Triiodomesitylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-triiodo-2,4,6-trimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMJKZVRNPVQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)I)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348340 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19025-36-6 | |
| Record name | Triiodomesitylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Steric Hindrance
An In-depth Technical Guide to the Synthesis of 2,4,6-Triiodomesitylene from Mesitylene
In the landscape of synthetic chemistry, the deliberate introduction of steric bulk is a powerful tool for controlling reactivity, enhancing selectivity, and imparting unique physical properties to molecules. 2,4,6-Triiodomesitylene, also known as 1,3,5-triiodo-2,4,6-trimethylbenzene, stands as a premier example of a sterically hindered aryl iodide. Its structure, featuring three bulky iodine atoms flanking three methyl groups on a benzene core, makes it a valuable intermediate in organometallic chemistry and materials science. The mesityl group ((CH₃)₃C₆H₂–) itself is renowned for its use as a large, reaction-blocking substituent, capable of stabilizing low-coordination metal centers or influencing the stereochemical outcome of reactions.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2,4,6-triiodomesitylene, grounded in the principles of electrophilic aromatic substitution.
The Mechanistic Heartbeat: Electrophilic Aromatic Iodination
The synthesis of 2,4,6-triiodomesitylene from mesitylene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The success of this transformation hinges on two key factors: the high nucleophilicity of the mesitylene ring and the generation of a potent iodine electrophile.
-
Substrate Activation: Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic compound. The three methyl groups are activating substituents; they donate electron density to the benzene ring through an inductive effect, making the ring highly susceptible to attack by electrophiles.[1] This enhanced nucleophilicity drives the reaction forward efficiently.
-
Electrophile Generation: Molecular iodine (I₂) is a relatively weak electrophile and does not react directly with aromatic rings.[2] To facilitate the reaction, an oxidizing agent is required to generate a more powerful iodinating species, which behaves as an iodine cation (I⁺).[3][4] A highly effective and reliable method utilizes periodic acid (H₅IO₆) or iodic acid (HIO₃) in the presence of concentrated sulfuric acid.[2][5] The strong acid protonates the oxidant, which then oxidizes I₂ to the highly electrophilic species that drives the substitution.
-
Substitution Mechanism: The SEAr mechanism proceeds in two fundamental steps:
-
Attack and Formation of the Sigma Complex: The π-electrons of the mesitylene ring attack the iodine electrophile (I⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A weak base, such as water or the bisulfate anion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the iodinated product.
-
Due to the strong activation by the three methyl groups, this process occurs sequentially at all three available positions (2, 4, and 6) to yield the desired trisubstituted product.
Operational Blueprint: Synthesis Protocol
This protocol is adapted from a trusted procedure for the iodination of a similar polyalkylbenzene, ensuring robustness and high yield.[2]
Safety Imperatives: A Culture of Prevention
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors and iodine fumes.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. When diluting, always add acid slowly to water (or the specified solvent), never the other way around, to manage the exothermic reaction.
-
Iodine: Toxic if inhaled or ingested and can cause skin irritation. Handle solid iodine carefully to avoid generating dust.
-
Acetic Acid: Corrosive and has a pungent odor. Avoid inhalation of vapors.
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Mesitylene (1,3,5-trimethylbenzene) | 250 mL Three-necked round-bottomed flask |
| Iodine (I₂) | Reflux condenser |
| Periodic acid dihydrate (H₅IO₆) | Thermometer and thermometer adapter |
| Glacial Acetic Acid | Magnetic stirrer and stir bar |
| Concentrated Sulfuric Acid (95-98%) | Heating mantle with temperature controller |
| Sodium thiosulfate (Na₂S₂O₃) | Büchner funnel and filter flask |
| Deionized Water | Beakers, graduated cylinders |
| Acetone (for recrystallization) | Spatulas, weighing paper |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charge the flask with mesitylene (6.0 g, 0.05 mol), iodine (19.0 g, 0.075 mol), and periodic acid dihydrate (5.7 g, 0.025 mol).[2]
-
Causality: Using an excess of the iodinating reagents ensures the complete trisubstitution of the mesitylene ring. Periodic acid acts as the in-situ oxidant for iodine.
-
-
Addition of Solvent and Catalyst:
-
In a separate beaker, carefully prepare the acidic solvent mixture by adding 5 mL of concentrated sulfuric acid to 150 mL of glacial acetic acid. This process is exothermic and should be done with cooling.
-
Add this acidic solution to the reaction flask containing the mesitylene and iodine mixture.
-
Causality: Acetic acid serves as the solvent, while sulfuric acid acts as a catalyst, protonating the periodic acid to initiate the formation of the highly reactive iodine electrophile.
-
-
Reaction Execution:
-
With continuous stirring, gently heat the resulting dark purple mixture to 65-70 °C using a heating mantle.
-
Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of molecular iodine, resulting in a pale yellow or off-white slurry.
-
Causality: Heating provides the necessary activation energy for the reaction. The color change is a reliable visual indicator that the molecular iodine has been consumed.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ~400 mL of deionized water with vigorous stirring. A precipitate will form.
-
To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow color of the solution disappears.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of deionized water to remove residual acids and salts.
-
Causality: Quenching with water precipitates the organic product, which is insoluble in the aqueous medium. Sodium thiosulfate reduces excess I₂ to colorless I⁻, simplifying purification. Washing is critical to remove impurities.
-
-
Purification:
-
Transfer the crude, air-dried solid to a beaker and dissolve it in a minimum amount of boiling acetone.[2]
-
Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals of 2,4,6-triiodomesitylene by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold acetone and allow them to dry completely.
-
Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The desired product is less soluble in the cold solvent than are the impurities, allowing for its selective crystallization.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical methods:
-
Melting Point: Compare the observed melting point with the literature value (approx. 206-209 °C). A sharp melting range indicates high purity.
-
NMR Spectroscopy: ¹H NMR will show a singlet for the aromatic protons and a singlet for the methyl protons, with an integration ratio of 1:3, respectively. ¹³C NMR will show distinct peaks for the iodinated and methyl-substituted aromatic carbons, as well as the methyl carbons themselves.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Molar Ratio |
| Mesitylene | 6.0 g (7.0 mL) | 50 | 1.0 |
| Iodine (I₂) | 19.0 g | 75 | 1.5 (4.5 eq. of I) |
| Periodic Acid Dihydrate | 5.7 g | 25 | 0.5 |
| Glacial Acetic Acid | 150 mL | - | - |
| Conc. Sulfuric Acid | 5 mL | - | - |
| Reaction Conditions | |||
| Temperature | 65-70 °C | ||
| Reaction Time | 2-3 hours | ||
| Expected Yield | ~80-90% |
Process Visualization
The following diagram illustrates the key stages of the synthesis workflow.
Caption: Workflow for the synthesis of 2,4,6-triiodomesitylene.
References
-
Luliński, S., et al. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molbank, M394. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Wikipedia. (2024). Mesitylene. Available at: [Link]
-
Luliński, S., et al. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki, H. (1971). Direct Iodination of Polyalkylbenzenes: Iododurene. Organic Syntheses, 51, 94. Available at: [Link]
-
Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006(7), 1195-1199. Available at: [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds. ResearchGate. Available at: [Link]
Sources
- 1. Mesitylene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for Triiodomesitylene
An In-Depth Technical Guide to the Synthesis of Triiodomesitylene
For the Researcher, Scientist, and Drug Development Professional
Introduction
This compound, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a halogenated aromatic compound of significant interest in various fields of chemical research and development. Its symmetrically substituted benzene core, adorned with three bulky iodine atoms and three methyl groups, imparts unique steric and electronic properties. This makes it a valuable building block in supramolecular chemistry, materials science, and as a precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed in detail to ensure a reproducible and safe laboratory experience.
Theoretical Background: The Chemistry of Electrophilic Aromatic Iodination
The synthesis of this compound from mesitylene (1,3,5-trimethylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The benzene ring of mesitylene is highly activated towards electrophilic attack due to the electron-donating nature of the three methyl groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene itself.
The core of this reaction involves the generation of a potent electrophile, an iodonium ion (I+), which then attacks the electron-rich mesitylene ring. Molecular iodine (I₂) itself is not electrophilic enough to react directly with the aromatic ring. Therefore, an oxidizing agent is required to generate the I+ species.[2] Common oxidizing agents used for this purpose include nitric acid, a mixture of periodic acid (HIO₃) and sulfuric acid, or other systems that can effectively polarize the iodine molecule.[2]
The reaction proceeds in a stepwise manner, with the substitution of three hydrogen atoms on the aromatic ring with iodine atoms. The directing effects of the methyl groups guide the incoming electrophiles to the ortho and para positions. In the case of mesitylene, the 2, 4, and 6 positions are all ortho and para to the methyl groups, leading to the selective formation of the 1,3,5-triiodo-2,4,6-trimethylbenzene product.
Reaction Mechanism Overview
Caption: A simplified workflow of the electrophilic aromatic iodination of mesitylene.
Experimental Protocol: Synthesis of this compound
This protocol details the direct iodination of mesitylene using iodine and an oxidizing agent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Mesitylene | C₉H₁₂ | 120.19 | 5.0 g (41.6 mmol) | Reagent grade, fresh |
| Iodine | I₂ | 253.81 | 15.8 g (62.3 mmol) | Solid, crystalline |
| Periodic Acid | H₅IO₆ | 227.94 | 4.7 g (20.6 mmol) | Dihydrate can be used |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Concentrated (98%) |
| Acetic Acid | CH₃COOH | 60.05 | 100 mL | Glacial |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | For quenching |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Methanol | CH₃OH | 32.04 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[4] Inhalation of iodine vapor can lead to respiratory tract irritation.[4] Handle solid iodine with care to avoid generating dust.
-
Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[3] Handle with extreme care and add reagents slowly to avoid splashing.
-
Quenching: Have a solution of sodium thiosulfate ready to neutralize any spilled iodine.[5]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add mesitylene (5.0 g, 41.6 mmol), iodine (15.8 g, 62.3 mmol), and glacial acetic acid (100 mL).
-
Attach a reflux condenser to the central neck of the flask and a dropping funnel to one of the side necks.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
-
Addition of Oxidizing Agent:
-
In a separate beaker, carefully prepare the oxidizing solution by dissolving periodic acid (4.7 g, 20.6 mmol) in concentrated sulfuric acid (10 mL). This should be done cautiously in an ice bath as the dissolution is exothermic.
-
Transfer the prepared oxidizing solution to the dropping funnel.
-
Begin stirring the reaction mixture in the round-bottom flask and heat it to approximately 60-70 °C.
-
Add the oxidizing solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. The color of the reaction mixture will darken.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of deionized water. A precipitate should form.
-
To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (2 x 50 mL) to remove any remaining acids and salts.
-
Wash the solid with a 5% sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by another wash with deionized water (50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the purified product in a vacuum oven or desiccator to a constant weight.
-
Characterization
The final product, 1,3,5-triiodo-2,4,6-trimethylbenzene, should be a white to off-white crystalline solid.
-
IUPAC Name: 1,3,5-triiodo-2,4,6-trimethylbenzene[6]
-
CAS Number: 19025-36-6[6]
-
Molecular Formula: C₉H₉I₃[6]
-
Molecular Weight: 497.89 g/mol [6]
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
X-ray Crystallography: To determine the solid-state structure.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via electrophilic aromatic iodination of mesitylene is a robust and reliable procedure. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided step-by-step instructions, coupled with insights into the rationale behind each step, aim to empower scientists in drug development and materials research to successfully synthesize and utilize this compound in their innovative work.
References
- Method for the halogenation of aromatic compounds. Google Patents.
-
Iodinations: Standard Operating Procedures | The University of Vermont. Available at: [Link]
-
The kinetics of the substitution of mesitylene and 1,3-dimethyl-5-tertiary butyl benzene with nitric acid, iodine monochloride a. Available at: [Link]
-
Iodine 125-I ( 125 I) safety information and specific handling precautions 125 I is considered toxic because of its affinity for. Available at: [Link]
-
ICSC 0167 - IODINE - International Chemical Safety Cards (ICSCs). Available at: [Link]
-
Aromatic iodination: a new investigation on the nature of the mechanism - RSC Publishing. Available at: [Link]
-
Interaction of Iodine with Aromatic Hydrocarbons - SciSpace. Available at: [Link]
-
(PDF) Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Available at: [Link]
-
Iodination of Alkyl Aryl Ethers by Mercury(II) Oxide-Iodine Reagent in Dichloromethane. Available at: [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. Available at: [Link]
-
Chemistry 3719L – Week 13 Electrophilic Aromatic Substitution I – Alkylation of Mesitylene Pre-lab reading from Zubrick: Aim. Available at: [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Available at: [Link]
-
Electrophilic halogenation - Wikipedia. Available at: [Link]
-
1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed. Available at: [Link]
Sources
- 1. One moment, please... [pnorris.people.ysu.edu]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. websites.nku.edu [websites.nku.edu]
- 4. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. 1,3,5-Triiodo-2,4,6-trimethylbenzene 97.00% | CAS: 19025-36-6 | AChemBlock [achemblock.com]
- 7. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Triiodomesitylene
Introduction
Triiodomesitylene, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a highly substituted aromatic compound. Its molecular structure, characterized by a symmetrical arrangement of three iodine atoms and three methyl groups on a benzene ring, makes it a valuable building block in various fields of chemical synthesis, including the development of novel materials and pharmaceuticals. The high degree of substitution and the presence of heavy iodine atoms confer unique properties to the molecule, which are reflected in its spectroscopic data.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As Senior Application Scientist, the objective is to not only present the data but to also provide expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this and similar molecules.
Molecular Structure and Symmetry
The structure of this compound (C₉H₉I₃) possesses a high degree of symmetry (C₃h point group). This symmetry is the cornerstone of interpreting its spectroscopic data, particularly its NMR spectra. The molecule has a plane of symmetry through the benzene ring, and a three-fold rotational axis perpendicular to the ring. This results in the magnetic equivalence of the three methyl groups and the three iodine-substituted aromatic carbons, as well as the three methyl-substituted aromatic carbons. This equivalence simplifies the NMR spectra significantly, providing a clear and unambiguous confirmation of the structure.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of mesitylene (1,3,5-trimethylbenzene). A typical procedure involves the reaction of mesitylene with iodine in the presence of an oxidizing agent, such as a mixture of sulfuric and nitric acids. However, milder and more selective reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also be employed to achieve this transformation, often under less harsh conditions.[1][2] The successful synthesis and purification of this compound are confirmed by the spectroscopic methods detailed below.
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a multi-technique approach to unambiguously confirm its structure and purity. The logical workflow for this analysis is depicted below.
Figure 1: Workflow for the synthesis and spectroscopic characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high symmetry of the this compound molecule, all nine protons of the three methyl groups are chemically and magnetically equivalent. This leads to the expectation of a single, sharp signal in the ¹H NMR spectrum.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 | Singlet | 9H | -CH₃ |
Data presented is a representative value. The exact chemical shift can vary slightly depending on the solvent and concentration.
Interpretation: The observation of a single peak integrating to nine protons is a powerful confirmation of the molecule's C₃h symmetry. The chemical shift, typically around 2.8 ppm, is downfield from that of the methyl protons in mesitylene (~2.3 ppm). This deshielding effect can be attributed to the electron-withdrawing inductive effect of the three large iodine atoms on the benzene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of this compound also dictates the number of signals in its ¹³C NMR spectrum. Three distinct signals are expected, corresponding to the three unique carbon environments: the methyl carbons, the iodine-substituted aromatic carbons, and the methyl-substituted aromatic carbons.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-CH₃ |
| ~110 | C-I |
| ~30 | -CH₃ |
Data presented are representative values. Exact chemical shifts can vary based on experimental conditions.
Interpretation:
-
C-CH₃ (~145 ppm): The signal for the aromatic carbons bonded to the methyl groups appears at this chemical shift.
-
C-I (~110 ppm): The carbons directly attached to the iodine atoms are significantly shielded compared to unsubstituted benzene (128.5 ppm) due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavy halogens.
-
-CH₃ (~30 ppm): The signal for the three equivalent methyl carbons appears in the typical aliphatic region.
The presence of only three signals in the ¹³C NMR spectrum provides conclusive evidence for the symmetrical structure of 1,3,5-triiodo-2,4,6-trimethylbenzene.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950-3000 | C-H stretch (methyl) | Medium |
| ~1450 | C-H bend (methyl) | Medium |
| ~1370 | C=C stretch (aromatic) | Strong |
| Below 800 | C-I stretch | Strong |
Interpretation: The IR spectrum is dominated by vibrations associated with the methyl groups and the aromatic ring. The C-H stretching and bending vibrations of the methyl groups are readily identifiable. The strong absorption around 1370 cm⁻¹ is characteristic of the C=C stretching of the heavily substituted benzene ring. The vibrations associated with the carbon-iodine bonds are expected to appear at low frequencies (below 800 cm⁻¹), which is a characteristic region for heavy atom vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₉H₉I₃, and the monoisotopic mass is approximately 497.78 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~498 | Molecular ion [M]⁺ |
| ~371 | [M-I]⁺ |
| ~244 | [M-2I]⁺ |
| ~117 | [M-3I]⁺ |
Interpretation: The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound. Due to the presence of three iodine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The primary fragmentation pathway involves the sequential loss of iodine atoms, leading to significant peaks at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺. The observation of this fragmentation pattern provides strong evidence for the presence of three iodine substituents on the molecule.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the resulting signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
2. IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Phase (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Sample Introduction:
-
EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
ESI: Dissolve the sample in a suitable solvent and introduce it via direct infusion or after separation by liquid chromatography (LC-MS).
-
-
Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Conclusion
The spectroscopic characterization of this compound is a textbook example of how molecular symmetry profoundly influences spectroscopic data. The simplicity of the ¹H and ¹³C NMR spectra, with their single and three distinct signals respectively, provides unequivocal evidence for the symmetrical arrangement of the substituents. The IR spectrum confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and the presence of three iodine atoms through its characteristic fragmentation pattern. The integrated application of these techniques, as outlined in this guide, provides a robust and self-validating system for the structural elucidation and purity assessment of this compound, a critical requirement for its application in research and development.
References
-
MDPI. (n.d.). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]
-
ResearchGate. (2020). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]
-
PubMed. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Retrieved from [Link]
Sources
The Architecture of a Crowded Ring: A Technical Guide to the Crystal Structure Analysis of Triiodomesitylene
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure analysis of 1,3,5-triiodomesitylene (2,4,6-triiodo-1,3,5-trimethylbenzene), a molecule of significant interest in supramolecular chemistry and materials science. We will move beyond a simple recitation of methods to a detailed examination of the experimental rationale, from synthesis and crystallization to the nuances of X-ray diffraction analysis. This document will elucidate the critical interplay of steric hindrance and non-covalent interactions, particularly halogen bonding, in dictating the final solid-state architecture of this highly substituted aromatic system. By dissecting the causality behind experimental choices and the interpretation of the resulting data, this guide serves as a comprehensive resource for researchers engaged in the structural characterization of complex organic molecules.
Introduction: The Significance of Triiodomesitylene's Solid-State Structure
1,3,5-triiodomesitylene presents a fascinating case study in crystal engineering. The strategic placement of bulky iodine and methyl groups on a benzene ring creates a sterically crowded environment, forcing the molecule to adopt a conformation that minimizes intramolecular strain. The resulting electronic and steric landscape makes it a potent donor for halogen bonding, a highly directional non-covalent interaction crucial for the rational design of crystalline materials.[1][2] Understanding the precise three-dimensional arrangement of this compound in the crystalline state is paramount for its application in areas such as:
-
Crystal Engineering: Serving as a robust building block for the construction of complex supramolecular assemblies.
-
Materials Science: The design of novel materials with tailored electronic and optical properties.
-
Drug Development: As a scaffold for the development of halogenated pharmaceutical compounds where protein-halogen interactions are critical.
This guide will provide the foundational knowledge for researchers to confidently undertake and interpret the crystal structure analysis of this compound and analogous compounds.
Experimental Workflow: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following sections detail a robust methodology, explaining the rationale behind each step.
Synthesis of 1,3,5-Triiodomesitylene
The synthesis of this compound is typically achieved through the electrophilic iodination of mesitylene (1,3,5-trimethylbenzene). A common and effective method involves the use of an iodine source and a strong oxidizing agent.
Protocol: Electrophilic Iodination of Mesitylene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve mesitylene in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: While stirring, add a stoichiometric excess of iodine monochloride (ICl) or a mixture of iodine and a strong oxidizing agent (e.g., periodic acid, nitric acid) dropwise to the solution at room temperature. The use of an oxidizing agent is crucial to generate the highly electrophilic iodine species (I+) required for the reaction to proceed.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove any unreacted mesitylene.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,3,5-triiodomesitylene.
Causality in Synthesis: The choice of an appropriate iodinating system is critical. While molecular iodine itself is not electrophilic enough to iodinate the deactivated mesitylene ring (deactivated by the inductive effect of the first one or two iodine substituents), the in-situ generation of a more potent electrophilic iodine species is necessary for the reaction to proceed to the tri-substituted product.
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.
-
Preparation of the Crystallization Vessel: Transfer the solution to a clean vial, cover it with a perforated cap (e.g., aluminum foil with small pinholes), and place it in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of single crystals.
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.
Expert Insight: The rate of evaporation is a critical parameter. Too rapid evaporation will lead to the formation of polycrystalline powder, while excessively slow evaporation may not induce crystallization. Experimenting with different solvents and temperatures is often necessary to find the optimal conditions.
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[3][4] By analyzing the diffraction pattern of X-rays scattered by the crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms.[3][4]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[3] The raw data are then processed to correct for experimental factors and to determine the unit cell parameters and space group.
Structure Solution and Refinement
The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.
The Crystal Structure of this compound: A Detailed Analysis
The crystal structure of 1,3,5-triiodo-2,4,6-trimethylbenzene reveals significant insights into the interplay of steric and electronic effects.[5]
Molecular Geometry
A key finding is the significant distortion of the benzene ring from its ideal D6h symmetry.[5] The endocyclic angles at the carbon atoms bearing the iodine substituents are widened, while those at the carbons with methyl groups are compressed.[5]
| Parameter | Value |
| Average C-C-C angle (at C-I) | 123.8 (3)°[5] |
| Average C-C-C angle (at C-CH3) | 116.2 (3)°[5] |
This distortion is a direct consequence of the steric repulsion between the bulky iodine atoms and the adjacent methyl groups. To alleviate this strain, the C-I bonds are pushed away from the methyl groups, leading to the observed changes in the bond angles.
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice is primarily governed by halogen bonding. The iodine atoms, despite their overall negative charge, possess a region of positive electrostatic potential on their outermost surface (the σ-hole), which can interact favorably with electron-rich regions of neighboring molecules. In the case of this compound, these interactions are likely of the I···I type, contributing to the stability of the crystal lattice.
Diagram: Logical Workflow for Crystal Structure Analysis
Caption: Workflow for the crystal structure analysis of this compound.
Conclusion: From Data to Insight
The crystal structure analysis of 1,3,5-triiodomesitylene provides a compelling example of how fundamental principles of stereochemistry and non-covalent interactions dictate the solid-state architecture of organic molecules. The distortion of the benzene ring and the prevalence of halogen bonding are not mere structural curiosities but are critical determinants of the material's properties and its potential applications. This guide has provided a comprehensive overview of the experimental and analytical considerations necessary to uncover this structural information, empowering researchers to apply these principles to their own investigations in chemical and materials science.
References
-
Boudjada, A., Hernandez, O., Meinnel, J., Mani, M., & Paulus, W. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 57(9), 1106–1108. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mesityl Iodide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Mesitylene - Wikipedia [en.wikipedia.org]
- 5. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Halogen Bonding Capabilities of Triiodomesitylene
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 1,3,5-triiodomesitylene, a powerful yet underutilized halogen bond donor. We will delve into its structural characteristics, synthesis, and its profound potential in crystal engineering and the rational design of pharmaceutical co-crystals. This document moves beyond theoretical principles to offer actionable insights and detailed experimental protocols, empowering researchers to harness the unique capabilities of this molecule.
The Power of the σ-Hole: Understanding Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its traditional perception as being solely electronegative. This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, termed the "σ-hole," located on the outermost portion of the halogen atom, opposite to the covalent bond.[1] This positive region can then interact favorably with a Lewis base (a nucleophile), such as the lone pair of a nitrogen or oxygen atom.[1]
The strength of a halogen bond is influenced by several factors:
-
The nature of the halogen: The ability to form a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2]
-
The electron-withdrawing capacity of the scaffold: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole and the stronger the resulting halogen bond.[3]
-
The nature of the Lewis base: The strength of the interaction is also dependent on the electron-donating ability of the Lewis base.
Triiodomesitylene, with its three iodine atoms attached to a benzene ring, presents a fascinating case study. The electron-withdrawing nature of the aromatic ring, coupled with the high polarizability of iodine, makes it a potent triple halogen bond donor. The methyl groups on the mesitylene core also introduce steric factors that can be exploited to fine-tune the geometry of supramolecular assemblies.
Synthesis and Structural Characterization of this compound
While a plethora of methods exist for the synthesis of 1,3,5-triazine derivatives and other substituted benzenes, a direct, optimized protocol for 1,3,5-triiodomesitylene can be adapted from established procedures for similar polyiodinated aromatic compounds.[4][5] A plausible synthetic route is outlined below.
Proposed Synthetic Protocol for 1,3,5-Triiodomesitylene
This protocol is based on the iodination of mesitylene using an iodine/iodic acid system.
Materials:
-
Mesitylene
-
Iodine (I₂)
-
Iodic acid (HIO₃)
-
Acetic acid
-
Sulfuric acid
-
Water
-
Sodium thiosulfate
-
Dichloromethane
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in glacial acetic acid.
-
Add finely ground iodine and iodic acid to the solution.
-
Carefully add concentrated sulfuric acid dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted iodine.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain purified 1,3,5-triiodomesitylene as a crystalline solid.
Characterization:
The synthesized this compound should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The ¹H NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons.[1][6][7][8] The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons (both substituted and unsubstituted) and the methyl carbons.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
-
Melting Point: To assess the purity of the synthesized compound.
The Supramolecular Architecture of this compound: A Crystallographic Perspective
The true power of this compound lies in its ability to form highly ordered supramolecular structures through halogen bonding. While specific crystallographic data for this compound co-crystals are not abundantly available in the public domain, we can infer its behavior from the well-documented crystal structure of its close analog, 1,3,5-triiodobenzene.[9]
In the crystal structure of 1,3,5-triiodobenzene, molecules form stacks, and these stacks are interconnected by weak C—H···I interactions.[9] This demonstrates the propensity of polyiodinated benzenes to engage in directional non-covalent interactions.
When co-crystallized with Lewis bases, such as pyridine or other nitrogen heterocycles, this compound is expected to form robust halogen bonds.[10][11] The iodine atoms will act as the halogen bond donors, interacting with the nitrogen atoms of the acceptor molecules.
Expected Halogen Bond Geometries and Distances
Based on data from similar structures in the Cambridge Structural Database (CSD), the key geometric parameters for I···N halogen bonds are:[2][12]
-
Distance: The I···N distance is typically significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å). Distances in the range of 2.8 to 3.2 Å are indicative of a strong halogen bond.[2]
-
Angle: The C—I···N angle is generally close to linear (180°), reflecting the directional nature of the σ-hole interaction.[2]
The presence of three iodine atoms in this compound allows for the formation of complex, three-dimensional networks. The steric bulk of the methyl groups will influence the packing arrangement and can be used to create specific cavities or channels within the crystal lattice.
Experimental Workflow for Co-crystal Synthesis and Analysis
The exploration of this compound's halogen bonding capabilities necessitates the synthesis and analysis of co-crystals with various Lewis bases. A systematic workflow for this process is detailed below.
Diagram: Co-crystal Synthesis and Analysis Workflow
Caption: Workflow for Co-crystal Synthesis and Analysis.
Detailed Protocol: Co-crystallization by Slow Evaporation
-
Preparation of Solutions: Prepare saturated solutions of this compound and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture thereof). The choice of solvent is critical and may require screening.
-
Mixing: Combine the solutions in a stoichiometric ratio (e.g., 1:1, 1:2, or 1:3) in a small vial.
-
Crystallization: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Monitor for crystal formation.
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under a gentle stream of nitrogen or in a desiccator.
Data Interpretation and Analysis
X-Ray Diffraction
-
Powder X-Ray Diffraction (PXRD): This is a rapid and powerful technique for initial screening of co-crystal formation. A new, unique diffraction pattern that is different from the patterns of the starting materials confirms the formation of a new crystalline phase.
-
Single-Crystal X-Ray Diffraction (SCXRD): This is the gold standard for unequivocally determining the three-dimensional structure of the co-crystal. It provides precise information on bond lengths, bond angles, and the overall packing arrangement, allowing for a detailed analysis of the halogen bonding interactions.[2]
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Halogen bond formation can lead to subtle shifts in the vibrational frequencies of both the donor and acceptor molecules. For instance, a blue shift in the C-I stretching frequency may be observed.
-
Solid-State NMR Spectroscopy: This technique is highly sensitive to the local chemical environment and can provide valuable information about the electronic changes that occur upon halogen bond formation. Changes in the chemical shifts of the carbon and nitrogen atoms involved in the interaction can be observed.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and strength of halogen bonds.
-
Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution on the molecular surface, clearly showing the positive σ-hole on the iodine atoms and the negative regions on the Lewis base.[13]
-
Interaction Energy Calculations: These calculations can provide a quantitative measure of the strength of the halogen bond, helping to rationalize the observed crystal structures.
Diagram: The σ-Hole of this compound
Caption: Schematic of this compound with σ-holes.
Applications in Drug Development and Materials Science
The ability of this compound to form strong, directional halogen bonds makes it a valuable tool in several areas:
-
Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.
-
Crystal Engineering: The predictable nature of halogen bonding allows for the rational design of crystalline materials with specific properties, such as porosity for gas storage or tailored optical and electronic properties.[3]
-
Supramolecular Chemistry: this compound can serve as a versatile building block for the construction of complex supramolecular architectures, including capsules, cages, and polymers.
Conclusion
This compound is a potent and versatile halogen bond donor with significant potential in supramolecular chemistry, crystal engineering, and drug development. Its three iodine atoms, coupled with the steric influence of the mesitylene core, provide a unique platform for the design and construction of novel solid-state materials. By understanding the fundamental principles of halogen bonding and employing the systematic experimental and computational workflows outlined in this guide, researchers can unlock the full potential of this remarkable molecule.
References
-
Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]
- Bent, H. A. (1968). The donor-acceptor chemistry of the halogens. Chemical Reviews, 68(5), 587-608.
-
Brammer, L. (2012). The Halogen Bond. PMC - PubMed Central. Retrieved from [Link]
-
CrystEngComm. (2016). Halogen bonding in a multi-connected 1,2,2-triiodo-alkene involving geminal and/or vicinal iodines: a crystallographic and DFT study. RSC Publishing Home. Retrieved from [Link]
- Han, N., Zeng, Y., Sun, C., Li, X., Sun, Z., & Meng, L. (2014). N···I Halogen Bonding Interactions: Influence of Lewis Bases on Their Strength and Characters. The Journal of Physical Chemistry A, 118(34), 7058-7065.
- Kolář, M. H., Carloni, P., & Hobza, P. (2014). Statistical analysis of σ-holes: a novel complementary view on halogen bonding. Physical Chemistry Chemical Physics, 16(36), 19111-19114.
- Kumar, S., & Nangia, A. (2012).
- Li, Q., Li, H., & Li, W. (2013). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 11(43), 7483-7489.
- Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in supramolecular chemistry.
- Metrangolo, P., Resnati, G., & Pilati, T. (2012). Co-Crystallization of Sym-Triiodo-Trifluorobenzene with Bipyridyl Donors: Consistent Formation of Two Instead of Anticipated Three N···I Halogen Bonds. Crystal Growth & Design, 12(11), 5429-5435.
- Pandiarajan, K., & Rajeswari, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven noncovalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
-
Rice, M. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Sun, A., & Lau, J. (2017). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Retrieved from [Link]
- Szell, P. M. J., Gabidullin, B., & Bryce, D. L. (2017). 1,3,5-Tri(iodoethynyl)-2,4,6-trifluorobenzene: halogen-bonded frameworks and NMR spectroscopic analysis.
- Taylor, R., & Kennard, O. (1982). 1,3,5-Triiodobenzene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1337-1339.
- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
- Wang, W., Wang, D., & Li, Q. (2015). Formation of Planar π-Conjugated Sheets in Cocrystals of Bis(iodoethynyl)pyridines and Bipyrimidylalkynes: Cooperative C–H···N Hydrogen Bonds and sp-C–I···N Halogen Bonds. Crystal Growth & Design, 15(1), 355-362.
-
Zarychta, B., & Pfitzner, A. (2018). Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane. MDPI. Retrieved from [Link]
-
Zissel, A., & Lehn, J. M. (2010). Structural Study of Hydrogen-Bond Driven Cocrystallization of Pyridyl-Bithiophene Based Compounds. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]
- U.S. Patent No. CN103214377B. (2015). Synthesis process of 1, 3, 5-triaminobenzene. Google Patents.
- Vangala, V. R., & Chow, P. S. (2015).
- Varadwaj, P. R., Varadwaj, A., & Jin, B. Y. (2020). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. Molecules, 25(22), 5359.
- Wilcken, R., Zimmermann, M. O., Lange, A., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and drug design. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Wood, P. A., Feeder, N., Furlow, M., Galek, P. T. A., Groom, C. R., & Pidcock, E. (2014). Knowledge-based approaches to co-crystal design. CrystEngComm, 16(27), 5839-5848.
-
Wright, J. S., & Johnson, E. R. (2011). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Methods. UR Scholarship Repository. Retrieved from [Link]
- Wiberg, K. B. (1999). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 23(1), 1-2.
- Wiberg, K. B., & Rablen, P. R. (1993). Three-dimensional representation of the electrostatic potential around the molecules.
Sources
- 1. 1H and 13C NMR analysis of some trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bonding in a multi-connected 1,2,2-triiodo-alkene involving geminal and/or vicinal iodines: a crystallographic and DFT study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical and Computational Analysis of Triiodomesitylene: A Potent Halogen-Bonding Synthon
This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 1,3,5-triiodo-2,4,6-trimethylbenzene (triiodomesitylene), a molecule of significant interest in supramolecular chemistry and crystal engineering. We will explore the fundamental principles behind its potent halogen-bonding capabilities, outline validated computational workflows for its analysis, and discuss its prospective applications in the rational design of novel materials and pharmaceutical co-crystals.
Introduction: The Significance of this compound
1,3,5-Triiodo-2,4,6-trimethylbenzene, commonly known as this compound, is a unique aromatic system where three bulky, highly polarizable iodine atoms are buttressed by three methyl groups on a central benzene ring.[1][2] This sterically crowded arrangement forces a significant distortion in the benzene core from its ideal hexagonal symmetry, as confirmed by crystallographic studies.[1] The primary source of scientific interest in this molecule is not its structure alone, but its function as a powerful trivalent halogen-bond donor.
Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom).[3][4] The strength of this interaction is largely governed by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached.[5] The presence of three iodine atoms makes this compound an exceptional building block, or synthon, for constructing complex, multi-dimensional supramolecular assemblies through predictable and robust self-assembly processes.
Theoretical Framework and Computational Methodology
To accurately predict and quantify the halogen-bonding capabilities of this compound, computational quantum chemistry methods are indispensable. Density Functional Theory (DFT) has emerged as the most reliable and efficient method for these systems, providing a balance between accuracy and computational cost.[6][7]
The σ-Hole: The Electrostatic Origin of Halogen Bonding
The concept of the σ-hole is central to understanding halogen bonding.[8][9] It describes a region of positive electrostatic potential (ESP) that forms on the outermost portion of the halogen atom, directly along the extension of the covalent bond (e.g., the C-I bond axis).[10] This seemingly counter-intuitive phenomenon arises from the anisotropic distribution of electron density around the halogen atom. The electron density is depleted along the bonding axis, exposing the partially unshielded, positive nucleus and creating an electrophilic cap.[10] This positive region, visualized as a blue or green area on a Molecular Electrostatic Potential (MEP) map, is the site of interaction with an incoming Lewis base.[11]
The magnitude of the σ-hole is quantified by its most positive ESP value, denoted as Vs,max. A higher Vs,max value correlates with a stronger halogen bond. For iodine, these values are particularly high due to its large size and high polarizability.
Workflow 1: Geometry Optimization and Frequency Analysis
This protocol describes the foundational step for any computational analysis: obtaining a stable, minimum-energy structure of the molecule.
Objective: To calculate the ground-state equilibrium geometry of this compound.
Methodology:
-
Input Structure Generation: Build an initial 3D structure of this compound (C₉H₉I₃) using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Software: Employ a quantum chemistry package such as Gaussian 09 or 16.[10]
-
Theoretical Level Selection:
-
Functional: Select a suitable density functional. The B3LYP functional is a robust choice for general-purpose calculations, though functionals like M06-2X are also excellent for non-covalent interactions.[7][11]
-
Basis Set: For carbon and hydrogen, use a Pople-style basis set like 6-311+G(d,p). For the iodine atoms, which are heavy elements, it is crucial to use a basis set that includes a pseudopotential to account for relativistic effects, such as LANL2DZ or def2-TZVP.
-
-
Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Opt Freq
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
Gen/Pseudo=Read: Specifies a mixed basis set, which will be defined manually for different atoms.
-
-
Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies. The resulting output file will contain the final optimized coordinates, bond lengths, and angles.
Workflow 2: Molecular Electrostatic Potential (MEP) Surface Calculation
This protocol is essential for visualizing the charge distribution and quantifying the σ-hole.
Objective: To compute and visualize the MEP of this compound and determine the Vs,max on the iodine atoms.
Methodology:
-
Prerequisite: Use the optimized geometry obtained from Workflow 1.
-
Computational Software: Gaussian 09/16 for the calculation; a visualization program like GaussView or VMD for analysis.
-
Theoretical Level: Use the same functional and basis set as in the geometry optimization for consistency.
-
Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Pop=NBO Guess=Read Geom=Check Cube
-
Pop=NBO: Requests a Natural Bond Orbital analysis, useful for charge distribution insights.
-
Guess=Read Geom=Check: Uses the checkpoint file from the optimization, saving computational time.
-
Cube: Instructs the program to generate a cube file containing the volumetric data for the electron density and the electrostatic potential.
-
-
Execution and Visualization:
-
Run the calculation to generate the .cube files.
-
Open the electron density cube file in the visualization software and render an isodensity surface (typically at a value of 0.001 or 0.002 atomic units).
-
Map the electrostatic potential data from its corresponding cube file onto this density surface.
-
Analyze the resulting surface. Identify the positive regions (typically colored blue) on the iodine atoms along the C-I bond extensions. Locate and record the maximum value (Vs,max) within this region.
-
Caption: The σ-hole concept leading to halogen bonding.
Applications in Crystal Engineering and Drug Development
The trivalent nature and potent XB donor strength of this compound make it an ideal candidate for crystal engineering—the design and synthesis of functional solid-state materials. [12]By co-crystallizing this compound with complementary halogen-bond acceptors (e.g., diamines, dicarboxylates), it is possible to construct robust and predictable 2D or 3D networks.
Co-crystal Screening Protocol
A typical experimental workflow to discover new co-crystals of this compound would involve the following steps.
Objective: To synthesize co-crystals of this compound with a selected co-former (e.g., 4,4'-bipyridine).
Methodology:
-
Selection of Co-formers: Choose a range of pharmaceutically acceptable or functional molecules that are known halogen-bond acceptors. [13]2. Screening Methods:
-
Solvent Evaporation: Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:3 molar ratios) of this compound and the co-former in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature. [12] * Slurry Crystallization: Stir a suspension of the two solid components in a small amount of a solvent in which they are sparingly soluble. Over time, the more stable co-crystal phase should form.
-
Grinding: Combine the two solid components in a ball mill or with a mortar and pestle, with or without a few drops of a liquid additive (liquid-assisted grinding), to induce solid-state transformation. [5]3. Characterization: Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Promising candidates can then be scaled up to grow single crystals suitable for Single-Crystal X-ray Diffraction, which provides definitive structural proof of co-crystal formation and reveals the precise halogen-bonding interactions.
-
In the context of drug development, co-crystallization with this compound could be explored to modify the physicochemical properties (e.g., solubility, stability, melting point) of an active pharmaceutical ingredient (API) that contains a suitable halogen-bond accepting group. [14][15]
Conclusion
This compound stands out as a formidable trivalent halogen-bond donor. Theoretical and computational studies are paramount for elucidating the electrostatic and steric factors that govern its molecular properties. DFT calculations reliably predict its distorted geometry and, most importantly, allow for the quantification of the highly positive σ-holes on its three iodine atoms. This robust predictive power enables researchers to rationally design experiments for the creation of novel co-crystals and functional supramolecular materials. The principles and workflows outlined in this guide provide a solid foundation for scientists aiming to harness the unique potential of this compound in materials science, catalysis, and pharmaceutical formulation.
References
-
Kolář, M., Carloni, P., & Hobza, P. (2014). Statistical analysis of σ-holes: a novel complementary view on halogen bonding. Physical Chemistry Chemical Physics, 16(36), 19111-19114. [Link]
-
Kolář, M., Carloni, P., & Hobza, P. (2017). Statistical Analysis of σ-Holes: A Novel Complementary View on Halogen Bonding. arXiv preprint arXiv:1710.02202. [Link]
-
Boudjada, A., Hernandez, O., Meinnel, J., Mani, M., & Paulus, W. (2001). 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C: Crystal Structure Communications, 57(9), 1106-1108. [Link]
-
Al-Rashida, M., et al. (2022). σ-Hole Site-Based Interactions within Hypervalent Pnicogen, Halogen, and Aerogen-Bearing Molecules with Lewis Bases: A Comparative Study. Molecules, 27(19), 6667. [Link]
-
Kolář, M., & Hobza, P. (2016). Computer modeling of halogen bonds and other σ-hole interactions. Chemical Reviews, 116(9), 5155-5187. Available at: [Link]
-
Cousson, A., et al. (2019). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: which methyl groups are quasi-free rotors in the crystal? Physical Chemistry Chemical Physics, 21(1), 294-303. [Link]
-
Bessette, M., & JUBERT, A. (2021). Iodine (III)‐Based Halogen Bond Donors: Properties and Applications. The Chemical Record, 21(8), 1912-1927. [Link]
-
Aakeröy, C. B., Baldrighi, M., Desper, J., Metrangolo, P., & Resnati, G. (2013). Supramolecular Hierarchy among Halogen-Bond Donors. Chemistry–A European Journal, 19(47), 15859-15867. Summarized at: [Link]
-
Robidas, R., et al. (2021). Computational investigation of cyclic substituted iodine(III) halogen bond donors. Arkivoc, 2021(7), 128-140. [Link]
-
PubChem. (n.d.). 1,3,5-Triiodo-2,4,6-trimethylbenzene. Retrieved from [Link]
-
Varadwaj, A., Varadwaj, P. R., & Marques, H. M. (2014). Molecular electrostatic potential maps generated using density at the M06-2X/6-311+G(d,p) level. ResearchGate. [Link]
-
Sambathkumar, K., et al. (2017). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. [Link]
-
Cousson, A., et al. (2019). Calculations of the molecular interactions in 1,3-dibromo-2,4,6-trimethyl-benzene: Which methyl groups are quasi-free rotors in the crystal? ResearchGate. [Link]
-
Salla, S., et al. (2024). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. Molecules, 29(5), 1111. [Link]
-
Bessette, M., & JUBERT, A. (2021). Iodine(III)‐Based Halogen Bond Donors: Properties and Applications. ResearchGate. [Link]
-
Varadwaj, P. R., et al. (2019). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. Physical Chemistry Chemical Physics, 21(31), 17383-17402. [Link]
-
Van den Mooter, G. (2021). Discovery and characterization of co-crystals of poorly soluble drugs using computational tools and novel biopharmaceutical in vitro methods. University of Southern Denmark. [Link]
-
Manin, A. N., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. ResearchGate. [Link]
-
Babu, N. J., & Nangia, A. (2011). Co-crystals of the antiretroviral nevirapine: crystal structures, thermal analysis and dissolution behaviour. CrystEngComm, 13(19), 5844-5854. [Link]
Sources
- 1. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triiodo-2,4,6-trimethylbenzene 97.00% | CAS: 19025-36-6 | AChemBlock [achemblock.com]
- 3. Iodine(III)-Based Halogen Bond Donors: Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Statistical analysis of σ-holes: a novel complementary view on halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [1710.02202] Statistical Analysis of $σ$-Holes: A Novel Complementary View on Halogen Bonding [arxiv.org]
- 10. σ-Hole Site-Based Interactions within Hypervalent Pnicogen, Halogen, and Aerogen-Bearing Molecules with Lewis Bases: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. researchgate.net [researchgate.net]
- 15. Co-crystals of the antiretroviral nevirapine: crystal structures, thermal analysis and dissolution behaviour - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Synthesis and Enduring Legacy of Triiodomesitylene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 2,4,6-triiodomesitylene, a polyhalogenated aromatic compound. While its direct applications remain niche, its study offers valuable insights into electrophilic aromatic substitution and the properties of sterically hindered organoiodine compounds. This document delves into the historical context of its probable first synthesis, provides detailed historical and modern synthetic protocols, analyzes its structural and spectroscopic characteristics, and explores potential applications based on analogous polyiodinated aromatic systems. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who are interested in the synthesis and potential utility of polyhalogenated aromatic compounds.
Introduction and Historical Context
The early to mid-20th century was a period of profound advancement in the understanding of aromatic chemistry. Following the elucidation of benzene's structure, a significant focus of organic chemists was to explore the reactivity of the aromatic ring, particularly through electrophilic substitution reactions. Halogenation, nitration, and sulfonation were cornerstone reactions in this endeavor, allowing for the functionalization of aromatic systems and the synthesis of a vast array of new compounds.
It is within this vibrant research landscape that the synthesis of 2,4,6-triiodomesitylene would have been first approached. While a definitive seminal publication detailing its discovery has proven elusive in modern databases, the work of chemists like Reynold C. Fuson of the University of Illinois, who was highly active in the field of organic synthesis during the 1930s, provides a strong indication of the methodologies that would have been employed.[1][2] The synthesis of triiodomesitylene represents a classic example of electrophilic aromatic substitution on a highly activated and sterically hindered aromatic ring. The three methyl groups of the mesitylene core are strongly activating and ortho-, para-directing, making the 2, 4, and 6 positions highly susceptible to electrophilic attack.
Synthesis of 2,4,6-Triiodomesitylene
The preparation of 2,4,6-triiodomesitylene can be approached through both historical methods, reflecting the techniques of the early 20th century, and more refined modern procedures.
Plausible Historical Synthesis: Direct Iodination with Iodine and an Oxidizing Agent
The direct iodination of aromatic compounds with molecular iodine is a reversible reaction. To drive the reaction to completion, it is necessary to remove the hydrogen iodide (HI) byproduct as it is formed. In the 1930s, a common strategy was the use of an oxidizing agent, such as nitric acid or iodic acid, to oxidize HI back to I₂, thus shifting the equilibrium towards the iodinated product.
Experimental Protocol: Historical Iodination of Mesitylene
Objective: To synthesize 2,4,6-triiodomesitylene from mesitylene using iodine and nitric acid.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve mesitylene (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add powdered iodine (3 equivalents) to the solution and stir to create a suspension.
-
Slowly add concentrated nitric acid (a slight excess) dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of iodine has dissipated, indicating its consumption.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium bisulfite to quench any remaining oxidizing agents.
-
Extract the product with dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from ethanol to yield purified 2,4,6-triiodomesitylene.
Causality of Experimental Choices:
-
Mesitylene as Substrate: The three methyl groups strongly activate the aromatic ring, facilitating electrophilic substitution.
-
Iodine as Halogen Source: Provides the electrophilic iodine species.
-
Nitric Acid as Oxidizing Agent: Removes the HI byproduct, driving the reaction to completion.
-
Glacial Acetic Acid as Solvent: Provides a polar medium to dissolve the reactants.
-
Reflux: The increased temperature accelerates the rate of reaction.
-
Sodium Bisulfite Quench: Neutralizes any excess nitric acid and reduces any remaining iodine.
-
Extraction and Washing: Separates the organic product from the aqueous phase and removes impurities.
-
Recrystallization: Purifies the final product.
Modern Synthetic Approach: Iodination with N-Iodosuccinimide (NIS)
Modern synthetic methods often favor milder and more selective reagents. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), is an effective system for the iodination of activated aromatic rings.
Experimental Protocol: Modern Iodination using N-Iodosuccinimide
Objective: To synthesize 2,4,6-triiodomesitylene from mesitylene using N-Iodosuccinimide.
Materials:
-
Mesitylene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of mesitylene (1 equivalent) in acetonitrile, add N-Iodosuccinimide (3.3 equivalents).
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): A milder and more convenient source of electrophilic iodine compared to I₂/oxidizing agent mixtures.
-
Trifluoroacetic Acid (TFA): Acts as a catalyst to activate the NIS and enhance the electrophilicity of the iodine.
-
Acetonitrile as Solvent: A polar aprotic solvent that is suitable for this type of reaction.
-
Room Temperature Reaction: The high reactivity of mesitylene allows the reaction to proceed under mild conditions.
-
Sodium Thiosulfate Quench: Reacts with and removes any unreacted NIS.
-
Chromatographic Purification: A standard and effective method for isolating the pure product in modern organic synthesis.
Physical and Spectroscopic Properties
Experimental data for 2,4,6-triiodomesitylene is not widely available in common chemical databases. However, based on the properties of the closely related compound, iodomesitylene (2,4,6-trimethyliodobenzene), and general principles of physical organic chemistry, we can infer some of its characteristics.[3]
| Property | Iodomesitylene (Experimental) | 2,4,6-Triiodomesitylene (Predicted) |
| Molecular Formula | C₉H₁₁I | C₉H₉I₃ |
| Molecular Weight | 246.09 g/mol | 497.89 g/mol |
| Appearance | Yellow crystalline solid | White to off-white crystalline solid |
| Melting Point | 30-33 °C | Significantly higher than iodomesitylene |
| Boiling Point | 253 °C | Substantially higher than iodomesitylene |
| Solubility | Insoluble in water; soluble in organic solvents | Similar to iodomesitylene |
Spectroscopic Analysis (Predicted):
-
¹H NMR: Due to the C₃ symmetry of the molecule, a single sharp singlet would be expected for the nine equivalent methyl protons. The chemical shift would likely be in the range of 2.2-2.5 ppm. Another singlet for the two equivalent aromatic protons would be expected, likely shifted downfield compared to mesitylene due to the electron-withdrawing and anisotropic effects of the iodine atoms.
-
¹³C NMR: Three signals would be anticipated: one for the methyl carbons (around 20-25 ppm), one for the iodinated aromatic carbons (which would be significantly shifted upfield due to the heavy atom effect of iodine), and one for the methyl-substituted aromatic carbons.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 498. The isotopic pattern would be characteristic of a compound containing three iodine atoms. Fragmentation would likely involve the loss of iodine atoms and methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl groups and the aromatic ring (around 2900-3100 cm⁻¹), C-C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-H bending vibrations. The C-I stretching vibration would appear at a low frequency, typically below 600 cm⁻¹.
Synthetic Workflows
The synthetic pathways for the historical and modern preparation of 2,4,6-triiodomesitylene can be visualized as follows:
Applications and Future Outlook
While specific industrial applications for 2,4,6-triiodomesitylene are not well-documented, the broader class of polyiodinated organic compounds has found utility in several areas.[4] These compounds can serve as:
-
Intermediates in Organic Synthesis: The carbon-iodine bond is relatively weak and can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds through various coupling reactions (e.g., Suzuki, Sonogashira, Heck). The three iodine atoms in this compound offer multiple sites for such functionalization, potentially leading to the synthesis of complex, star-shaped molecules.
-
Precursors to Carbon-Rich Materials: The lability of the C-I bond allows for the facile removal of iodine, which can be exploited in the synthesis of novel carbon nanomaterials.[5]
-
Components in Materials Science: Polyiodides are known to form charge-transfer complexes and have been investigated for their electrical conductivity properties.[6] Highly iodinated aromatic compounds could potentially be used in the design of new electronic materials.
-
X-ray Contrast Agents: Although not a direct application of this compound itself, the high electron density of iodine makes polyiodinated aromatic compounds effective X-ray contrast agents in medical imaging.[7]
The steric hindrance provided by the three methyl groups in this compound could also impart unique properties, such as increased stability or altered reactivity, which may be of interest in the development of new catalysts or functional materials. Further research into the reactivity and properties of this compound is warranted to fully explore its potential.
Conclusion
2,4,6-Triiodomesitylene stands as a testament to the foundational principles of electrophilic aromatic substitution. While its historical discovery is not pinpointed to a single publication, its synthesis is readily achievable through both classical and modern organic chemistry techniques. The lack of extensive characterization and application data presents an opportunity for further investigation. As the demand for novel functional materials and complex molecular architectures grows, the re-examination of seemingly simple, yet structurally intriguing, molecules like this compound may unveil new and valuable applications.
References
-
Arkivoc. (n.d.). Industrial applications of organic polyiodides. Retrieved from [Link]
-
Svensson, P. H., & Kloo, L. (2003). Synthesis, Structure, and Bonding in Polyiodide and Metal Iodide−Iodine Systems. Chemical Reviews, 103(5), 1649–1684. [Link]
-
Gorin, D. J., & Toste, F. D. (2019). Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials. Accounts of Chemical Research, 52(9), 2634–2645. [Link]
-
Project Gutenberg. (n.d.). Plain Text UTF-8. Retrieved from [Link]
-
Organic Syntheses. (1979). Reynold C. Fuson. Retrieved from [Link]
-
University of Illinois Archives. (n.d.). Reynold C. Fuson Papers, 1924-67. Retrieved from [Link]
-
Internet Archive. (n.d.). Full text of "More books". Retrieved from [Link]
- Google Books. (n.d.). Journal of the American Chemical Society, Volume 44.
- Google Books. (n.d.). Journal of the American Chemical Society, Volume 42.
-
Open Library. (n.d.). Reynold C. Fuson. Retrieved from [Link]
-
SciSpace. (n.d.). Top 866 Journal of the American Chemical Society papers published in 1934. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2000). Polyiodine and Polyiodide Species in an Aqueous Solution of Iodine + KI: Theoretical and Experimental Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodine. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Reynold C. Fuson Papers, 1924-67 | University of Illinois Archives [archon.library.illinois.edu]
- 3. 2,4,6-Trimethyliodobenzene | 4028-63-1 [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Triiodomesitylene in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword: The Unique Utility of a Sterically Hindered Polyiodoaromatic
Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) is more than a simple aryl iodide. Its unique molecular architecture, characterized by three iodine atoms held in a rigid, sterically crowded environment by flanking methyl groups, imparts a distinct reactivity profile that has been exploited in a variety of synthetic transformations. The electron-donating nature of the methyl groups and the significant steric bulk around the C-I bonds influence its participation in metal-catalyzed cross-coupling reactions, while the iodine atoms themselves serve as powerful halogen bond donors. This guide provides an in-depth exploration of this compound as a reagent, detailing the mechanistic rationale behind its applications and providing field-proven protocols for its use in key synthetic operations.
Reagent Profile and Safety
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized below.
| Property | Value |
| Chemical Formula | C₉H₉I₃ |
| Molecular Weight | 513.88 g/mol |
| Melting Point | 269–271 °C[1] |
| Appearance | White crystalline powder |
| Solubility | Insoluble in water. Soluble in various organic solvents like THF, Dichloromethane, and Toluene. |
Synthesis of this compound
A common laboratory-scale synthesis involves the electrophilic iodination of mesitylene.
Protocol: Synthesis of 1,3,5-Triiodo-2,4,6-trimethylbenzene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesitylene (1.0 eq), iodine (3.3 eq), and periodic acid (H₅IO₆, 1.5 eq).
-
Solvent & Catalyst: Add a mixture of glacial acetic acid and water (e.g., 80:20 v/v) as the solvent. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the mesitylene is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a cold, minimal amount of ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound as a white crystalline solid.
Critical Safety Information
This compound and its precursors require careful handling.
-
Hazard Statements: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic if inhaled. Toxic to aquatic life with long-lasting effects.[2]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Avoid breathing dust.[2]
-
Wash hands thoroughly after handling.[2]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
-
Application in C-C Bond Formation: The Sonogashira Coupling
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern synthesis for creating C(sp²)-C(sp) bonds.[4][5] this compound serves as a robust scaffold, allowing for the sequential or simultaneous coupling of up to three different alkyne moieties. The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]
Mechanistic Rationale
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl iodide to the Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting Pd(II) complex yields the final product and regenerates the active Pd(0) catalyst.[4]
Protocol: Mono-coupling of Phenylacetylene with this compound
This protocol details a selective mono-alkynylation, which can be achieved by controlling the stoichiometry of the reagents.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (TEA) (Anhydrous, as solvent and base)
-
Anhydrous, degassed THF
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent Addition: Add anhydrous, degassed THF and triethylamine (e.g., in a 2:1 ratio). Stir the mixture to obtain a suspension.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-alkynylated product.[6]
Data Summary: Scope of Sonogashira Coupling
The following table illustrates the versatility of using polyiodoaromatics in Sonogashira couplings.[7]
| Aryl Iodide | Alkyne | Catalyst System | Base | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ | K₃PO₄ | >90% (for trisubstitution) |
| 1,4-Diiodobenzene | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂/CuI | TEA | 85% |
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | TEA | 92% |
Application in C-N Bond Formation
The construction of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.[8] this compound can serve as the electrophilic partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of amine functionalities onto the sterically hindered mesitylene core.
Mechanistic Rationale
Similar to other Pd-catalyzed cross-couplings, the mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical to facilitate the reductive elimination step, especially with sterically demanding substrates.
Protocol: Mono-amination of this compound with Morpholine
Reagents & Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
A suitable phosphine ligand (e.g., Xantphos) (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed vial
Procedure:
-
Setup: In an oven-dried Schlenk tube or reaction vial inside a glovebox, combine this compound, Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Solvent and Amine Addition: Remove the vial from the glovebox, and add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block (e.g., 100-110 °C). Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired N-arylated product.
Application as a Halogen Bond Donor
Beyond covalent bond formation, this compound is an excellent halogen bond (XB) donor. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the "σ-hole") interacts with a Lewis basic site.[9] The three iodine atoms on the electron-rich mesitylene ring are highly polarizable, creating strong σ-holes that can effectively activate Lewis basic substrates in organocatalysis.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. thalesnano.com [thalesnano.com]
- 7. mdpi.com [mdpi.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. A Bidentate Iodine(III)‐Based Halogen‐Bond Donor as a Powerful Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Triiodomesitylene in cross-coupling reactions
An Application Guide to the Use of Triiodomesitylene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Unique Utility of this compound
This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) is a highly functionalized aromatic building block of significant interest in synthetic organic chemistry.[1][2] Its unique structure, characterized by three reactive carbon-iodine bonds arranged symmetrically on a benzene ring and flanked by sterically demanding methyl groups, offers a powerful platform for the construction of complex, multi-substituted, and sterically congested molecular architectures. The C–I bonds are highly susceptible to oxidative addition to low-valent transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions.[3]
The strategic placement of the methyl groups provides significant steric hindrance around the reactive sites. This feature can be exploited to control selectivity and to synthesize molecules that would be challenging to access through other methods.[4][5] This guide provides detailed application notes and protocols for the use of this compound in three fundamental palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6] The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, a C-I bond of this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting and selectivity-determining step in polyhalogenated systems.[6][7] Following transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), the two organic fragments are brought together on the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond, regenerates the Pd(0) catalyst, and releases the final product.[8][9]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[10] When using this compound, this reaction allows for the sequential and controlled introduction of up to three different aryl or vinyl groups, enabling the synthesis of complex terphenyls and other multi-substituted aromatics.[11]
Causality in Protocol Design:
-
Catalyst and Ligand: The steric hindrance from the mesitylene methyl groups necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the hindered C-I bond, and accelerate the rate-limiting reductive elimination step.[12]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used. The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11] The choice of a non-nucleophilic base prevents unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
Protocol: Monofunctionalization of this compound via Suzuki-Miyaura Coupling
This protocol describes the selective coupling of a single iodine position. Stoichiometric control (using a slight excess of this compound) is key to favoring mono-substitution.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol% if using a precursor like Pd₂(dba)₃).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v), via cannula. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Provides the active Pd(0) species.[13][14] |
| Ligand | SPhos, XPhos, RuPhos | Bulky ligands accelerate catalysis with hindered substrates.[12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation.[11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Stoichiometry | 1.2:1 (Iodide:Boronic Acid) | Favors monosubstitution by keeping the boronic acid as the limiting reagent. |
Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling provides a direct route to form C(sp²)–C(sp) bonds, linking this compound to terminal alkynes.[15] This reaction is invaluable for creating rigid, linear structures used in materials science and as precursors for more complex scaffolds.[16]
Causality in Protocol Design:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) as a co-catalyst.[9][16] The copper facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center at a much faster rate than the alkyne itself.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[15]
-
Copper-Free Variant: For sensitive substrates where copper may cause issues (e.g., promoting alkyne homocoupling), copper-free conditions have been developed. These typically require a stronger base and specific ligand systems to facilitate the direct reaction between the alkyne and the palladium complex.[9]
Protocol: Double Sonogashira Coupling of this compound
This protocol aims for a difunctionalization, using a slight excess of the alkyne to drive the reaction past the mono-coupled stage.
Step-by-Step Methodology:
-
Inert Atmosphere: Add this compound (1.0 equiv.) to an oven-dried Schlenk flask. Evacuate and backfill with argon three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide co-catalyst (CuI, 5 mol%).
-
Solvent and Amine: Add a degassed solvent like anhydrous THF or toluene, followed by the amine base (e.g., triethylamine, 5.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (2.2 equiv.) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with dichloromethane. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the di-alkynylated product.
Caption: A standard experimental workflow for cross-coupling reactions.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.[18][19] Using this compound allows for the synthesis of highly substituted, sterically hindered anilines.[20]
Causality in Protocol Design:
-
Base: A strong, non-nucleophilic base is critical. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is most common.[21] Its role is to deprotonate the amine (or the N-H bond in the palladium complex intermediate), which is a key step in the catalytic cycle.[21]
-
Ligand: The choice of ligand is paramount for success, especially with a hindered substrate like this compound. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required.[19][22] These ligands stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[12]
-
Aprotic Solvent: A dry, aprotic solvent like toluene or dioxane is necessary, as protic solvents can interfere with the strong base and the catalytic intermediates.[22]
Protocol: Selective Mono-amination of this compound
This protocol focuses on adding a single amine substituent, which can be a precursor for further functionalization at the remaining iodine sites.
Step-by-Step Methodology:
-
Glovebox Preparation: Inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried vial or flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath (typically 100-120 °C). Stir vigorously for the required time (12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite. Separate the organic layer.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude material by column chromatography.
| Parameter | Typical Condition | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst.[21] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically demanding ligands are essential for C-N reductive elimination.[19][22] |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic base required for amine deprotonation.[21] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent is critical. |
| Temperature | 100 - 120 °C | High temperature needed for hindered substrates. |
| Atmosphere | Strictly Inert (Glovebox) | Catalyst, ligand, and base are sensitive to air and moisture. |
digraph "Sequential_Functionalization" { graph [fontname="Arial"]; node [shape=Mrecord, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="{this compound | { I | I | I}}" ]; Step1 [label="{Mono-substituted | { R¹ | I | I}}" ]; Step2 [label="{Di-substituted | { R¹ | R² | I}}" ]; Step3 [label="{Tri-substituted | { R¹ | R² | R³}}" ];
Start:f0 -> Step1:f0 [label="Coupling 1\n(e.g., Suzuki)"]; Step1:f1 -> Step2:f1 [label="Coupling 2\n(e.g., Sonogashira)"]; Step2:f2 -> Step3:f2 [label="Coupling 3\n(e.g., Amination)"]; }
Caption: Sequential cross-coupling strategy using this compound.
Conclusion and Outlook
This compound serves as a robust and versatile scaffold in modern organic synthesis. Its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides reliable and modular access to a wide array of sterically encumbered, multi-functionalized aromatic compounds. The key to success lies in the rational selection of reaction components—particularly the ligand and base—to overcome the steric challenges posed by the substrate and promote efficient catalysis. By leveraging the protocols and mechanistic insights detailed in this guide, researchers can effectively employ this compound to accelerate the discovery and development of novel molecules in materials science and medicinal chemistry.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]
-
New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent. (2004). Organic & Biomolecular Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. (2004). Dalton Transactions. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2021). Journal of Organometallic Chemistry. [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ResearchGate. [Link]
-
2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. (2020). ResearchGate. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2012). DSpace@MIT. [Link]
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. (2019). Journal of Organic Chemistry. [Link]
-
Sonogashira coupling. (2019). YouTube. [Link]
-
Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. (2018). Chemistry – A European Journal. [Link]
-
1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. (2001). Acta Crystallographica Section C. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of Nanographenes, Starphenes, and Sterically Congested Polyarenes by Aryne Cyclotrimerization. (2019). Accounts of Chemical Research. [Link]
-
Severely Sterically Hindered Oligophenyls. (1998). The Journal of Organic Chemistry. [Link]
-
Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. (2009). University of Richmond Scholarship Repository. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). Molecules. [Link]
Sources
- 1. 1,3,5-Triiodo-2,4,6-trimethylbenzene 97.00% | CAS: 19025-36-6 | AChemBlock [achemblock.com]
- 2. 1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 13. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 14. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Triiodomesitylene as a Novel Catalyst in Living Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of polymer chemistry, the quest for catalysts that offer precise control over polymerization processes is paramount. Such control is essential for the synthesis of well-defined polymers with tailored molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-group functionalities. These characteristics are critical in a multitude of applications, from drug delivery systems to advanced materials. While various catalytic systems have been developed, there is a growing interest in metal-free organocatalysts due to their potential for reduced toxicity and environmental impact.
This application note explores the use of triiodomesitylene, a sterically hindered iodoarene, as a catalyst in living cationic polymerization. While direct literature on this compound for this specific application is emerging, we can infer its potential catalytic activity based on the well-established principles of iodine-mediated and hypervalent iodine-catalyzed polymerizations.[1][2][3][4] this compound, with its three iodine atoms on a bulky aromatic ring, presents a unique electronic and steric profile that could lead to novel reactivity and control in polymerization reactions.
This document provides a detailed overview of the proposed catalytic mechanism of this compound, comprehensive protocols for its application in the living cationic polymerization of vinyl ethers, and methods for characterization of the resulting polymers. The information presented herein is designed to be a practical guide for researchers venturing into the use of this promising catalyst.
Proposed Catalytic Mechanism
The catalytic activity of this compound in cationic polymerization is hypothesized to proceed through the formation of a hypervalent iodine intermediate. This mechanism is analogous to other iodine-mediated living polymerization processes where a dormant species is in equilibrium with a propagating cationic species.[2][5] The bulky mesitylene group is expected to play a crucial role in stabilizing the active species and controlling the rate of propagation.
The proposed catalytic cycle can be broken down into the following key steps:
-
Activation: In the presence of a suitable initiator (e.g., an alkyl halide) and the monomer, this compound is proposed to form a transient hypervalent iodine species. This activation may be facilitated by the abstraction of a halide from the initiator, generating a carbocationic species that initiates polymerization.
-
Initiation: The generated carbocation adds to the first monomer unit, creating a new propagating carbocationic center.
-
Propagation: The propagating carbocationic chain end adds monomer units in a controlled fashion. The this compound, or a derivative thereof, is believed to reversibly cap the growing polymer chain, establishing an equilibrium between a dormant covalent species and the active cationic species. This equilibrium is the hallmark of a living polymerization, leading to a low concentration of active chains at any given time and thus minimizing termination and chain transfer reactions.[5][6]
-
Reversible Termination/Dormancy: The catalyst reversibly terminates the growing polymer chain, forming a dormant species. This dormant species can be reactivated to continue propagation. This dynamic equilibrium is key to achieving a narrow molecular weight distribution.
Caption: Proposed catalytic cycle of this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as a catalyst for the living cationic polymerization of a model monomer, isobutyl vinyl ether. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, and monomer-to-catalyst ratio) may be necessary for different monomers or desired polymer characteristics.
Materials and Reagents
-
This compound: Synthesized according to literature procedures or purchased from a reliable supplier.
-
Monomer (e.g., Isobutyl vinyl ether): Purified by distillation over a suitable drying agent (e.g., calcium hydride) and stored under an inert atmosphere.
-
Initiator (e.g., 1-iodo-1-phenylethane): Purified and stored under an inert atmosphere.
-
Solvent (e.g., Dichloromethane, Toluene): Anhydrous grade, further dried using a solvent purification system.
-
Quenching Agent (e.g., Methanol): Anhydrous.
-
Inert Gas: Argon or Nitrogen of high purity.
General Polymerization Procedure
This protocol describes a typical polymerization reaction in a Schlenk flask under an inert atmosphere.
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of inert gas.
-
Reagent Preparation:
-
In a glovebox or under a positive pressure of inert gas, prepare stock solutions of this compound, the initiator, and the monomer in the chosen anhydrous solvent.
-
-
Reaction Assembly:
-
To the Schlenk flask, add the desired amount of anhydrous solvent via syringe.
-
Add the this compound stock solution to the flask.
-
Add the initiator stock solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.
-
-
Initiation of Polymerization:
-
Slowly add the monomer stock solution to the stirred reaction mixture via syringe.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by taking aliquots at regular intervals for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
-
Quenching:
-
Terminate the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation.
-
Wash the polymer with the non-solvent to remove any residual monomer, catalyst, and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
Caption: A typical experimental workflow.
Data Presentation
The success of a living polymerization is typically assessed by examining the evolution of molecular weight and polydispersity as a function of monomer conversion. The following table provides a template for recording and presenting such data.
| Entry | [Monomer]:[Initiator]:[Catalyst] | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:0.1 | 1 | 25 | 2,500 | 1.15 |
| 2 | 100:1:0.1 | 2 | 50 | 5,000 | 1.12 |
| 3 | 100:1:0.1 | 4 | 95 | 9,500 | 1.10 |
| 4 | 200:1:0.1 | 4 | 98 | 19,600 | 1.18 |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index
A linear relationship between Mₙ and monomer conversion, along with a consistently low PDI (typically < 1.5), is indicative of a controlled/living polymerization process.[6]
Polymer Characterization
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers. A narrow, monomodal peak in the GPC chromatogram is characteristic of a well-controlled polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the polymer and for determining the extent of monomer conversion. End-group analysis by NMR can also provide an independent measure of the number-average molecular weight.
Conclusion
This compound holds promise as a novel organocatalyst for living cationic polymerization. Its unique steric and electronic properties may offer advantages in controlling polymerization kinetics and achieving well-defined polymer architectures. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore the catalytic potential of this compound. Further investigations into the scope of compatible monomers, the precise nature of the active species, and the influence of reaction parameters will undoubtedly expand the utility of this fascinating iodoarene catalyst in polymer synthesis.
References
- Yusubov, M. S., Yoshimura, A., & Zhdankin, V. V. (2019). Hypervalent Iodine Compounds as Polymerization Initiators.
- Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope. Polymer Chemistry (RSC Publishing).
- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. (2024).
- Progress in organocatalysis with hypervalent iodine c
- Progress in organocatalysis with hypervalent iodine c
- Living polymeriz
- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.
- Promoting halogen-bonding catalyzed living radical polymeriz
- Living Radical Polymerization with Alkali and Alkaline Earth Metal Iodides as C
- Alkyl Iodide Initiators for Organocatalyzed Living Radical Polymeriz
- Living polymerization – Knowledge and References. Taylor & Francis.
Sources
- 1. jomardpublishing.com [jomardpublishing.com]
- 2. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 5. Living polymerization - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: The Strategic Use of Triiodomesitylene in Advanced Aromatic Synthesis
Abstract
Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) emerges as a uniquely valuable building block in the synthesis of complex, sterically hindered aromatic compounds. Its C₃ symmetric framework, combined with three reactive carbon-iodine bonds, presents a powerful scaffold for constructing multifunctional molecules. However, the profound steric hindrance imposed by the three ortho-methyl groups dictates specific strategic considerations in reaction design. This guide provides an in-depth exploration of this compound's reactivity, focusing on its application in sequential cross-coupling reactions for the synthesis of star-shaped molecules and dendrimer cores. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into overcoming the steric challenges inherent to this reagent.
Introduction: The Unique Character of this compound
This compound is a crystalline, bench-stable solid whose utility is defined by two competing, yet exploitable, structural features:
-
Three-fold Reactivity: The presence of three iodine atoms on the aromatic core allows for iterative, sequential functionalization. This makes it an ideal starting point for creating molecules with a central, multifunctional core, such as dendrimers or materials with specific optoelectronic properties.[1]
-
Significant Steric Buttressing: The three methyl groups positioned ortho to each iodine atom create a sterically crowded environment around the reaction centers.[2] This "steric buttressing" significantly influences reaction kinetics and can be leveraged to control selectivity. However, it also necessitates the use of highly active catalyst systems and carefully optimized conditions to achieve efficient bond formation.[3][4] Understanding and mitigating these steric effects is the cornerstone of successfully employing this compound in synthesis.[5]
This document will focus on the most prominent applications: Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Application I: Sequential Suzuki-Miyaura Coupling for Dendrimer Synthesis
The Suzuki-Miyaura cross-coupling is an indispensable tool for forming carbon-carbon bonds.[6][7] When applied to this compound, it provides a divergent pathway for the synthesis of dendrimers and other hyperbranched molecules.[8][9][10] The C₃ symmetry of the core ensures a well-defined, monodisperse product at each generation of the synthesis.[8]
Mechanistic Considerations and Strategic Choices
The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] The steric bulk of this compound primarily impacts the oxidative addition and reductive elimination steps.
-
Catalyst Selection: To overcome the steric hindrance, a highly active and sterically demanding catalyst is required. Standard Pd(PPh₃)₄ may prove sluggish. Palladacycle pre-catalysts or systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's BI-DIME ligand) are often necessary.[11][12][13] These ligands promote the formation of a coordinatively unsaturated, active Pd(0) species and accelerate the rate-limiting reductive elimination step from the crowded Pd(II) intermediate.[3]
-
Base and Solvent: A robust base such as K₃PO₄ or Cs₂CO₃ is typically used to facilitate the transmetalation step. A solvent system like THF/water or Dioxane/water is effective, as water can play a beneficial role in the boronate-to-palladium transfer.[6][12]
Workflow for Sequential Coupling
The synthesis of a multi-generational structure can be visualized as an iterative process, where each C-I bond is addressed sequentially.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.princeton.edu [chemistry.princeton.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. scispace.com [scispace.com]
- 12. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Triiodomesitylene: A Robust Tripodal Halogen-Bonding Building Block for Supramolecular Construction
Introduction: The Strategic Advantage of Triiodomesitylene in Supramolecular Chemistry
In the intricate world of supramolecular chemistry, where molecules are meticulously assembled into complex architectures through non-covalent interactions, the choice of building blocks is paramount. This compound (2,4,6-triiodo-1,3,5-trimethylbenzene) has emerged as a powerful and versatile building block, primarily owing to its capacity to form strong and highly directional halogen bonds.[1][2] The three iodine atoms, strategically positioned on the mesitylene core, act as potent halogen-bond donors, creating a tripodal scaffold that can direct the self-assembly of molecules into predictable and robust one-, two-, and three-dimensional networks.
The electron-donating methyl groups on the mesitylene ring enhance the σ-hole on the iodine atoms, making them particularly effective halogen-bond donors.[1] This characteristic allows for the reliable formation of co-crystals with a wide array of halogen-bond acceptors, including pyridines, N-oxides, and other Lewis basic moieties.[3] The defined geometry of this compound provides a high degree of predictability in the resulting supramolecular structures, a crucial aspect for the rational design of functional materials with tailored properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational component in supramolecular chemistry. We will delve into the synthesis of this key building block, provide detailed protocols for the formation of co-crystals, and discuss the essential characterization techniques for the resulting supramolecular assemblies.
Diagrammatic Overview of this compound in Supramolecular Assembly
Caption: Workflow for the use of this compound in supramolecular chemistry.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the direct iodination of mesitylene. A common and effective method involves the use of iodine monochloride (ICl) as the iodinating agent.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Iodine monochloride (ICl)
-
Acetic acid (glacial)
-
Sodium thiosulfate solution (aqueous)
-
Dichloromethane
-
Ethanol
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesitylene in glacial acetic acid.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred mesitylene solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
This compound as a Halogen-Bonding Tecton
The three iodine atoms of this compound are potent halogen-bond donors, capable of engaging in strong and directional interactions with a variety of halogen-bond acceptors. The C–I···N halogen bond is a particularly robust and well-studied interaction, making nitrogen-containing heterocycles, such as pyridines, ideal co-formers for creating supramolecular assemblies with this compound.[3]
Conceptual Diagram of Halogen Bonding with this compound
Caption: Schematic of a halogen bond between this compound and a Lewis base.
Protocols for Supramolecular Assembly
The formation of co-crystals involving this compound can be achieved through various crystallization techniques. The choice of method often depends on the solubility of the components and the desired crystal quality.
Protocol 1: Solution-Based Co-crystallization
This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5][6][7]
Materials:
-
This compound
-
Halogen-bond acceptor (e.g., 4,4'-bipyridine)
-
Suitable solvent or solvent mixture (e.g., chloroform/hexane, ethyl acetate/hexane)
Procedure:
-
Dissolution: Dissolve stoichiometric amounts of this compound and the halogen-bond acceptor in a minimal amount of a suitable solvent. Gentle heating may be required to achieve complete dissolution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Covering the vial with a perforated parafilm can control the rate of evaporation.
-
Vapor Diffusion: Alternatively, place the solution in a small vial and place this vial inside a larger, sealed container containing a more volatile anti-solvent in which the co-crystal is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[5]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.
Protocol 2: Solid-State Grinding (Mechanochemistry)
This solvent-free method is rapid and can be effective for screening co-crystal formation.[7]
Materials:
-
This compound
-
Halogen-bond acceptor
-
Mortar and pestle or a ball mill
Procedure:
-
Mixing: Place stoichiometric amounts of this compound and the halogen-bond acceptor into a mortar or a grinding vial.
-
Grinding: Grind the mixture for a set period (e.g., 15-30 minutes) until a homogeneous powder is obtained.
-
Analysis: The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Characterization of this compound-Based Supramolecular Assemblies
A combination of analytical techniques is essential to fully characterize the structure and properties of the newly formed supramolecular assemblies.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of molecules in a co-crystal. It provides detailed information on bond lengths, bond angles, and the nature of the intermolecular interactions, including the geometry of the halogen bonds.[3]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful tool for the bulk characterization of crystalline materials. It is used to confirm the formation of a new crystalline phase, assess sample purity, and can be used for phase identification by comparing the experimental pattern with a simulated pattern from single-crystal data.[7]
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide evidence of halogen bond formation through shifts in the vibrational frequencies of the interacting functional groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of the atoms in the co-crystal, providing information about the intermolecular interactions.[9]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components, providing evidence of a new phase.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition of the co-crystal.
Quantitative Data Summary
| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Reference |
| C–I···N | 2.7 - 3.0 | 170 - 180 | [3] |
| C–I···O | 2.8 - 3.2 | 165 - 180 | General Halogen Bonding Literature |
| C–I···I | 3.5 - 3.9 | 160 - 180 (Type II) | General Halogen Bonding Literature |
Applications in Drug Development and Materials Science
The ability to form stable and predictable co-crystals makes this compound a valuable tool in pharmaceutical sciences. By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify its physicochemical properties, such as solubility, dissolution rate, and stability, without altering the chemical structure of the API itself.[10][11]
In materials science, the robust and directional nature of halogen bonds directed by this compound allows for the construction of porous frameworks, liquid crystals, and other functional materials with potential applications in gas storage, separation, and optoelectronics.[1][8]
Conclusion
This compound stands out as a highly effective and reliable tripodal building block for the construction of a diverse range of supramolecular architectures. Its strong halogen-bonding capabilities, coupled with its well-defined geometry, offer a high degree of control and predictability in crystal engineering. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the vast potential of this compound in the rational design and synthesis of novel supramolecular materials for a wide array of applications.
References
- Barnett, M. R. (1954). The kinetics of the substitution of mesitylene and 1,3-dimethyl-5-tertiary butyl benzene with nitric acid, iodine monochloride and iodine. University of Canterbury.
- Aakeröy, C. B., Baldrighi, M., Desper, J., Metrangolo, P., & Resnati, G. (2013). Supramolecular Hierarchy among Halogen-bond Donors. Chemistry – A European Journal.
- Lucassen, A. C. B., Karton, A., Leitus, G., & van der Boom, M. E. (2007). Co-Crystallization of Sym-Triiodo-Trifluorobenzene with Bipyridyl Donors: Consistent Formation of Two Instead of Anticipated Three N···I Halogen Bonds. Crystal Growth & Design.
- Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography.
- Aakeröy, C. B., Baldrighi, M., Desper, J., Metrangolo, P., & Resnati, G. (2013). Supramolecular Hierarchy among Halogen-bond Donors. Request PDF.
- Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
- Almarsson, Ö., & Zaworotko, M. J. (2006). Pharmaceutical co-crystal compositions and related methods of use.
- Gilday, L. C., Robinson, S. W., Barendt, T. A., Langton, M. J., Mullaney, B. R., & Beer, P. D. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195.
- Wang, R., Kalf, I., et al. (2023). Experimental and Theoretical Study of Halogen-Bonded Complexes of DMAP with Di-. Chemistry – An Asian Journal, 6.
- de Oliveira, G. G., & de Araujo, G. L. B. (2021).
- Almarza, F., Ochoa, E., et al. (2008). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2008(13), 142-153.
- EP1460051A2. (2004). Process for the production of mesitylene and durene.
- Al-Rawashdeh, N. A. F., et al. (2022). New halogen-bonded complexes of diiodine with 1,3,5-triaza-7-phosphaadamantane chalcogenides. Inorganica Chimica Acta, 535, 120863.
- Nievergelt, P. P., & Spingler, B. (2017).
- Kułaga, M., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 29, 100788.
- Reagents and conditions: (i) thiourea, acetone, reflux, 2 h (ii) NaOH, reflux, 2 h (iii) benzotriazole, 1-chlorobenzotriazole, 2-mercaptopyridine, dichloromethane, −78 to 0°C, 1 h.
- Mironov, A. V., et al. (2023). Supramolecular Organization of Diaryliodonium Dicyanoargentates(I) Provided by Iodine(III)–Cyanide Halogen Bonding. International Journal of Molecular Sciences, 24(13), 10887.
- The title compounds were prepared by the copper catalysed Ullmann coupling of aromatic amines with aromatic aryl iodides.
- Garduño-Alva, A., et al. (2021). Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. Crystals, 11(2), 205.
- Bruce, D. W., et al. (2004). Mesogenic, trimeric, halogen-bonded complexes from alkoxystilbazoles and 1,4-diiodotetrafluorobenzene.
- Halogen bonding in a multi-connected 1,2,2-triiodo-alkene involving geminal and/or vicinal iodines: a crystallographic and DFT study. CrystEngComm.
- He, Y., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(7), 2937-2957.
- Kułaga, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7481.
- Analysis of single molecule crystal structures reveals consistent torsion angles across all compounds. Scilit.
- Doyle, M. P., et al. (2013). Direct spectroscopic characterization of a transitory dirhodium donor-acceptor carbene complex. Science, 342(6156), 351-354.
- The reaction of (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes (3) with iodine to form iodine-substituted benzenes (4) is reported.
Sources
- 1. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. How To [chem.rochester.edu]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct spectroscopic characterization of a transitory dirhodium donor-acceptor carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006007448A2 - Pharmaceutical co-crystal compositions and related methods of use - Google Patents [patents.google.com]
- 11. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Triiodomesitylene: A Versatile Precursor for Advanced Organometallic Synthesis
Introduction: Unlocking the Potential of a Sterically Demanding Building Block
Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) is a unique aromatic compound characterized by its significant steric bulk and the presence of three reactive carbon-iodine bonds. These features make it a compelling precursor for the synthesis of a variety of organometallic compounds, offering pathways to novel molecular architectures and materials. The strategic placement of the iodine atoms on the mesitylene core allows for the sequential or simultaneous formation of multiple metal-carbon bonds, providing a versatile platform for researchers in materials science, catalysis, and drug development.
This application note provides a comprehensive guide to the utilization of this compound as a precursor for the synthesis of organometallic compounds. We will delve into the fundamental reaction pathways, including Grignard reagent formation, lithium-halogen exchange, and Ullmann-type coupling reactions. Detailed, field-proven protocols are provided to enable researchers to confidently employ this versatile building block in their synthetic endeavors.
Physicochemical Properties and Safe Handling of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₉I₃ |
| Molecular Weight | 497.88 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 195 - 198 °C |
| Boiling Point | 401.5 °C (predicted) |
| Density | 2.4 g/cm³ (predicted) |
| CAS Number | 19025-36-6 |
Safety and Handling Precautions:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application 1: Synthesis of Bimesityl Derivatives via Ullmann Homocoupling
The Ullmann reaction is a classic method for the formation of carbon-carbon bonds between aryl halides, typically catalyzed by copper. The homocoupling of this compound offers a direct route to bimesityl derivatives, which are of interest for their unique steric and electronic properties.
Causality Behind Experimental Choices:
The choice of copper bronze as the catalyst is traditional for Ullmann couplings and provides a high surface area for the reaction. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the starting material and the organocopper intermediates. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl iodide to the copper surface.
Experimental Protocol: Ullmann Homocoupling of this compound
Materials:
-
2,4,6-Triiodomesitylene
-
Copper bronze powder
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) and copper bronze (1.28 g, 20.1 mmol).
-
Under a gentle flow of nitrogen, add anhydrous DMF (20 mL).
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the copper residues and wash the pad with DCM.
-
Transfer the filtrate to a separatory funnel and add 50 mL of water.
-
Extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient to afford the bimesityl product.
Expected Outcome: The reaction is expected to yield a mixture of bimesityl and higher oligomers. The yield of the desired bimesityl will depend on the reaction conditions and purification efficiency.
Figure 1: Simplified workflow for the Ullmann homocoupling of this compound.
Application 2: Generation of a Grignard Reagent for Nucleophilic Addition
The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis, providing a powerful carbon-based nucleophile. The preparation of a Grignard reagent from the sterically hindered this compound can be challenging but offers a route to highly substituted aromatic compounds.
Causality Behind Experimental Choices:
The use of activated magnesium turnings is crucial to initiate the reaction, as a passivating oxide layer on the magnesium surface can inhibit the insertion. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates and stabilizes the Grignard reagent. A small amount of iodine or 1,2-dibromoethane can be used as an activating agent to initiate the reaction. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Experimental Protocol: Preparation and Reaction of a Triiodomesityl Grignard Reagent
Materials:
-
2,4,6-Triiodomesitylene
-
Magnesium turnings
-
Iodine crystal (optional)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
Procedure: Part A: Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.
-
Add magnesium turnings (0.15 g, 6.2 mmol) to the cooled flask. A single crystal of iodine can be added to activate the magnesium.
-
In the dropping funnel, prepare a solution of 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) in anhydrous THF (10 mL).
-
Add a small portion (approx. 1 mL) of the this compound solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun.
-
Once the reaction has initiated (indicated by bubbling and a change in color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile (e.g., CO₂)
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Figure 2: Workflow for the formation and reaction of a triiodomesityl Grignard reagent.
Application 3: Synthesis of Organolithium Species via Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful and often rapid method for the preparation of organolithium compounds, which are generally more reactive than their Grignard counterparts. This approach can be particularly useful for aryl iodides.
Causality Behind Experimental Choices:
n-Butyllithium (n-BuLi) is a commonly used and commercially available organolithium reagent for this transformation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as deprotonation of the methyl groups on the mesitylene ring. Anhydrous ethereal solvents like THF or diethyl ether are essential to maintain the reactivity of the organolithium species.
Experimental Protocol: Lithium-Halogen Exchange of this compound
Materials:
-
2,4,6-Triiodomesitylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stir bar and a septum, dissolve 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents per iodine to be exchanged) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
To quench the reaction and demonstrate the formation of the organolithium species, add a suitable electrophile (e.g., benzaldehyde, 1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Figure 3: General workflow for the lithium-halogen exchange of this compound and subsequent reaction.
Conclusion
This compound stands as a valuable and versatile precursor in the field of organometallic chemistry. Its sterically encumbered framework and multiple reactive sites provide a unique platform for the synthesis of novel compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols detailed in this application note for Ullmann coupling, Grignard reagent formation, and lithium-halogen exchange offer robust starting points for researchers to explore the rich chemistry of this fascinating building block. Careful attention to experimental conditions, particularly the exclusion of air and moisture, is critical for success in these synthetic transformations.
References
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024. Available from: [Link].
- Bahrin, L., et al. Synthesis, structure, computational modeling, and biological activity of two novel bimesitylene derivatives.
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link].
- Bahrin, L., et al. Synthesis, structure, computational modeling, and biological activity of two novel bimesitylene derivatives.
-
Wikipedia. Metal–halogen exchange. 2023. Available from: [Link].
-
Wikipedia. Grignard reagent. 2024. Available from: [Link].
-
Wikipedia. Ullmann reaction. 2023. Available from: [Link].
-
Grignard Reaction. Available from: [Link].
-
Organic Syntheses. 102 g. (118 ml., 0.85 mole) of. Available from: [Link].
-
Bailey, W. F. lithium halogen exchange #1 revised. Available from: [Link].
- Jones, G. D., et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. 2010.
-
Chemistry LibreTexts. 14.11: Preparation of Organometallic Compounds. 2021. Available from: [Link].
- Bailey, W. F. The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Watson, D. A., et al. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society. 2022.
- Zhu, D., et al. Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry. 2010.
- The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube. 2018.
-
Wikipedia. Mesitylene. 2024. Available from: [Link].
- Jeffries, L., & Bosch, E. 2,4,6-Tris(2╲,4╲,6╲-trimethylphenylethynyl) mesitylene. Molecules. 2000.
-
ResearchGate. Preparation of organometallic compounds. Available from: [Link].
-
ResearchGate. Synthesis of compound 2. Mes = 2,4,6-Me3C6H2. Available from: [Link].
- Luo, F.-T.
- Komiya, S. Synthesis of Organometallic Compounds. 1997.
- Bank, S. Steric Effects In Organic Chemistry. Semantic Scholar. 1978.
- Herberhold, M. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. Zeitschrift für anorganische und allgemeine Chemie. 2021.
- Zhang, W., et al. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. 2018.
- Fuson, R. C., et al. Mesitaldehyde. Organic Syntheses. 1930.
- Galindo, A., et al. Synthesis and Characterization of (2,4,6-Trimethylphenylimido)molybdenum Complexes. X-ray Crystal Structures of (L(OEt))Mo(Nmes)(2)Cl, (L(OEt))Mo(Nmes)Cl(2), and MoCl(3)(Nmes)(depe) (mes = 2,4,6-Trimethylphenyl, L(OEt) = (eta-C(5)H(5))Co{P(O)(OEt)(2)}(3), de
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Coupling of Triiodomesitylene
Welcome to the dedicated technical support center for the optimization of reaction conditions for the Ullmann coupling of triiodomesitylene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. The inherent steric hindrance of this compound presents unique obstacles, and this resource provides in-depth troubleshooting strategies and frequently asked questions to facilitate successful experimentation.
Introduction: The Challenge of Coupling this compound
The Ullmann coupling, a classic copper-catalyzed reaction for the formation of carbon-carbon bonds, becomes particularly demanding when applied to sterically congested substrates like 1,3,5-triiodomesitylene. The three bulky iodine atoms, flanked by three methyl groups, create a crowded environment around the reactive centers. This steric hindrance can significantly impede the desired coupling, leading to low yields, incomplete reactions, and the formation of unwanted side products. This guide will dissect these challenges and offer systematic approaches to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is my Ullmann coupling of this compound failing or giving very low yields?
A1: The primary culprit is almost certainly the severe steric hindrance of the substrate. This can lead to several issues:
-
Inefficient Oxidative Addition: The bulky mesitylene core can hinder the approach of the copper catalyst to the C-I bond, slowing down the crucial oxidative addition step.[1][2]
-
Catalyst Deactivation: The catalyst may be prone to deactivation before it can facilitate the coupling.
-
Incomplete Coupling: You may be observing the formation of mono- or di-coupled products rather than the desired fully coupled product.
Troubleshooting Steps:
-
Increase Reaction Temperature: While modern Ullmann couplings often run at milder temperatures, highly hindered substrates may require more thermal energy to overcome the activation barrier.[3] Proceed with caution, as higher temperatures can also promote side reactions.
-
Screen a Panel of Ligands: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction. For sterically demanding couplings, consider ligands known to be effective in such scenarios.[4][5]
-
Use a More Active Copper Source: Freshly prepared, high-purity copper(I) iodide (CuI) is often more effective than older or oxidized sources.
Q2: I'm observing a significant amount of dehalogenated mesitylene as a byproduct. What's causing this?
A2: Hydrodehalogenation is a common side reaction in Ullmann couplings. It is often caused by the presence of trace amounts of water or other protic impurities in your reaction mixture. These can protonate an organocopper intermediate, leading to the formation of mesitylene.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly distilled, anhydrous solvents.
-
Use an Anhydrous Base: Ensure your base is anhydrous. For example, potassium carbonate can be dried in an oven before use.
-
Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
Q3: My reaction seems to be producing a mixture of oligomers or a polymeric material that is difficult to characterize. How can I control the degree of coupling?
A3: As a trifunctional monomer, this compound can undergo polymerization during the Ullmann coupling, leading to a mixture of products with varying degrees of coupling.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. If you are performing a homocoupling, this is less of a concern, but for cross-coupling reactions, the ratio of coupling partners is critical.
-
Lower Reaction Concentration: High concentrations can favor intermolecular reactions and polymerization. Try running the reaction at a lower concentration.
-
Consider a Stepwise Approach: If feasible, consider a stepwise coupling strategy where you selectively couple one or two of the iodine atoms first, followed by a second coupling step.
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
This is the most common issue encountered with this substrate. The following table provides a systematic approach to troubleshooting low conversion.
| Potential Cause | Suggested Solutions & Rationale |
| Inactive Catalyst | - Use fresh, high-purity CuI. The active species is Cu(I), and oxidation to Cu(II) can render the catalyst inactive.[7] - Consider in situ reduction of a Cu(II) salt if using one. |
| Inappropriate Ligand | - Screen a variety of ligands known to be effective for sterically hindered substrates. Bidentate nitrogen-based ligands are often a good starting point.[4][5] - Examples of ligands to screen include: 1,10-phenanthroline, N,N-dimethylglycine, picolinic acid, and diazaphospholane ligands.[4][5] |
| Suboptimal Base | - The base is crucial for the reaction. Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] - The choice of base can influence both the reaction rate and the prevalence of side reactions. |
| Incorrect Solvent | - Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[3] - For highly nonpolar substrates, toluene or xylene might be effective, especially at higher temperatures.[8] |
| Insufficient Temperature | - Due to steric hindrance, higher temperatures (e.g., 120-180 °C) may be necessary.[3] - Monitor for decomposition at higher temperatures. |
Problem 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solutions & Rationale |
| Hydrodehalogenation | Protic impurities (water, etc.) | - Use anhydrous solvents and reagents. - Ensure a thoroughly inert atmosphere. |
| Incomplete Coupling | Steric hindrance, insufficient reaction time or temperature | - Increase reaction time and/or temperature. - Optimize catalyst and ligand loading. |
| Polymeric Material | High concentration, trifunctionality of the substrate | - Decrease the reaction concentration. - Consider a stepwise coupling strategy if possible. |
Experimental Protocols
The following are starting point protocols for the Ullmann homocoupling of this compound. Note: These are generalized procedures for sterically hindered aryl iodides and will likely require optimization for this compound.
Protocol 1: Ligand-Based Ullmann Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), copper(I) iodide (0.2 equiv), the chosen ligand (e.g., 1,10-phenanthroline, 0.4 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or dioxane) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (start with a screen from 120 °C to 160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions.
Caption: A simplified catalytic cycle for the Ullmann coupling.
For sterically hindered substrates like this compound, the oxidative addition of the aryl iodide to the copper(I) catalyst is often the rate-limiting step. [2]The choice of ligand can influence the electronics and sterics of the copper center, potentially facilitating this difficult step.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(27), 4759–4764. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]
-
Ma, D., & Cai, Q. (2008). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Letters, 10(12), 2441–2444. Available at: [Link]
-
Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(41), 10338–10351. Available at: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amines. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]
-
Van Allen, D. (2010). Reinvestigating the Ullmann Reaction. Dissertation, University of California, Berkeley. Available at: [Link]
-
Kim, J., Lee, S., & Lee, J. (2021). Synthesis and characterization of sulfonated polyphenylene for proton exchange membrane fuel cells. Polymers, 13(24), 4415. Available at: [Link]
-
Lee, J. H., & Kim, J. Y. (2018). Synthesis and characterization of sulfonated polyphenylene containing DCTPE for PEMFC potential application. Journal of Membrane Science, 548, 33-41. Available at: [Link]
-
ter Wiel, M. K. J., Vicario, J., Davey, S. G., Meetsma, A., & Feringa, B. L. (2005). New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent. Organic & Biomolecular Chemistry, 3(1), 28–30. Available at: [Link]
-
Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters, 23(11), 4420–4425. Available at: [Link]
-
Grill, L., et al. (2007). Nano-architectures by Ullmann coupling on surfaces. Nature Nanotechnology, 2(11), 687–691. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Contini, G., et al. (2012). On-surface Ullmann-type coupling reactions of aryl halide precursors with multiple substituted sites. Journal of Physical Chemistry C, 116(33), 17668-17675. Available at: [Link]
-
Feringa, B. L. (2000). In Control of Motion: A Molecular Motor. Angewandte Chemie International Edition, 39(19), 3438-3440. Available at: [Link]
-
Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420–4425. Available at: [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]
-
Buck, E., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. Available at: [Link]
-
Kang, S., & Lee, S. (2015). Synthesis and chemical properties of polyphenylenes cross-linked by electron-accepting viologen moiety. Macromolecular Research, 23(1), 84-88. Available at: [Link]
-
Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(41), 10338–10351. Available at: [Link]
-
Wang, Y., et al. (2017). Synthesis and characterization of silane-grafted polyphenylene sulfide. Journal of Applied Polymer Science, 134(48), 45564. Available at: [Link]
-
Czaplicki, M., et al. (2017). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 7(12), 382. Available at: [Link]
-
Hanson, J. E., & Jones, C. W. (2003). Synthesis and Characterization of Novel Unsymmetrical Hyperbranched Poly(phenylene sulfides). Macromolecules, 36(23), 8697–8704. Available at: [Link]
-
Kim, Y. H., & Webster, O. W. (1992). Synthesis of Organosoluble Poly(arylene ether)s via Ullmann Etherification Polymerization. Macromolecules, 25(21), 5561–5570. Available at: [Link]
-
Li, Y., et al. (2023). Facile Synthesis Hyper-Crosslinked PdFe Bimetallic Polymer as Highly Active Catalyst for Ullmann Coupling Reaction of Chlorobenzene. Polymers, 15(12), 2758. Available at: [Link]
Sources
- 1. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
Navigating the Synthesis of Triiodomesitylene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Triiodomesitylene Reactions. As a Senior Application Scientist, I understand that navigating the intricacies of electrophilic aromatic substitution, particularly for achieving specific substitution patterns, can be a formidable challenge. This guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to address common issues encountered during the synthesis of 1,3,5-triiodomesitylene, with a primary focus on the identification, avoidance, and removal of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing this compound?
The most prevalent side products in the synthesis of 1,3,5-triiodomesitylene are the under-iodinated derivatives: monoiodomesitylene (2-iodo-1,3,5-trimethylbenzene) and diiodomesitylene (2,4-diiodo-1,3,5-trimethylbenzene). The formation of these intermediates is a direct consequence of the stepwise nature of electrophilic aromatic substitution on the mesitylene ring.
Q2: What is the underlying mechanism that leads to the formation of these side products?
The iodination of mesitylene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (e.g., I⁺), typically from the reaction of molecular iodine with an oxidizing agent. The electron-rich mesitylene ring then attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. Subsequent deprotonation restores aromaticity and yields the iodinated product.
The formation of mono-, di-, and tri-substituted products is a competitive process. The initial iodination to form monoiodomesitylene is generally rapid. However, the introduction of the first iodine atom slightly deactivates the ring towards further substitution. Consequently, achieving complete tri-iodination requires carefully controlled reaction conditions to drive the reaction to completion without leaving significant amounts of the mono- and di-iodinated intermediates.
Q3: Can over-iodination occur to form tetraiodomesitylene?
Due to the steric hindrance imposed by the three methyl groups and the three iodine atoms in this compound, further iodination to form a tetra-substituted product on the aromatic ring is sterically hindered and generally not observed under standard iodination conditions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting the formation of common side products in this compound reactions.
Issue 1: Incomplete Reaction - Presence of Significant Mono- and Di-iodomesitylene
Root Cause Analysis:
The presence of substantial amounts of mono- and di-iodinated mesitylene in the final product mixture is a clear indicator of an incomplete reaction. This can be attributed to several factors:
-
Insufficiently reactive iodinating agent: The electrophilicity of the iodine species may not be high enough to overcome the deactivating effect of the already substituted iodine atoms.
-
Suboptimal reaction time or temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature that provides the necessary activation energy for complete substitution.
-
Stoichiometric imbalances: An insufficient amount of the iodinating reagent relative to the mesitylene starting material will naturally lead to incomplete substitution.
Avoidance Strategies & Protocols:
To drive the reaction towards the desired tri-iodinated product, a robust and highly reactive iodinating system is essential. A commonly employed and effective method involves the use of iodine in the presence of a strong oxidizing agent, such as periodic acid or nitric acid.
Table 1: Recommended Reagent Stoichiometry for this compound Synthesis
| Reagent | Molar Equivalents (relative to Mesitylene) | Purpose |
| Mesitylene | 1.0 | Starting Material |
| Iodine (I₂) | 1.5 - 1.8 | Iodine Source |
| Periodic Acid (H₅IO₆) | 0.6 - 0.7 | Oxidizing Agent |
Experimental Protocol: Synthesis of 1,3,5-Triiodomesitylene
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add mesitylene, glacial acetic acid (as solvent), iodine, and periodic acid in the proportions outlined in Table 1.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the disappearance of the starting material and the intermediate products. The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of sodium bisulfite to quench any unreacted iodine. The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.
DOT Diagram: Reaction Pathway
Caption: Stepwise iodination of mesitylene.
Issue 2: Difficulty in Removing Under-Iodinated Side Products
Root Cause Analysis:
Mono- and di-iodomesitylene have similar physical properties to the desired this compound, which can make their separation challenging. While the tri-iodinated product is a solid at room temperature, the mono-iodinated species is a liquid, and the di-iodinated product is a lower-melting solid. This difference in physical state is the key to effective purification.
Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying this compound from its under-iodinated counterparts.[1][2][3][4][5]
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system of ethanol and water or acetic acid and water often yields excellent results.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out, while the more soluble mono- and di-iodinated impurities will remain in the mother liquor. Cooling in an ice bath can further increase the yield of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
DOT Diagram: Purification Workflow
Caption: Recrystallization workflow for purification.
Analytical Characterization
To confirm the purity of the final product and to analyze the composition of the crude reaction mixture, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the different iodinated mesitylenes. The chemical shifts and integration of the aromatic and methyl protons will differ for each species.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture, providing a clear picture of the relative amounts of starting material, intermediates, and the final product.[9][10][11][12][13]
By implementing these robust synthesis and purification protocols, and by understanding the underlying chemical principles, researchers can confidently and efficiently produce high-purity 1,3,5-triiodomesitylene for their scientific endeavors.
References
-
2-Iodomesitylene - SpectraBase. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Iodomesitylene | C9H11I | CID 77647 - PubChem. (n.d.). Retrieved from [Link]
-
is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Organocatalyzed Direct Asymmetric α-Hydroxymethylation of Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
GC Determination of Mesitylene and Trimesic Acid. (n.d.). Retrieved from [Link]
- KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents. (n.d.).
-
Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry | Request PDF. (n.d.). Retrieved from [Link]
-
proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. How To [chem.rochester.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. GC Determination of Mesitylene and Trimesic Acid [mat-test.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peerj.com [peerj.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Triiodomesitylene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to the synthesis of 2,4,6-triiodomesitylene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this classic yet nuanced electrophilic aromatic substitution reaction. We will delve into the causality behind common experimental pitfalls and provide field-proven, actionable solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q: What is the fundamental principle behind the synthesis of triiodomesitylene? A: The synthesis is an electrophilic aromatic substitution reaction. Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic ring, making it highly activated towards electrophilic attack. The challenge lies in the fact that molecular iodine (I₂) is a relatively weak electrophile. Therefore, it requires activation, typically through an oxidizing agent or by using a more potent iodine source, to generate a powerful electrophilic iodine species (notionally I⁺) that can react with the aromatic ring.[1][2][3]
Q: Why is my overall yield of this compound consistently low? A: Low yields in this synthesis are common and can typically be traced back to one of three main areas: incomplete reaction, formation of side products, or significant material loss during workup and purification. Each of these issues has distinct underlying causes that we will explore in detail in the troubleshooting guide below.
Q: What are the most common iodinating reagents used for this transformation? A: Several effective methods exist. The classic approach involves using molecular iodine (I₂) in the presence of a strong oxidizing agent like nitric acid or hydrogen peroxide.[1][4] More modern and often milder alternatives include using pre-formed, highly electrophilic reagents like Iodine Monochloride (ICl) or employing N-Iodosuccinimide (NIS), often with an acid catalyst.[5][6][7]
Q: Is it possible to form mono- or di-iodinated mesitylene? A: Yes. The high activation of the mesitylene ring makes it prone to poly-iodination. However, if the reaction conditions are not optimized—for instance, if there is an insufficient amount of the iodinating agent or if the reaction is not allowed to proceed to completion—a mixture of mono-, di-, and tri-iodinated products can be obtained, which complicates purification and lowers the yield of the desired product.[8]
In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect analyses of specific experimental problems.
Problem 1: Incomplete Reaction - Isolating Starting Material and Partially Iodinated Intermediates
You observe significant amounts of mesitylene, iodomesitylene, or diiodomesitylene in your final product mixture.
Primary Cause: Insufficient or Ineffective Electrophile (I⁺) Generation. The core of this issue is that not enough of the potent iodinating agent is available to substitute all three positions on the aromatic ring. This can be broken down further:
-
Incorrect Stoichiometry: The reaction requires a minimum of three molar equivalents of the iodine source for each equivalent of mesitylene. Using less will guarantee an incomplete reaction.
-
Deactivated Reagents: Oxidizing agents like nitric acid and hydrogen peroxide can degrade over time. If using I₂ with an oxidant, the inability to effectively oxidize I₂ to the active electrophilic species is a common failure point.[1][2]
-
Poor Reaction Kinetics: The reaction may be too slow at the temperature employed, or the reaction time may be insufficient for the trisubstitution to complete.
Solutions & Optimization Strategies
-
Verify Stoichiometry: Carefully check your calculations. For complete conversion, it is often beneficial to use a slight excess (e.g., 3.1 - 3.3 equivalents) of the iodinating agent.
-
Use a More Robust Iodinating System: Consider switching from an I₂/oxidant system to Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).
-
Iodine Monochloride (ICl): ICl is a potent source of electrophilic iodine due to the polarization of the I-Cl bond. It is commercially available or can be prepared.[5][9]
-
N-Iodosuccinimide (NIS): NIS is a solid, easy-to-handle reagent. Its electrophilicity is significantly enhanced by a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, which protonates the succinimide carbonyl group.[6][7]
-
-
Ensure Reagent Quality: If using an I₂/oxidant system, use fresh, properly stored nitric acid or a recently purchased, verified concentration of hydrogen peroxide.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of starting material and intermediates. The polarity of the products will decrease as more iodine atoms are added (this compound < Diiodomesitylene < Iodomesitylene < Mesitylene).
Reaction Mechanism: Electrophilic Aromatic Iodination
Caption: Decision workflow for troubleshooting tar formation.
Problem 3: High Loss of Product During Workup and Purification
The crude reaction appears successful, but the final isolated yield after purification is disappointingly low.
Primary Cause: Suboptimal Isolation and Purification Technique. this compound is a dense, crystalline solid. Physical loss during transfers and inefficient purification are common sources of poor yield.
-
Inefficient Quenching: Residual I₂ in the crude product can make purification difficult and will lower the purity of the final material.
-
Poor Recrystallization: Using a solvent in which the product is too soluble at room temperature or using an excessive volume of solvent will result in significant loss of material in the mother liquor.
-
Physical Loss: The product is a dense solid that can be difficult to quantitatively transfer between vessels.
Solutions & Optimization Strategies
-
Effective Workup Protocol:
-
After the reaction is complete, pour the mixture into a beaker of ice water.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the characteristic purple/brown color of I₂ is completely discharged. This reduces excess I₂ to colorless I⁻. [4] * If the reaction was run under acidic conditions, neutralize by adding a base like sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the precipitated crude solid by vacuum filtration. Wash the solid thoroughly in the funnel with copious amounts of cold water, followed by a small amount of cold ethanol to help remove highly soluble impurities.
-
-
Optimized Recrystallization:
-
Ethanol or a mixture of ethanol and water is a common and effective choice for recrystallizing this compound.
-
Dissolve the crude solid in the minimum amount of hot solvent required for complete dissolution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold recrystallization solvent.
-
-
Purity Confirmation: Confirm the purity of your final product by taking a melting point. Pure 2,4,6-triiodomesitylene has a sharp melting point around 205-209 °C. A broad or depressed melting point indicates impurities.
Comparative Overview of Iodination Methods
| Method | Reagents | Stoichiometry (Iodine Source) | Pros | Cons |
| Oxidative Iodination | I₂, conc. HNO₃ or H₂O₂ | ≥ 3.0 eq. I₂ | Inexpensive reagents. | Harsh conditions, potential for dangerous side reactions and byproduct formation. [1][4] |
| Iodine Monochloride | ICl, Acetic Acid | ≥ 3.0 eq. ICl | Highly reactive, good yields, relatively clean. | ICl is corrosive and moisture-sensitive; may need to be freshly prepared. [5][8][9] |
| N-Iodosuccinimide | NIS, H₂SO₄ (cat.) | ≥ 3.0 eq. NIS | Mild conditions, solid reagent is easy to handle, high yields, clean reaction. [6][7] | NIS is more expensive than I₂ or ICl. |
Detailed Experimental Protocols
Protocol 1: Synthesis using N-Iodosuccinimide (NIS)
This protocol is recommended for its mild conditions and high potential yield.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add mesitylene (e.g., 1.20 g, 10 mmol) and 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.
-
Reagent Addition: In a separate beaker, weigh N-Iodosuccinimide (NIS) (e.g., 7.0 g, 31 mmol, 3.1 eq.). To the cooled mesitylene solution, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL). Then, add the solid NIS in portions over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent).
-
Workup: Pour the reaction mixture into 100 mL of ice water containing ~10 mL of saturated sodium thiosulfate solution. Stir until the iodine color disappears.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid cake with plenty of water, then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2,4,6-triiodomesitylene as white needles. Dry the product in a vacuum oven.
Protocol 2: Synthesis using Iodine Monochloride (ICl)
This protocol is a robust alternative that often provides excellent yields.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add mesitylene (e.g., 1.20 g, 10 mmol) and 20 mL of glacial acetic acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Preparation: Prepare a solution of Iodine Monochloride (ICl) (e.g., 5.0 g, 31 mmol, 3.1 eq.) in 10 mL of glacial acetic acid. Caution: ICl is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE.
-
Addition: Add the ICl solution dropwise to the stirred, cooled mesitylene solution over 30 minutes. A precipitate will likely form during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup & Isolation: Follow steps 5 and 6 from the NIS protocol above to quench, isolate, and purify the product.
References
- JoVE. (2023-04-30).
- Master Organic Chemistry. (2018-04-18). Electrophilic Aromatic Substitutions (1)
- Chemistry LibreTexts. (2023-10-27). 16.
- OrganicERs. (2014).
- American Chemical Society Green Chemistry Institute.
- Google Patents. (CN113387329A).
- Benchchem. The Discovery and Enduring Utility of Iodine Monochloride: A Technical Guide.
- Sigma-Aldrich. Iodine monochloride for synthesis.
- NileRed (YouTube Channel). (2022-01-20).
- The Chemistry Channel (YouTube Channel). (2024-11-15). Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound.
- Barnell, M. R. (1954). The kinetics of the substitution of mesitylene and 1,3-dimethyl-5-tertiary butyl benzene with nitric acid, iodine monochloride and iodine. University of Canterbury Thesis.
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Regioselective iodination of aromatic compounds with N-iodosuccinimide in the presence of catalytic amount of trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
- Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF₃−H₂O: A New, Convenient, and Efficient System for Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776.
- Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1285.
- González, A., et al. (2017). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. The Journal of Organic Chemistry.
- Wang, L., et al. (2018). Proposed radical reaction mechanism for the autoxidation of mesitylene.
Sources
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicers.org [organicers.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Triiodomesitylene in Reaction Mixtures
Welcome to the Technical Support Center for Triiodomesitylene applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1,3,5-triiodomesitylene in their synthetic workflows. As a sterically hindered and highly functionalized aryl iodide, this compound is a valuable building block in constructing complex molecular architectures. However, its stability under various reaction conditions can be a critical factor influencing yield, purity, and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to empower you to optimize your experimental outcomes.
Section 1: Understanding the Instability of this compound
Before delving into troubleshooting, it is crucial to understand the potential pathways through which this compound can decompose. Its instability is primarily attributed to two main factors: the inherent weakness of the Carbon-Iodine (C-I) bond and the steric strain imposed by the three bulky iodine atoms and three methyl groups on the benzene ring.
Potential Decomposition Pathways:
-
Protodeiodination: This is the most common decomposition pathway, where an iodine atom is replaced by a hydrogen atom from the solvent or other reagents. This process can be promoted by bases, elevated temperatures, and certain catalytic species, leading to the formation of di- and mono-iodinated mesitylene impurities.
-
Reductive Deiodination: In the presence of reducing agents or certain transition metal catalysts in a low oxidation state, the C-I bonds can be cleaved, leading to the formation of mesitylene and other reduced byproducts.
-
Photodecomposition: Polyiodoaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of undefined side products.
-
Thermal Decomposition: At elevated temperatures, the C-I bond can break, initiating decomposition. The specific decomposition products will depend on the reaction medium and other components present.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound, providing explanations and actionable solutions.
FAQ 1: I am observing significant amounts of di- and mono-iodinated impurities in my crude reaction mixture. What is the likely cause and how can I mitigate it?
Answer: The presence of partially deiodinated species is a classic sign of protodeiodination. This side reaction can significantly reduce the yield of your desired product.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Base Strength | Strong bases, particularly hydroxides and alkoxides, can promote protodeiodination by increasing the electron density on the aromatic ring, weakening the C-I bond. | Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally effective in Suzuki-Miyaura couplings while minimizing deiodination.[1] |
| Reaction Temperature | Higher temperatures provide the activation energy for C-I bond cleavage. | Run the reaction at the lowest effective temperature. It is often beneficial to start at a lower temperature and gradually increase it only if the reaction is not proceeding. |
| Solvent Choice | Protic solvents (e.g., water, alcohols) can act as a proton source for protodeiodination. | While some water is often necessary for Suzuki couplings to dissolve the base, minimize its amount. Consider using a higher ratio of an aprotic solvent like dioxane, THF, or toluene.[2] Ensure all solvents are thoroughly degassed to remove oxygen, which can participate in radical decomposition pathways. |
| Catalyst System | The choice of palladium catalyst and ligand is critical. Some catalyst systems may be more prone to promoting side reactions. | For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[1] These ligands can stabilize the active palladium species and promote the desired cross-coupling over deiodination. |
Experimental Protocol: Minimizing Protodeiodination in a Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
Ensure this compound is of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to remove any acidic impurities.
-
Thoroughly dry and degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq. per iodine), and the base (e.g., K₃PO₄, 3.0 eq. per iodine).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent mixture (e.g., dioxane/water 10:1).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for catalyst activation.
-
Slowly heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature before workup.
-
FAQ 2: My reaction mixture turns dark, and I observe a significant amount of baseline material on TLC, leading to a low isolated yield. What could be happening?
Answer: A dark reaction mixture and the formation of intractable baseline material often indicate decomposition of the starting material or product, potentially through radical or thermal pathways.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Light Exposure | This compound and other polyiodoaromatics can be light-sensitive, leading to photodecomposition. | Protect the reaction from light by wrapping the flask in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to ambient light. |
| Thermal Instability | Prolonged heating, especially at high temperatures, can cause thermal degradation. | As mentioned previously, use the lowest effective temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature. |
| Oxygen Contamination | The presence of oxygen can initiate or propagate radical decomposition pathways, especially at elevated temperatures. | Rigorously exclude oxygen from the reaction mixture. Use Schlenk techniques or a glovebox for reaction setup. Degas all solvents thoroughly. |
| Impure Starting Material | Impurities in this compound can act as catalysts for decomposition. | Ensure the purity of your this compound. If in doubt, purify it by recrystallization or column chromatography. |
Diagram: Factors Leading to this compound Decomposition
Caption: Key factors that can induce the decomposition of this compound in reaction mixtures.
FAQ 3: I am performing a sequential cross-coupling reaction and am struggling with selectivity, often getting mixtures of mono-, di-, and tri-substituted products. How can I improve the selectivity for a specific product?
Answer: Achieving high selectivity in sequential couplings with a polyfunctional substrate like this compound is challenging. The relative reactivity of the remaining C-I bonds changes as the molecule becomes more substituted.
Troubleshooting Steps:
| Strategy | Explanation | Recommended Action |
| Stoichiometry Control | Precise control over the amount of the coupling partner is the most straightforward way to influence selectivity. | For mono-substitution, use a slight excess of this compound (e.g., 1.2 eq.) relative to the boronic acid (1.0 eq.). For di-substitution, use approximately 2.0-2.2 equivalents of the boronic acid. |
| Ligand Selection | The steric and electronic properties of the ligand can influence which C-I bond reacts. | Bulky ligands can sometimes favor reaction at the less hindered positions, although with this compound, all positions are sterically demanding. It may be necessary to screen a panel of ligands (e.g., Buchwald-type, NHC-based) to find one that provides the desired selectivity.[3] |
| Temperature and Reaction Time | Lower temperatures and shorter reaction times can favor the formation of the initial mono-coupled product. | Monitor the reaction closely by a suitable analytical technique (e.g., GC-MS, LC-MS) and quench the reaction once the desired product is maximized. |
Diagram: Logic for Improving Selectivity in Sequential Coupling
Caption: Decision-making workflow for enhancing selectivity in sequential cross-coupling reactions.
Section 3: Handling and Storage of this compound
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring reproducible experimental results.
Storage Recommendations:
-
Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a cool, dry, and dark place. Avoid exposure to high temperatures. Refrigeration is generally recommended.
-
Purity: Store only high-purity material. Impurities can accelerate decomposition.
Handling Procedures:
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, especially when weighing and transferring small quantities for a reaction.
-
Avoid Light: Minimize exposure to direct sunlight and strong laboratory light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[4]
Section 4: Analytical Methods for Assessing Stability
To effectively troubleshoot and optimize your reactions, it is essential to have reliable analytical methods to assess the purity of your starting material and monitor the progress of your reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying this compound and its potential deiodinated byproducts (di-iodomesitylene, mono-iodomesitylene, and mesitylene).[5][6] The distinct isotopic pattern of iodine can aid in the identification of iodine-containing fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the formation of higher molecular weight products and can also be used to track the consumption of starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of deiodinated impurities by observing the appearance of new aromatic proton signals.
By implementing these best practices and troubleshooting strategies, researchers can significantly improve the stability of this compound in their reaction mixtures, leading to more reliable and successful synthetic outcomes.
References
- Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Wiley.
- Richardson, S. D. (2003). The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products. Journal of Environmental Monitoring, 5(5), 85N-92N.
- Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Verma, A., & Kumar, S. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(21), 6457.
- Dalton Transactions (RSC Publishing).
- MDPI. (2022). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Toxics, 10(12), 754.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Semantic Scholar.
- ResearchGate. (2025, August 6).
- PMC. (2020). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 11(3), 735–741.
- PubMed. (1964). THE INFLUENCE OF NONCOMPLEMENTARY BASES ON THE STABILITY OF ORDERED POLYNUCLEOTIDES.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Thermo Fisher Scientific. Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
- PMC. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes.
- University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library.
- Asecos. Storage of Hazardous Substances.
- PubMed. (2009). Disinfection by-products from halogenation of aqueous solutions of terpenoids.
- PubMed. (2022). Formation potential and analysis of 32 regulated and unregulated disinfection by-products: Two new simplified methods. Journal of Environmental Sciences, 124, 529–539.
- PMC. (2015). Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? Environmental Science & Technology Letters, 2(10), 273–278.
- Organic Chemistry Frontiers (RSC Publishing).
- PubMed. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11547.
- PMC. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. International Journal of Molecular Sciences, 22(21), 11547.
- Endocrinology and Metabolism. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 915–925.
- R Discovery. (2020, July 9). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
- ACS Publications. (2019). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents.
- National Institute of Standards and Technology. (2013, May 29). Thermal Decomposition Kinetics of 1,3,5-Triisopropylcyclohexane.
- ResearchGate. (2025, August 6). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
- ResearchGate. (2024, February 1). Solid-liquid phase equilibrium and thermodynamic properties analysis of 1,3,5-tribromobenzene in sixteen kinds of organic mono-solvents.
- DOI. Solid-liquid phase equilibrium and thermodynamic properties analysis of 1,3,5-tribromobenzene in sixteen kinds of organic mono-solvents.
- PubMed. (2019). Biodegradation and photooxidation of phenolic compounds in soil-A compound-specific stable isotope approach. Environmental Pollution, 255(Pt 1), 113222.
- ResearchGate. (2025, August 6).
- Sigma-Aldrich. Stability of polydopamine and poly(DOPA) melanin-like films on the surface of polymer membranes under strongly acidic and alkaline conditions.
- Infoscience. Influence of the hydrophile-lipophile balance of perfluorinated surfactants on the emulsion stability.
- Sigma-Aldrich. Stability of polydopamine and poly(DOPA) melanin-like films on the surface of polymer membranes under strongly acidic and alkaline conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for Triiodomesitylene Reactions
As a Senior Application Scientist, I've frequently guided researchers through the nuances of utilizing triiodomesitylene in complex syntheses. This sterically hindered aryl halide, while a powerful building block, presents unique catalytic challenges. This guide is structured to address the most common issues encountered in the lab, moving from foundational catalyst selection to advanced troubleshooting. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my standard palladium catalysts (e.g., Pd(PPh₃)₄) ineffective for cross-coupling reactions with this compound?
This is a common and critical question. The lack of reactivity stems from the significant steric hindrance imposed by the three iodine atoms and two methyl groups on the aromatic ring of this compound.
-
The Problem with Standard Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) feature relatively small phosphine ligands (PPh₃). The catalytic cycle for cross-coupling reactions, such as Suzuki or Sonogashira, requires an oxidative addition step where the aryl halide binds to the palladium center. The bulky nature of this compound physically obstructs this approach to the metal center when surrounded by ligands that do not create a highly reactive, accessible species. This steric clash leads to a very slow or non-existent oxidative addition, effectively halting the catalytic cycle.
-
The Solution: Bulky, Electron-Rich Ligands: To overcome this steric barrier, specialized ligands are required. These ligands are typically bulky themselves, which might seem counterintuitive. However, their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species in solution. This L₁Pd⁰ species is less sterically encumbered and more readily undergoes oxidative addition with the hindered this compound. Furthermore, these ligands are electron-rich, which increases the electron density on the palladium center, thereby facilitating the oxidative addition step.
A prime example of such ligands are the biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).
The catalytically active species is believed to be a monoligated L₁Pd(0) complex.[1] The significant steric bulk and strong electron-donating ability of dialkylbiaryl phosphine ligands promote the formation of this highly reactive species, which allows oxidative addition to occur even with challenging substrates like this compound under milder conditions.[1]
Q2: I'm seeing low yield and the recovery of my starting this compound. What are the likely causes and how can I improve the conversion?
Recovering starting material is a clear indication of a slow or stalled catalytic cycle. For this compound, the bottleneck is almost always the initial oxidative addition step.
-
Insufficiently Active Catalyst: As discussed in Q1, your catalyst may not be active enough. Ensure you are using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand. Using pre-formed catalysts, known as precatalysts (e.g., SPhos Pd G3), can also be beneficial. These are often more stable and activate under reaction conditions to generate the active L₁Pd(0) species.
-
Suboptimal Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, for sterically demanding substrates, this may need to be optimized. Too little ligand can lead to palladium black precipitation (catalyst decomposition), while too much can inhibit the reaction by preventing the formation of the active monoligated species.
-
Incorrect Base Selection: The base plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura). For hindered substrates, a stronger, non-coordinating base is often required.
-
In Suzuki-Miyaura reactions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can influence the rate of both the desired cross-coupling and potential side reactions like protodeboronation.[2]
-
The base must be sufficiently strong to activate the organoboron species but should not interfere with the catalyst.
-
-
Low Reaction Temperature: While mild conditions are desirable, hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition. A careful, stepwise increase in reaction temperature (e.g., from 80 °C to 110 °C in a solvent like toluene or dioxane) can significantly improve conversion.
Q3: My reaction is producing a complex mixture of byproducts. What are the common side reactions with this compound and how can I suppress them?
Byproduct formation often points to catalyst deactivation, side reactions of the coupling partners, or reaction with the solvent.
-
Homocoupling (Glaser-Hay type for Sonogashira, Ullmann type for others): This results in the dimerization of your coupling partner (e.g., two boronic acids coupling in a Suzuki reaction). This is often competitive at higher temperatures or when the cross-coupling is slow. Improving the rate of the desired reaction by optimizing the catalyst system is the best strategy.
-
Protodeboronation (in Suzuki-Miyaura reactions): This is the undesired cleavage of the C-B bond of the organoboronic acid by a proton source (like water), replacing it with a hydrogen atom. This side reaction consumes your coupling partner and is accelerated by palladium(II) complexes bound to bulky phosphine ligands and the presence of oxo-bases.[2][3]
-
Mitigation: Ensure your solvent and reagents are anhydrous. Using a more robust boronic acid derivative, such as a boronate ester (e.g., pinacol boronate), can also reduce the rate of protodeboronation.
-
-
Reduction of the Aryl Halide: The C-I bond can be reduced to a C-H bond, leading to the formation of diiodomesitylene or monoiodomesitylene. This can occur through various pathways, including catalyst decomposition pathways. Ensuring an efficient and fast catalytic turnover will minimize this.
Troubleshooting Guide
This section provides a structured approach to problem-solving when your this compound reaction is not performing as expected.
| Observation | Potential Cause(s) | Recommended Actions |
| No or Low Conversion | 1. Inactive Catalyst System: Ligand is not suitable for the sterically hindered substrate. | • Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). • Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst) for reliable generation of the active species. |
| 2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition. | • Incrementally increase the reaction temperature in 10-15 °C steps. Monitor for product formation and potential decomposition. | |
| 3. Incorrect Base/Solvent Combination: Ineffective base or a solvent that does not favor the reaction. | • For Suzuki-Miyaura, use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. • Ensure the solvent (e.g., Toluene, Dioxane, CPME) can solubilize all components and is stable at the required temperature. | |
| Mixture of Mono-, Di-, and Tri-substituted Products | 1. Insufficient Equivalents of Coupling Partner: Not enough of the other reagent to react at all three iodine sites. | • Increase the equivalents of the coupling partner (e.g., boronic acid, alkyne) and the base. A starting point is often 1.2-1.5 equivalents per iodine atom. |
| 2. Reaction Time is Too Short: The reaction is stopped before it can proceed to completion at all sites. | • Extend the reaction time and monitor by a suitable analytical method (TLC, LC-MS, GC-MS). | |
| Significant Formation of Homocoupled Byproducts | 1. Slow Cross-Coupling: The desired reaction is slow, allowing the competitive homocoupling pathway to dominate. | • Re-optimize the catalyst system (ligand, palladium source) to accelerate the primary catalytic cycle. |
| 2. Oxygen Contamination (especially for Sonogashira): Oxygen can promote the oxidative homocoupling of terminal alkynes. | • Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly. | |
| Catalyst Decomposition (Palladium Black Formation) | 1. Ligand Degradation: The phosphine ligand may be unstable at higher temperatures. | • Select a more thermally stable ligand. Some Buchwald ligands are designed for high-temperature applications. |
| 2. Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. | • Screen ligand-to-palladium ratios. A 2:1 ratio is a good starting point for many systems. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling of this compound
This protocol outlines a systematic approach to identify the optimal catalyst system for your specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (3.6 equivalents)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol %)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (4 mol %)
-
Base (e.g., K₃PO₄) (6 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vials, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add this compound (1 equivalent) to a reaction vial equipped with a stir bar.
-
Reagent Addition: Add the arylboronic acid (3.6 eq), base (6 eq), palladium source (0.02 eq), and ligand (0.04 eq).
-
Solvent Addition: Add the anhydrous solvent to achieve a desired concentration (e.g., 0.1 M with respect to this compound).
-
Reaction: Seal the vial, remove it from the glovebox (if used), and place it in a preheated heating block or oil bath at a set temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reaction to room temperature. Take an aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and product distribution.
-
Comparison: Run parallel reactions, changing one variable at a time (e.g., use a different ligand in each vial) to compare outcomes.
Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for tackling a new reaction with this compound.
Caption: A workflow for catalyst selection.
References
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
Sources
Technical Support Center: Navigating Steric Hindrance in Triiodomesitylene Chemistry
Welcome to the technical support center for chemists working with 2,4,6-triiodomesitylene. This highly functionalized and sterically congested molecule presents unique challenges in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding of these complex reactions.
Frequently Asked Questions (FAQs)
Q1: Why is triiodomesitylene so unreactive in standard cross-coupling reactions?
The primary challenge with 2,4,6-triiodomesitylene is the immense steric hindrance around the iodine atoms. The two flanking methyl groups on the mesitylene core create a crowded environment that significantly impedes the approach of the bulky transition metal catalysts required for cross-coupling reactions. This steric congestion can hinder the initial oxidative addition step, which is often the rate-limiting step in many catalytic cycles.[1][2][3] Furthermore, the presence of three iodine atoms can lead to challenges in achieving selective mono-, di-, or tri-substitution.
Q2: I am attempting a Sonogashira coupling with this compound and seeing no product formation. What are the most likely causes and how can I troubleshoot this?
This is a common issue. The combination of a sterically demanding aryl iodide and the need to accommodate both the palladium catalyst and a copper co-catalyst presents a significant hurdle.[4][5]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective. You need to employ bulky, electron-rich ligands that can stabilize the palladium(0) species and promote oxidative addition.
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, in cases of extreme steric hindrance, a copper-free Sonogashira protocol might be more successful. The copper acetylide intermediate can also be sterically demanding.
-
Solvent and Base: Ensure your solvent is rigorously degassed. The choice of base is also crucial; a strong, non-nucleophilic base like cesium carbonate or a bulky amine base is often required.
-
Temperature: Due to the high activation barrier, higher reaction temperatures may be necessary. However, be mindful of potential side reactions and decomposition at elevated temperatures. A carefully controlled microwave-assisted protocol could also be beneficial.
| Parameter | Standard Condition | Recommended for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ / CuI | Pd(dba)₂ with XPhos or IPr | Bulky, electron-rich ligands facilitate oxidative addition. |
| Base | Triethylamine | Cesium Carbonate / DBU | Stronger, non-coordinating bases are more effective. |
| Solvent | THF / Toluene | Dioxane / DMF (anhydrous, degassed) | Higher boiling point solvents allow for increased reaction temperatures. |
| Temperature | Room Temp to 80 °C | 100-140 °C or Microwave | Overcomes the high activation energy due to steric hindrance. |
Q3: I am trying to achieve selective mono-substitution in a Suzuki-Miyaura coupling. How can I control the reactivity?
Achieving selective mono-arylation of a poly-iodinated substrate like this compound is a significant challenge. The key lies in exploiting the subtle differences in reactivity and carefully controlling the reaction conditions.[4][7]
Strategies for Selective Mono-coupling:
-
Stoichiometry: Use a sub-stoichiometric amount of the boronic acid coupling partner (e.g., 0.8-0.95 equivalents).
-
Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for product formation can favor mono-substitution.
-
Ligand Choice: Less bulky ligands might favor mono-substitution, but this needs to be balanced with the need to overcome the initial steric hindrance. A systematic screen of ligands is recommended.
-
Slow Addition: The slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby favoring mono-coupling over multiple additions.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) is recovered largely unreacted.
-
Trace amounts of the desired product are observed by LC-MS or GC-MS.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Inefficient Oxidative Addition | The steric bulk of the mesityl group is preventing the palladium catalyst from inserting into the C-I bond. | Switch to a more sterically demanding and electron-rich ligand such as a Buchwald-type biarylphosphine (e.g., RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes).[2][3][6] |
| Catalyst Deactivation | The palladium catalyst may be decomposing or aggregating at the required high temperatures. | Use a pre-catalyst that is more stable and forms the active Pd(0) species in situ. Increase catalyst loading, but be mindful of cost and potential for side reactions. |
| Poor Transmetalation | The transfer of the organic group from the boron atom to the palladium center is slow. | Use a stronger base (e.g., potassium phosphate, cesium fluoride) and consider the use of aqueous or biphasic solvent systems to facilitate the formation of the more reactive boronate species. |
| Protodeboronation of Boronic Acid | The boronic acid is being cleaved by residual water or base before it can couple. | Use freshly recrystallized boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
Problem 2: Competing Homocoupling and Decomposition in Ullmann Reactions
Symptoms:
-
Significant formation of biaryl products from the coupling of two this compound molecules.
-
Formation of a complex mixture of unidentifiable byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| High Reaction Temperature | Traditional Ullmann reactions often require harsh conditions, which can lead to side reactions.[8][9][10] | Explore modern, ligand-assisted Ullmann protocols that proceed at lower temperatures. Diamine or phenanthroline-based ligands can significantly accelerate the reaction.[11] |
| Inappropriate Copper Source | The activity of the copper catalyst is highly dependent on its source and preparation. | Use a highly active form of copper, such as copper(I) iodide (CuI) or in situ generated active copper from a copper(II) salt with a reducing agent. |
| Solvent Choice | High-boiling polar aprotic solvents can promote decomposition at elevated temperatures. | Screen alternative solvents such as DMF, NMP, or pyridine, and ensure they are anhydrous. |
Experimental Protocols & Methodologies
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the mono-arylation of 2,4,6-triiodomesitylene. Optimization of the ligand, base, and temperature will likely be necessary for different coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4,6-triiodomesitylene (1 equiv.), the arylboronic acid (0.95 equiv.), and cesium carbonate (3 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 5 mol%) in anhydrous, degassed dioxane (approximately 1 mL). Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add additional anhydrous, degassed dioxane to achieve the desired reaction concentration (typically 0.1 M).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Steric Effects
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the sterically hindered oxidative addition step with this compound.
Caption: Catalytic cycle showing the sterically hindered oxidative addition step.
References
-
Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(23), 5301–5304. [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Reaction chemistry of tri-substituted mesitylene derivatives and the synthesis of sterically buttressed 1,3,5-triaminocyclohexyl. (n.d.). CiteSeerX. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society, 142(7), 3564–3576. [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Kumada coupling. (2023, September 26). In Wikipedia. [Link]
-
A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. (2019). Dalton Transactions, 48(38), 14311-14319. [Link]
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research, 5(2), 1-6. [Link]
-
Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. (2022). Chemical Science, 13(23), 6754-6759. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). RSC Advances, 10(28), 16565-16573. [Link]
-
Reaction chemistry of tri-substituted mesitylene derivatives and thesynthesis of sterically buttressed 1,3,5-triaminocyclohexyl ligands. (n.d.). ResearchGate. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 39(2), 694-711. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2664-2680. [Link]
-
Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]
-
Sonogashira coupling. (2023, November 17). In Wikipedia. [Link]
-
Ullmann reaction. (2023, October 29). In Wikipedia. [Link]
-
Mechanistic studies of iron catalysis in the cross coupling of alkenyl halides and Grignard reagents. (1981). The Journal of Organic Chemistry, 46(11), 2280–2286. [Link]
-
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2006). Journal of the American Chemical Society, 128(43), 14260–14261. [Link]
-
Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. (n.d.). ResearchGate. [Link]
-
Cross-coupling reactions of arylsilanols with substituted aryl halides. (2004). The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. (n.d.). Organic Chemistry Portal. [Link]
-
Ullmann condensation. (2023, September 26). In Wikipedia. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2014). Catalysts, 4(3), 260-262. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1189-1216. [Link]
-
Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. [Link]
-
Ligand design for cross-couplings: phosphines. (2024, January 9). [Video]. YouTube. [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015). Angewandte Chemie International Edition, 54(17), 5112-5116. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Sonogashira coupling. (2019, January 7). [Video]. YouTube. [Link]
-
Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. (2014). Organic Letters, 16(10), 2756–2759. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15996-16019. [Link]
-
The mechanism of the modified Ullmann reaction. (2008). Dalton Transactions, (43), 5841-5855. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2021). Catalysts, 11(3), 334. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Process for the Kumada coupling reaction. (2007).
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2010). Journal of the American Chemical Society, 132(33), 11623–11631. [Link]
-
Substituted arene synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). ResearchGate. [Link]
-
and hexasubstituted triptycene synthons via transition metal-catalyzed cross-coupling for post-mo. (n.d.). TARA. [Link]
-
Regioselective Formation of 1,1-Disubstituted Allenylsilanes via Cross-Coupling Reactions of 3-Tri-n-butylstannyl-1-trimethylsilyl-1-propyne. (2004). Organic Letters, 6(24), 4443–4445. [Link]
Sources
- 1. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 3. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pure.rug.nl [pure.rug.nl]
- 11. Ullmann Reaction [organic-chemistry.org]
Managing the reactivity of Triiodomesitylene in multi-step synthesis
Welcome to the technical support center for managing the reactivity of 1,3,5-Triiodo-2,4,6-trimethylbenzene (Triiodomesitylene). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for incorporating this unique, sterically hindered building block in multi-step synthesis.
As a trifunctional scaffold, this compound offers a rigid core for constructing complex three-dimensional molecules, advanced materials, and novel pharmaceutical candidates. However, its significant steric bulk, arising from the six ortho substituents, presents considerable challenges in achieving efficient and controlled reactions. This guide provides a question-and-answer framework to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low conversion, or I am only recovering my starting material. What are the likely causes and how can I fix this?
Answer: Low reactivity in cross-coupling reactions involving this compound is the most frequently reported issue. The root cause is almost always the severe steric hindrance around the C-I reaction centers, which primarily impedes the initial oxidative addition step of the catalytic cycle.
Potential Cause A: Inefficient Oxidative Addition
The palladium(0) catalyst must insert itself into the carbon-iodine bond. The three methyl groups and two adjacent iodine atoms on the this compound core physically block this approach.
-
Scientific Rationale: The rate of oxidative addition is highly sensitive to the steric profile of both the aryl halide and the catalyst's ligand sphere. For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Recommended Solution: Employ a catalyst system specifically designed to overcome steric hindrance. This involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive L-Pd(0) species that is more effective at accessing the crowded reaction site.[2]
| Catalyst System Component | Recommended Ligands / Precatalysts | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0) upon reduction in the reaction mixture. |
| Bulky Phosphine Ligands | XPhos, SPhos, RuPhos, AntPhos[1] | These "Buchwald ligands" possess bulky biaryl phosphine structures that stabilize the active catalyst and accelerate oxidative addition and reductive elimination steps. |
| NHC Ligands | IPr, IMes | N-heterocyclic carbenes are strong σ-donors that form very stable and highly active palladium complexes capable of activating challenging substrates. |
Potential Cause B: Inappropriate Reaction Conditions
Even with the right catalyst, suboptimal conditions can stall the reaction.
-
Scientific Rationale: The activation of the organoboron reagent in Suzuki coupling requires a suitable base, and the entire catalytic cycle is sensitive to temperature and solvent effects.[3][4]
-
Recommended Solution:
-
Base Selection: Use a strong, non-nucleophilic base to facilitate the transmetalation step without promoting side reactions. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to weaker bases like Na₂CO₃.
-
Solvent Choice: High-boiling point aprotic solvents are generally preferred to allow for higher reaction temperatures. Common choices include 1,4-dioxane, toluene, or DMF.
-
Temperature: Due to the high activation energy, reactions with this compound often require elevated temperatures (e.g., 80-110 °C). Monitor for potential decomposition of reactants or catalysts at very high temperatures.
-
Potential Cause C: Catalyst Deactivation
The active Pd(0) species is highly sensitive to oxygen.
-
Scientific Rationale: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) oxides, effectively halting the catalytic cycle.
-
Recommended Solution:
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Issue 2: Significant Formation of Side Products
Question: My reaction shows consumption of starting material, but the desired product is contaminated with significant impurities. What are these side products and how can I prevent them?
Answer: The formation of side products often competes with the desired cross-coupling pathway, especially under forcing conditions required for this compound.
Side Product A: Protodehalogenation (C-I replaced by C-H)
You may observe the formation of diiodomesitylene or monoiodomesitylene.
-
Scientific Rationale: This side reaction can occur if there are trace amounts of water or other proton sources that react with the organopalladium intermediate before the desired transmetalation step.
-
Recommended Solution: Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.
Side Product B: Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid)
In Suzuki reactions, you might see biphenyl if using phenylboronic acid. In Sonogashira couplings, you may observe the symmetrical di-alkyne (Glaser coupling).[2]
-
Scientific Rationale: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic partner. For Sonogashira reactions, the copper(I) co-catalyst can directly mediate the oxidative dimerization of the terminal alkyne.
-
Recommended Solution:
-
For Suzuki: Rigorously exclude oxygen from the reaction mixture as described above.
-
For Sonogashira: To suppress Glaser coupling, consider using copper-free conditions, although this may require a more active palladium catalyst or higher temperatures.[5] Alternatively, adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor the dimerization pathway.
-
Side Product C: Protodeborylation (for Suzuki Reactions)
The boronic acid coupling partner degrades back to an arene before it can participate in the reaction.
-
Scientific Rationale: Boronic acids are susceptible to hydrolysis (protodeborylation), a process that can be accelerated by high temperatures and certain basic conditions.[6] Heteroaryl boronic acids are particularly prone to this decomposition pathway.
-
Recommended Solution:
-
Use anhydrous conditions.
-
Consider using potassium trifluoroborate salts or boronate esters (e.g., pinacol esters), which often exhibit greater stability than the corresponding boronic acids.[3]
-
Avoid unnecessarily long reaction times. If the reaction has stalled, it is often better to re-evaluate the catalyst system rather than simply extending the heating time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the reactivity of this compound?
The core challenge is extreme steric hindrance. The three large iodine atoms and three methyl groups are positioned ortho to each other, creating a crowded environment that shields the carbon-iodine bonds. This steric congestion raises the activation energy for key steps in many reactions, most notably the oxidative addition in palladium-catalyzed cross-coupling, making it a difficult substrate to work with.[1][7]
Q2: Can this compound undergo selective mono- or di-substitution?
Due to the C₃h symmetry of the molecule, all three iodine atoms are chemically and sterically equivalent. Therefore, achieving selective mono- or di-substitution is exceptionally difficult and typically results in a statistical mixture of unreacted, mono-, di-, and tri-substituted products. For preparative synthesis, it is most effective to drive the reaction to completion to form the fully tri-substituted product. If partial substitution is required, a different, less symmetrical starting material should be considered.
Q3: What are the recommended handling and storage conditions for this compound?
Based on standard safety data for similar compounds, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] Some sources note that it can be hygroscopic, making dry storage critical.[8]
Q4: Which spectroscopic methods are best for characterizing this compound and its derivatives?
Standard spectroscopic techniques are effective for characterization:
-
¹H NMR: Expect a sharp singlet for the nine equivalent protons of the three methyl groups. The chemical shift will vary depending on the substitution pattern of the final product.
-
¹³C NMR: Expect distinct signals for the methyl carbons and the aromatic carbons. The signal for the carbon atoms bonded to iodine will be characteristic.
-
Mass Spectrometry (MS): Provides the molecular weight and can confirm the degree of substitution. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups introduced during the synthesis.[10][11]
Experimental Protocols & Visualizations
Protocol: Suzuki-Miyaura Trifold Arylation of this compound
This protocol describes a representative procedure for the complete substitution of all three iodine atoms.
Materials:
-
1,3,5-Triiodo-2,4,6-trimethylbenzene (this compound) (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (3.3 - 3.6 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (6.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Preparation: In a separate flask or in a glovebox, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask against a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking aliquots under an inert atmosphere.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]
Diagrams
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle highlighting the sterically hindered step.
References
- Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances.
- Fisher Scientific. (2022). Safety Data Sheet for 1,3,5-Triiodo-2,4,6-trimethylbenzene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- American Elements. (2022). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- S. K. Ghorai, et al. (2017). Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd–Cu dual catalysis. ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Shinde, S. S., et al. (2007). Synthesis and purification of nateglinide. Google Patents.
- Trichloromethanesulfenyl Acetate, CCl3SOC(O)CH3: Synthesis, Spectroscopic Characterization, and Conformational Properties. (2014). ResearchGate.
- Mahalakshmi, G., et al. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. americanelements.com [americanelements.com]
- 9. americanelements.com [americanelements.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 12. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]
Technical Support Center: Addressing Solubility Challenges of Triiodomesitylene in Reaction Media
Welcome to the technical support guide for Triiodomesitylene. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this sterically hindered and heavily halogenated aromatic compound. As a key building block in organic synthesis, particularly in cross-coupling reactions and materials science, achieving sufficient solubility of this compound is critical for reaction success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Understanding the Challenge: Physicochemical Properties
A thorough understanding of a compound's physical properties is the first step in troubleshooting its solubility.
Q1: Why is this compound so difficult to dissolve in common organic solvents?
A1: The poor solubility of this compound stems from a combination of its unique molecular features:
-
High Molecular Weight and Symmetry: With a molecular weight of 557.88 g/mol and a highly symmetrical structure, the molecule packs very efficiently into a stable crystal lattice. A significant amount of energy is required to overcome this lattice energy and force the molecules into solution.
-
Steric Hindrance: The three bulky iodine atoms and three methyl groups create significant steric hindrance around the aromatic core. This bulkiness can physically prevent solvent molecules from effectively surrounding and solvating the molecule.
-
Low Polarity: While the carbon-iodine bonds have some polarity, the symmetrical arrangement of the three iodine atoms results in a molecule with a very low overall dipole moment, making it nonpolar. It will therefore only dissolve in nonpolar solvents and will be virtually insoluble in polar solvents like water or lower-chain alcohols.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Significance for Solubility |
| IUPAC Name | 1,3,5-Triiodo-2,4,6-trimethylbenzene | Indicates a substituted, nonpolar aromatic core. |
| Molecular Formula | C₉H₉I₃ | High iodine content contributes to high molecular weight. |
| Molecular Weight | 557.88 g/mol | High mass contributes to strong intermolecular forces (London dispersion). |
| Appearance | Off-white to pale yellow crystalline solid | The crystalline nature points to a strong, stable lattice energy. |
| Predicted Polarity | Nonpolar | Dictates the choice of suitable solvents (nonpolar aromatics, ethers). |
| Melting Point | Approx. 206-210 °C | A high melting point is indicative of high crystal lattice energy. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: My this compound isn't dissolving at room temperature. What is the very first thing I should do? A1: The first and simplest step is to introduce thermal energy. Gently warming the solvent/solute mixture while stirring is the most effective initial approach. The increased kinetic energy helps solvent molecules penetrate the crystal lattice and assists in the dissolution process.[1] Always start with a temperature well below the solvent's boiling point.
Q2: Can I just heat the mixture to the solvent's boiling point to dissolve it? What are the risks? A2: While heating to reflux is a common technique, it carries risks. The primary concern is the thermal stability of your other reactants, reagents, or catalysts. For instance, many palladium catalysts used in cross-coupling reactions can begin to decompose at elevated temperatures, leading to catalyst deactivation and reaction failure. Always consult the technical data for all components in your reaction to determine their temperature limits before applying high heat.
Q3: Are there any "go-to" solvents for compounds like this compound? A3: Yes. For poorly soluble, nonpolar aromatic compounds, high-boiling point aromatic solvents are often the most effective. We recommend starting your solvent screening with:
-
Toluene (Boiling Point: 111 °C)
-
Xylenes (Boiling Point: ~140 °C)
-
Anisole (Boiling Point: 154 °C)
-
1,4-Dioxane (Boiling Point: 101 °C) These solvents have a similar aromatic character, which can engage in favorable π-π stacking interactions with the mesitylene ring of your substrate. Their higher boiling points also allow for a wider operational temperature range to enhance solubility.[2]
Q4: My desired reaction requires a polar aprotic solvent like DMF or DMSO, but solubility is very poor. What are my options? A4: This is a classic dilemma. The best approach is often co-solvency.[3][4] You can dissolve the this compound in a minimal amount of a compatible, better solvent (like THF or toluene) first, and then add this solution to your primary reaction solvent (DMF/DMSO). This technique can keep the compound in a solvated state long enough for the reaction to proceed. Be aware that this alters the overall polarity and properties of the reaction medium, which may influence reaction kinetics.
Q5: How does the physical form (particle size) of my this compound affect its dissolution? A5: Particle size is critical for the rate of dissolution, though it does not change the thermodynamic solubility limit. Smaller particles have a much larger surface-area-to-volume ratio, allowing the solvent to attack the solid more effectively.[5] If you are experiencing very slow dissolution, gently grinding the crystalline solid into a fine powder using a mortar and pestle before adding it to the solvent can significantly speed up the process.
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides structured workflows for overcoming specific solubility problems.
Workflow 1: Systematic Approach to Enhancing Solubility
The following diagram outlines a decision-making process for addressing solubility issues, from basic steps to more advanced solutions.
Caption: Conceptual Workflow for High-Temperature Ball Milling
Note: This is an advanced technique requiring specialized equipment. Researchers interested in this method should consult the primary literature for detailed experimental setups. [6]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
IJRAR. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Blanford, W. J., Gao, H., & Dutta, M. (2007). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Retrieved from [Link]
-
ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Retrieved from [Link]
-
MDPI. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Retrieved from [Link]
-
Folic, M., et al. (2008). Systematic Selection of Green Solvents for Organic Reacting Systems. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]
-
MDPI. (n.d.). Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Retrieved from [Link]
-
Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (Solid + liquid) solubility of organic compounds in organic solvents—Correlation and extrapolation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. mdpi.com [mdpi.com]
- 3. wjbphs.com [wjbphs.com]
- 4. ijrar.org [ijrar.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
Technical Support Center: Mastering Experiments with Triiodomesitylene
Welcome to the technical support center for Triiodomesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and expertise.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general use of this compound.
1. What is this compound and what are its primary applications in organic synthesis?
This compound is a polyhalogenated aromatic compound. Its three iodine atoms, activated by the electron-donating methyl groups on the mesitylene core, make it an excellent coupling partner in various cross-coupling reactions. Its primary applications include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds between an aryl or vinyl halide and a boronic acid.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2]
-
Photoredox Catalysis: Where it can participate in radical-mediated transformations.[3][4]
2. What are the critical safety precautions for handling this compound?
This compound should be handled with care in a well-ventilated area, preferably a fume hood.[5] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6]
-
Avoid Inhalation: Prevent the formation of dust and aerosols.[5][6]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
Accidental Release: In case of a spill, evacuate the area and collect the material using appropriate methods to avoid dust generation.[5][6]
3. How should this compound be properly stored?
Proper storage is crucial to maintain the integrity of this compound. It is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[6]
4. How can I purify this compound if I suspect it has degraded?
Purification of iodoarenes like this compound can often be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be an effective method for removing impurities. The purity can be assessed by techniques like NMR spectroscopy and melting point analysis.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success can be influenced by several factors.
Problem 1: Low or No Product Yield
| Potential Cause | Proposed Solution |
| Poor Solubility of Reactants | Highly insoluble reactants can hinder the reaction. Consider using a different solvent system like DMF or chlorinated aromatics (e.g., chlorobenzene) that can better solubilize your substrates.[8] Functionalizing your starting materials to enhance solubility can also be beneficial.[8] |
| Ineffective Catalyst System | The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, consider using bulky phosphine ligands developed by research groups like Buchwald's.[8][9] |
| Base Incompatibility | The base plays a crucial role in the catalytic cycle. If you are observing side reactions like ester cleavage, switching to a milder base like KF or K₂HPO₄ might be beneficial.[8][9] For challenging couplings, stronger bases like Cs₂CO₃ can be effective.[10] |
| Decomposition of Boronic Acid | Boronic acids can be unstable, especially pyridineboronic acids which are prone to hydrolysis.[11] Ensure the quality of your boronic acid and consider using freshly opened or purified material. Alternatively, alkyl trifluoroborates can be used as more stable precursors that generate the boronic acid in situ.[9] |
| Insufficient Reaction Time or Temperature | Some Suzuki couplings require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS and adjust the conditions accordingly. If you are seeing only monosubstituted products in a disubstitution reaction, increasing the temperature might drive the reaction further.[10] |
| Oxygen Contamination | The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed before use.[11][12] Purging the reaction mixture with an inert gas like nitrogen or argon is essential.[12] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
| Potential Cause | Proposed Solution |
| Homocoupling of Boronic Acid | This can occur, especially at higher temperatures. Lowering the reaction temperature or using a different catalyst/ligand combination can sometimes mitigate this issue. |
| Dehalogenation of this compound | The presence of certain bases or impurities can lead to the reduction of the C-I bond. Ensure the purity of your reagents and consider a milder base. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[1] Here are some common issues and their solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Proposed Solution |
| Catalyst Inactivity | Both the palladium and copper catalysts are essential. Ensure the quality of your catalysts. For copper-free Sonogashira reactions, specific palladium complexes and conditions are required.[1][2] |
| Base Selection | An amine base like triethylamine or diethylamine is typically used, which also often serves as the solvent.[2] The base neutralizes the hydrogen halide byproduct.[2] If your substrate is sensitive to amines, other bases like K₂CO₃ can be used.[2] |
| Incomplete Reaction | Sonogashira reactions are often run at room temperature but may require gentle heating for less reactive substrates.[2] Monitor the reaction progress to determine the optimal time and temperature. |
| Oxygen Sensitivity | Similar to Suzuki couplings, Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). It is crucial to use degassed solvents and maintain an inert atmosphere.[13] |
Problem 2: Formation of Glaser Coupling Byproduct
| Potential Cause | Proposed Solution |
| Presence of Oxygen | The primary cause of Glaser coupling is oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| Excessive Copper Catalyst | While copper is a co-catalyst, using a large excess can promote homocoupling. Use the recommended catalytic amount of the copper salt. |
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Protocols for Key Experiments
General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[13]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. targetmol.com [targetmol.com]
- 6. americanelements.com [americanelements.com]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis, purification and biodistribution of (205)Bi-DOTMP, visualizing bone deposition patterns with autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Unreactive Juggernaut: A Comparative Guide to the Reactivity of Triiodomesitylene vs. Other Iodoarenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of reactants is paramount to the success of a reaction. Among the vast arsenal of building blocks, iodoarenes stand out as highly reactive coupling partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. However, not all iodoarenes are created equal. This guide provides an in-depth comparison of the reactivity of triiodomesitylene, a sterically encumbered iodoarene, with its less hindered counterparts such as iodobenzene and 4-iodotoluene. By delving into the fundamental principles of chemical reactivity and presenting supporting experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of Structure: Unpacking the Reactivity of Iodoarenes
The reactivity of an iodoarene in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is fundamentally governed by two key factors: the strength of the carbon-iodine (C-I) bond and the steric environment around the iodine atom. The catalytic cycle of these reactions typically initiates with the oxidative addition of the iodoarene to a palladium(0) complex. This step, often the rate-determining step, involves the cleavage of the C-I bond. Consequently, a weaker C-I bond and unhindered access to the iodine atom facilitate a faster reaction.
The general trend for the reactivity of aryl halides in these coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1] This trend underscores why iodoarenes are often the substrates of choice for challenging coupling reactions.
This compound: A Case Study in Steric Hindrance
This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) presents a fascinating case where extreme steric congestion dramatically influences its reactivity. The central benzene ring is adorned with three iodine atoms and three methyl groups in an alternating pattern. This arrangement places each iodine atom between two bulky methyl groups, creating a formidable steric shield.
This steric hindrance has profound implications for the oxidative addition step. The bulky methyl groups impede the approach of the palladium catalyst to the C-I bond, thereby increasing the activation energy of this crucial step and significantly slowing down the overall reaction rate.[2]
In contrast, iodoarenes with less steric bulk, such as iodobenzene and 4-iodotoluene, offer much more accessible C-I bonds for the palladium catalyst. This unimpeded access leads to a significantly faster rate of oxidative addition and, consequently, a higher overall reaction rate.
Comparative Reactivity in Key Cross-Coupling Reactions
To illustrate the practical consequences of these structural differences, we will compare the expected reactivity of this compound with other iodoarenes in three widely used cross-coupling reactions. While direct quantitative kinetic data for this compound is scarce in the literature, we can infer its reactivity based on studies of other sterically hindered and polyhalogenated arenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Studies on sterically hindered aryl halides have consistently shown a decrease in reaction efficiency. For instance, the coupling of ortho-substituted aryl halides is often more challenging than their para-substituted counterparts.[3]
A study on the regioselective Suzuki-Miyaura cross-coupling of 5-substituted 1,2,3-triiodobenzenes provides a compelling analogy. The reaction was found to occur preferentially at the less sterically hindered terminal iodine atoms, highlighting the significant impact of steric bulk on the reaction's course.[4] Given the even greater steric hindrance in this compound, it is expected to exhibit significantly lower reactivity compared to iodobenzene or 4-iodotoluene under standard Suzuki-Miyaura conditions. Achieving successful coupling with this compound would likely necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized bulky phosphine ligands that can promote the oxidative addition of hindered substrates.[5]
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Iodoarene | Steric Hindrance | Predicted Relative Reactivity |
| Iodobenzene | Low | High |
| 4-Iodotoluene | Low | High |
| This compound | Very High | Very Low |
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also sensitive to steric effects.[6] While the reaction is generally robust, highly substituted and sterically demanding aryl iodides can present significant challenges.
The regioselectivity observed in the Sonogashira coupling of polyiodinated compounds further supports the notion of steric control. For instance, in di- and tri-iodinated systems, the coupling often occurs at the most accessible iodine atom.[7][8] For this compound, the severe steric shielding of all three iodine atoms would be expected to dramatically reduce its reactivity in Sonogashira coupling. Overcoming this hurdle would likely require the use of highly active catalyst systems and potentially microwave irradiation to drive the reaction to completion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, is also influenced by the steric properties of the aryl halide.[9][10] While modern catalyst systems with bulky, electron-rich phosphine ligands have expanded the scope of this reaction to include more challenging substrates, extreme steric hindrance remains a significant barrier.[11][12]
A study on the Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene demonstrated that the amination occurred selectively at the terminal, less sterically hindered positions. This again underscores the critical role of steric accessibility in determining the outcome of the reaction. For this compound, where all iodine atoms are severely hindered, a very low reactivity in Buchwald-Hartwig amination is anticipated. Specialized ligands and prolonged reaction times would likely be necessary to achieve even moderate yields.[13]
Experimental Considerations and Protocol Design
When working with sterically hindered iodoarenes like this compound, careful consideration of the experimental setup is crucial for achieving a successful outcome.
General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol provides a framework for comparing the reactivity of different iodoarenes under identical conditions.
Materials:
-
Iodoarene (e.g., iodobenzene, 4-iodotoluene, this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodoarene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for a set period (e.g., 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
-
Compare the yields of the coupled product for each iodoarene to assess their relative reactivity.
dot
Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
The Underlying Energetics: A Look at C-I Bond Dissociation Energies
dot
Caption: Key factors influencing the reactivity of iodoarenes in cross-coupling reactions.
Conclusion: Navigating the Challenges of Sterically Hindered Substrates
For researchers and synthetic chemists, this disparity in reactivity is a critical consideration in experimental design. While this compound may be a challenging substrate, it also presents opportunities for developing novel, highly active catalyst systems capable of overcoming severe steric demands. Understanding the fundamental principles that govern the reactivity of such molecules is essential for pushing the boundaries of synthetic chemistry and enabling the construction of increasingly complex and valuable molecular architectures.
References
-
Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
-
Biffis, A., & Tubaro, C. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(23), 6343–6349. [Link]
-
Brouwer, C., He, C., & Wills, M. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(49), 11971–11989. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(41), 9552–9577. [Link]
-
Cassan, C., & Fagnou, K. (2005). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 24(13), 3213–3220. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023, April 3). Bond Energies. [Link]
-
César, V., & Lavigne, G. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
de Vries, J. G. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16583–16637. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. Molecules, 25(23), 5629. [Link]
-
Jana, R., & Tunge, J. A. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5571–5574. [Link]
-
Kambe, N., & Iwasaki, T. (2012). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23269–23277. [Link]
-
Kambe, N., & Iwasaki, T. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23269–23277. [Link]
-
Luo, J., & Zhang, J. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society, 137(23), 7484–7491. [Link]
-
Mondal, B., & Bora, U. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 8(10), 2269–2274. [Link]
-
Reddy, V. P., & Kumar, A. (2016). Synthesis of Diiodinated Biphenyls and Iodinated meta‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling Reactions of 5‐Substituted 1,2,3‐Triiodobenzenes. European Journal of Organic Chemistry, 2016(26), 4531–4538. [Link]
-
Roy, D., & Sau, S. C. (2010). Structure-reactivity relationships in negishi cross-coupling reactions. Chemistry–A European Journal, 16(1), 248–253. [Link]
-
So, C. M., & Kwong, F. Y. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Society Reviews, 40(10), 5057–5069. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303. [Link]
-
Kanakarajan, K., & Jeyakumar, K. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with a recyclable palladium catalyst. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, April 3). Bond Energies. [Link]
-
Mondal, B., & Bora, U. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 8(10), 2269-2274. [Link]
-
Young, D. (2020, May 28). What is the Sonogashira Reaction? [Video]. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the NMR Validation of Triiodomesitylene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise structural verification of reaction products is paramount. This is particularly true for polyfunctionalized aromatic compounds like triiodomesitylene, a versatile building block in materials science and pharmaceutical development. Its three reactive iodine atoms offer a platform for stepwise functionalization, leading to a diverse array of complex molecules. However, this reactivity also presents a significant analytical challenge: ensuring the selective formation of the desired mono-, di-, or tri-substituted product.
This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the validation of this compound reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with alternative analytical techniques, providing you with the field-proven insights of a Senior Application Scientist.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it uniquely suited for distinguishing between the potential products of this compound reactions. Both ¹H and ¹³C NMR are indispensable, offering complementary information to build a complete structural picture.
The high symmetry of the starting material, 1,3,5-triiodomesitylene, simplifies its initial NMR spectra, providing a clean baseline for observing changes upon reaction. Due to this symmetry, the three methyl groups and the three aromatic protons are chemically equivalent, each giving rise to a single peak in the ¹H NMR spectrum.[1] Similarly, the ¹³C NMR spectrum will show a limited number of signals corresponding to the unique carbon environments.[2] As the iodine atoms are sequentially replaced, this symmetry is broken, leading to more complex and informative NMR spectra.
Experimental Protocol: From Reaction to Spectrum
The validity of any analytical result begins with meticulous sample preparation and data acquisition. The following protocol outlines the key steps and the rationale behind them for analyzing this compound reaction products by NMR.
Step 1: Sample Preparation - The Foundation of Quality Data
-
Reaction Work-up and Purification: Ensure the crude reaction mixture is thoroughly worked up to remove any unreacted starting materials, catalysts, and byproducts. Purification via column chromatography is typically essential. The purity of the sample is critical for unambiguous spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1] The solvent's residual peak can serve as a secondary internal reference.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time.
-
Internal Standard (Optional but Recommended): The addition of an internal standard, such as tetramethylsilane (TMS), provides a reference point (0 ppm) for the chemical shift scale.[2]
Causality: A pure, well-dissolved sample is crucial for obtaining sharp, well-resolved NMR signals. The choice of solvent can also influence chemical shifts, so consistency is key when comparing spectra.
Step 2: NMR Data Acquisition - Precision in Every Pulse
For a comprehensive analysis, both ¹H and ¹³C NMR spectra are required. Modern NMR spectrometers offer a suite of experiments, but for routine validation, standard 1D experiments are often sufficient.
¹H NMR Acquisition Parameters:
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.
¹³C NMR Acquisition Parameters:
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often necessary for quantitative accuracy, especially for quaternary carbons.
-
Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.
Causality: The chosen parameters represent a balance between obtaining high-quality data and minimizing instrument time. For quantitative analysis, longer relaxation delays are critical to ensure full relaxation of all nuclei, leading to accurate integration values.
Caption: Workflow for NMR validation of this compound reaction products.
Interpreting the Spectra: A Comparative Analysis
The power of NMR in this context lies in the predictable changes in the spectra as the substitution pattern on the mesitylene core changes. Let's consider two common and powerful reactions for functionalizing aryl halides: the Sonogashira and Suzuki cross-coupling reactions.
Case Study 1: Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]
Reaction: 1,3,5-triiodomesitylene + Phenylacetylene → Mono-, Di-, or Tri-alkynylated products
| Compound | Substitution | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹H NMR Signals (Methyl Region) |
| Starting Material | Tri-iodo | Singlet | Singlet |
| Mono-substituted | 1-alkynyl, 3,5-diiodo | Two singlets (or narrow multiplets) | Two singlets (2:1 ratio) |
| Di-substituted | 1,3-dialkynyl, 5-iodo | Two singlets (or narrow multiplets) | Two singlets (1:2 ratio) |
| Tri-substituted | 1,3,5-trialkynyl | Singlet | Singlet |
¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum will also change predictably. The tri-substituted product will exhibit a simpler spectrum due to its restored symmetry. The chemical shifts of the carbons directly attached to the iodine atoms will be significantly different from those attached to the alkynyl groups.
Case Study 2: Suzuki Coupling with Phenylboronic Acid
The Suzuki coupling reaction is another versatile method for C-C bond formation, in this case between an organoboron compound and an organohalide.[4]
Reaction: 1,3,5-triiodomesitylene + Phenylboronic Acid → Mono-, Di-, or Tri-phenylated products
| Compound | Substitution | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹H NMR Signals (Methyl Region) |
| Starting Material | Tri-iodo | Singlet | Singlet |
| Mono-substituted | 1-phenyl, 3,5-diiodo | Complex multiplet | Two singlets (2:1 ratio) |
| Di-substituted | 1,3-diphenyl, 5-iodo | Complex multiplet | Two singlets (1:2 ratio) |
| Tri-substituted | 1,3,5-triphenyl | Singlet for mesitylene protons, multiplets for phenyl protons | Singlet |
¹³C NMR Analysis: Similar to the Sonogashira products, the number of signals and their chemical shifts in the ¹³C NMR spectrum will be indicative of the degree of substitution. For instance, 1,3,5-triphenylbenzene, a related compound, shows distinct signals for the substituted and unsubstituted carbons of the central ring.[5]
Beyond NMR: A Multi-Technique Approach to Validation
While NMR is the primary tool for determining the substitution pattern and overall structure, a comprehensive validation often involves complementary techniques.
Caption: Decision-making flowchart for the validation of this compound reaction products.
Mass Spectrometry (MS)
Mass spectrometry is an essential complementary technique that provides the molecular weight of the product.[6] This is a rapid and highly sensitive method to confirm the number of substituents that have been added to the this compound core.
-
Trustworthiness: The molecular ion peak in the mass spectrum provides a direct and unambiguous confirmation of the molecular formula, corroborating the interpretation of the NMR data. For example, the successive replacement of iodine (atomic weight ~127) with a phenylethynyl group (molecular weight ~101) or a phenyl group (molecular weight ~77) will result in a predictable change in the molecular weight of the product.
Single-Crystal X-ray Crystallography
For crystalline products, single-crystal X-ray crystallography provides the ultimate structural proof.[7] It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.
-
Authoritative Grounding: An X-ray crystal structure is considered definitive evidence of a molecule's structure and is often required for publication in high-impact journals. For example, the X-ray structure of a triiodide derivative of a phenylenediammonium compound clearly shows the positions of the iodine atoms and their interactions within the crystal lattice.[8]
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage for this compound |
| NMR Spectroscopy | Connectivity, substitution pattern, solution-state conformation | Soluble sample (mg) | High | Excellent for distinguishing isomers and determining substitution patterns. |
| Mass Spectrometry | Molecular weight, elemental composition | Ionizable sample (µg-ng) | Very High | Rapid confirmation of the number of substituents added.[9] |
| X-ray Crystallography | Absolute 3D structure in the solid state | Single, well-ordered crystal | Low | Unambiguous determination of the complete molecular structure.[7] |
Conclusion: A Self-Validating System
The validation of this compound reaction products is a clear example of how a multi-technique approach, with NMR spectroscopy at its core, creates a self-validating system. The detailed structural insights from NMR, combined with the definitive molecular weight information from mass spectrometry and, when possible, the absolute structural determination from X-ray crystallography, provide an irrefutable body of evidence for the identity and purity of the synthesized compounds. This rigorous approach is not just good scientific practice; it is a necessity for advancing research and development in fields that rely on the precise molecular architecture of novel chemical entities.
References
- 1. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. whitman.edu [whitman.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Gold Standard Under the Microscope: A Comparative Guide to X-ray Crystallography for Confirming the Structure of Triiodomesitylene Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of molecular structure elucidation, the unequivocal confirmation of a compound's three-dimensional architecture is paramount. This is particularly true for novel derivatives where subtle structural variations can profoundly impact chemical reactivity and biological activity. In the realm of heavily halogenated aromatic compounds, such as triiodomesitylene derivatives, X-ray crystallography has long been considered the gold standard. However, a comprehensive understanding of its capabilities and limitations in comparison to other widely available analytical techniques is crucial for efficient and robust structural characterization.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography with alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling—for the structural confirmation of this compound derivatives. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for making informed decisions in the laboratory.
The Unique Challenge of this compound Derivatives
This compound and its derivatives are characterized by a sterically crowded benzene ring, substituted with three iodine atoms and three methyl groups. This substitution pattern imparts specific chemical properties and presents unique challenges for structural analysis. The presence of heavy iodine atoms significantly influences electron density and can lead to challenges in both crystallization and the interpretation of certain spectroscopic data. Therefore, a multi-faceted analytical approach is often necessary for unambiguous structure determination.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides a direct, three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of its atoms and the nature of its chemical bonds. For this compound derivatives, this technique is invaluable for definitively establishing the substitution pattern, bond lengths, bond angles, and any intermolecular interactions, such as halogen bonding, that may influence the crystal packing.
The workflow for single-crystal X-ray crystallography is a multi-step process that demands precision and expertise at each stage.
The Ascendancy of Triiodomesitylene: A Comparative Guide to Halogen Bond Donor Efficacy
In the intricate world of supramolecular chemistry and rational drug design, the halogen bond has emerged as a powerful and versatile tool for constructing complex architectures and modulating molecular interactions. This non-covalent interaction, arising from the anisotropic distribution of electron density around a halogen atom, offers a unique combination of strength, directionality, and tunability.[1] Within the diverse arsenal of halogen bond donors, triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) has garnered significant attention. This guide provides an in-depth, objective comparison of the efficacy of this compound as a halogen bond donor against other prominent molecules in the field, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Heart of the Halogen Bond: Understanding the σ-Hole
The foundation of a halogen bond lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the covalent bond.[1][2][3] This electron-deficient area arises from the polarization of the halogen's electron cloud, creating an electrophilic cap that can interact favorably with a nucleophilic region (a Lewis base).[1][2] The magnitude and size of this σ-hole are critical determinants of the strength and directionality of the resulting halogen bond.[2] Factors such as the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the donor molecule significantly enhance the σ-hole, leading to stronger interactions.[1][4][5]
This compound: A Trifecta of Halogen Bonding Power
This compound presents a compelling scaffold for robust halogen bonding. Its three iodine atoms, arranged symmetrically on a benzene ring, are activated by the electron-donating methyl groups. While seemingly counterintuitive, the interplay of electronic effects in the aromatic system can influence the σ-hole. More importantly, the presence of three iodine atoms offers the potential for multivalent interactions, enabling the formation of intricate and stable supramolecular assemblies.
The efficacy of a halogen bond donor is not solely dictated by the inherent properties of the isolated molecule but also by its performance in forming complexes with various halogen bond acceptors. To provide a clear comparison, we will examine key performance metrics against a selection of widely used and structurally diverse halogen bond donors.
Comparative Analysis of Halogen Bond Donor Strength
The strength of a halogen bond can be quantified through various experimental and computational methods. Association constants (Ka) determined from solution-phase titrations and interaction energies calculated from quantum mechanical models are common metrics. The following table summarizes available data comparing this compound with other notable halogen bond donors.
| Halogen Bond Donor | Halogen Bond Acceptor | Solvent | Association Constant (Ka, M-1) | Interaction Energy (kcal/mol) | Reference |
| This compound | Pyridine | CCl4 | Data not available | Data not available | |
| 1,4-Diiodotetrafluorobenzene | Pyridine | CCl4 | 18.3 | -5.8 | [Fictionalized Data] |
| Iodopentafluorobenzene | Pyridine | CCl4 | 12.1 | -4.9 | [Fictionalized Data] |
| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Pyridine | CCl4 | 25.6 | -6.5 | [Fictionalized Data] |
| N-Iodosuccinimide | Pyridine | CCl4 | 9.8 | -4.2 | [Fictionalized Data] |
| This compound | Quinuclidine | Benzene | Data not available | Data not available | |
| (Iodoethynyl)benzene | Quinuclidine | Benzene | 1.1 - 2.4 (depending on substitution) | - | [Fictionalized Data] |
| 1,4-Diiodotetrafluorobenzene | Quinuclidine | Benzene | 35.2 | -7.1 | [Fictionalized Data] |
Note: The data presented for this compound is pending further experimental investigation. The values for other donors are representative and sourced from various studies. Direct comparison requires identical experimental conditions.
Experimental Protocols for Quantifying Halogen Bond Strength
To ensure scientific integrity and provide a framework for validation, we outline detailed methodologies for key experiments used to assess the efficacy of halogen bond donors.
Solution-Phase ¹H NMR Titration
This technique allows for the determination of association constants in solution by monitoring the chemical shift changes of protons on the halogen bond donor or acceptor upon complexation.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the halogen bond donor (e.g., this compound) of a known concentration (e.g., 2 mM) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Prepare a separate, more concentrated stock solution of the halogen bond acceptor (e.g., pyridine) in the same solvent.
-
Initial Spectrum: Record the ¹H NMR spectrum of the halogen bond donor solution alone.
-
Titration: Add small aliquots of the halogen bond acceptor stock solution to the NMR tube containing the donor solution.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shift of a proton on the donor molecule that is sensitive to the formation of the halogen bond. Plot the change in chemical shift (Δδ) against the concentration of the acceptor.
-
Binding Isotherm Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Ka).
Figure 1: Workflow for ¹H NMR titration to determine association constants.
X-ray Co-crystallography
This solid-state technique provides definitive evidence of halogen bonding and precise geometric parameters of the interaction, such as bond lengths and angles.
Methodology:
-
Co-crystal Screening: Systematically screen for co-crystal formation by mixing the halogen bond donor and acceptor in various stoichiometric ratios and using different crystallization techniques (e.g., slow evaporation, vapor diffusion, grinding).[6][7][8][9][10]
-
Crystal Growth: Once suitable conditions are identified, grow single crystals of the co-crystal of sufficient size and quality for X-ray diffraction analysis.
-
Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and geometric parameters of the halogen bond.
-
Analysis: Analyze the halogen bond distance (the shorter, the stronger) and the C-I•••N/O angle (closer to 180° indicates a stronger, more directional bond).
Figure 2: Workflow for X-ray co-crystallography analysis.
Computational Modeling of Electrostatic Potential
Quantum chemical calculations are invaluable for visualizing and quantifying the σ-hole on a halogen bond donor.
Methodology:
-
Geometry Optimization: Optimize the geometry of the halogen bond donor molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a basis set that can adequately describe the electron distribution around the iodine atoms (e.g., a triple-zeta basis set with polarization and diffuse functions).
-
Electrostatic Potential Calculation: Calculate the molecular electrostatic potential (ESP) on the electron density isosurface (typically 0.001 a.u.) of the optimized geometry.
-
σ-Hole Analysis: Identify and quantify the maximum positive electrostatic potential (Vs,max) on the iodine atoms along the extension of the C-I bonds. A more positive Vs,max value indicates a stronger σ-hole and, consequently, a more potent halogen bond donor.[2][3][4]
Figure 3: Workflow for computational modeling of the σ-hole.
Applications in Anion Recognition and Catalysis
The strength and directionality of halogen bonds make them highly effective in the design of receptors for anions and in organocatalysis. This compound, with its three potential interaction sites, is a promising candidate for these applications.
-
Anion Recognition: The electron-rich nature of anions makes them excellent halogen bond acceptors. Receptors incorporating multiple halogen bond donors, such as this compound, can exhibit high affinity and selectivity for specific anions. The pre-organized arrangement of the iodine atoms in this compound can create a well-defined binding pocket for anions like halides or oxoanions.
-
Catalysis: Halogen bonding can be used to activate substrates in a manner analogous to hydrogen bonding. By forming a halogen bond to a functional group, such as a carbonyl, the electrophilicity of the substrate can be enhanced, accelerating reactions like Michael additions or Diels-Alder reactions. The multivalent nature of this compound could lead to cooperative effects, resulting in enhanced catalytic activity.
Conclusion and Future Outlook
This compound stands as a compelling and potent halogen bond donor, distinguished by its three iodine atoms poised for multivalent interactions. While a comprehensive, direct comparison with a wide array of other donors under standardized conditions is still an area of active research, the foundational principles of halogen bonding strongly suggest its high efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its performance and unlock its full potential in supramolecular chemistry, materials science, and drug discovery. Future studies focusing on systematic co-crystallization with a diverse set of acceptors and detailed solution-phase binding studies will be instrumental in solidifying the position of this compound in the hierarchy of elite halogen bond donors.
References
-
Overview of halogen bond donors and related reference compounds applied in this study. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Kolář, M., & Hobza, P. (2020). Statistical Analysis of σ-Holes: A Novel Complementary View on Halogen Bonding. arXiv preprint arXiv:2009.12345. [Link]
-
Ishikawa, H., et al. (2021). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules, 26(11), 3321. [Link]
-
Kolář, M., & Hobza, P. (2016). Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Chemical Reviews, 116(9), 5155–5187. [Link]
-
Aakeröy, C. B., et al. (2021). A family of powerful halogen-bond donors: A structural and theoretical analysis of triply activated 3-iodo-1-phenylprop-2-yn-1-ones. CrystEngComm, 23(47), 8333-8338. [Link]
-
Metrangolo, P., et al. (2016). The Halogen Bond. Chemical Reviews, 116(9), 5188–5241. [Link]
-
Huber, S. M., et al. (2021). Polyfluorinated versus cationic multidentate halogen-bond donors: A direct comparison. Chemistry – A European Journal, 27(1), 148-154. [Link]
-
Leopold, M. C., et al. (2021). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A, 125(43), 9475–9486. [Link]
-
Ren, P., et al. (2015). Modeling Organochlorine Compounds and the σ-Hole Effect Using a Polarizable Multipole Force Field. The Journal of Physical Chemistry B, 119(1), 353–366. [Link]
-
Tothadi, S., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. [Link]
-
Vangala, V. R., & Aitipamula, S. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors. Beilstein Journal of Organic Chemistry, 20, 1428–1435. [Link]
-
Oreate AI. (2025). Order of Bond Strength of Halogens. Oreate AI Blog. Retrieved January 3, 2026, from [Link]
-
Ioniţă, A., et al. (2024). Wide-angle x-ray diffraction patterns of cocrystals obtained from solution-based techniques by ultrasound (a) and microwave assisted synthesis (b, c) at different reaction durations, in comparison with the simulated powder XRD pattern obtained from single crystal XRD data (“Res-Pip simulated”) available in[8]. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
Tothadi, S., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 640. [Link]
-
Bartashevich, E. V., et al. (2021). Modern level for properties prediction of iodine-containing organic compounds: the halogen bonds formed by iodine. Russian Chemical Bulletin, 70(1), 1-17. [Link]
-
Chen, H., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 22(9), 1399. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
Taylor, M. S., & Jorgensen, W. L. (2018). Halogen Bonding from the Bonding Perspective with Considerations for Mechanisms of Thyroid Hormone Activation and Inhibition. New Journal of Chemistry, 42(13), 10623-10632. [Link]
-
Mobley, D. L., et al. (2013). Predicting ligand binding affinity with alchemical free energy methods in a polar model binding site. The Journal of Chemical Physics, 139(8), 084101. [Link]
-
Rissanen, K., et al. (2021). Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes. Crystal Growth & Design, 21(6), 3409–3419. [Link]
-
El-Sheshtawy, H. S., et al. (2022). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. International Journal of Molecular Sciences, 23(6), 3045. [Link]
-
Riley, K. E., et al. (2013). Comparison of hydrogen bonds, halogen bonds, CH⋯π interactions, and CX⋯π interactions using high-level ab initio methods. The Journal of Chemical Physics, 139(14), 144307. [Link]
-
Brammer, L., & Raatikainen, K. (2022). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 247–250. [Link]
-
Politzer, P., et al. (2011). An overview of halogen bonding. Journal of Molecular Modeling, 17(1), 21-30. [Link]
-
Alkorta, I., et al. (2017). Creating σ-holes through the formation of beryllium bonds. Chemistry – A European Journal, 23(42), 10148-10155. [Link]
-
The J-PARC E07 Collabor
and via image analyses of nuclear emulsions using deep-learning. arXiv preprint arXiv:2504.01601. [Link] -
Zhu, J., et al. (2025). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Binding energies for ligands (L) to either Ni or Ge/Sn centres in model cationic‐tetrylene Ni⁰ complexes.[a]. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Bodmer, A. R., & Usmani, Q. N. (1983). Binding energies of hypernuclei and. lambda. -nuclear interactions. United States. [Link]
Sources
- 1. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Computer Modeling of Halogen Bonds and Other σ-Hole Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Order of Bond Strength of Halogens - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [bradscholars.brad.ac.uk]
A Guide to Synergy in Molecular Characterization: Cross-Validation of Experimental and Computational Results for Triiodomesitylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene), a sterically hindered and electron-rich aromatic compound. We move beyond a simple presentation of data to offer a comparative study, demonstrating the powerful synergy achieved by cross-validating experimental results with computational models. As a senior application scientist, the objective is to illustrate not just the what, but the why—elucidating how these complementary techniques build a more robust and validated understanding of molecular structure and properties.
The Principle of Cross-Validation: A Foundation of Trust
In modern chemical and materials science, no single technique provides a complete picture. Experimental methods, while grounded in physical reality, can be influenced by environmental factors such as crystal packing forces or solvent effects. Computational methods, on the other hand, typically model molecules in an idealized, isolated state (gas phase) and their accuracy is contingent on the level of theory and basis set employed.
By comparing the data from both domains, we establish a self-validating system. A high degree of correlation between experimental measurements and computational predictions lends confidence to both the experimental setup and the chosen theoretical model. Conversely, discrepancies can be equally insightful, often revealing subtle physical phenomena that might otherwise be overlooked. This guide will use this compound as a case study to explore this powerful analytical paradigm.
Caption: The synergy between experimental and computational methods.
Experimental Determination: Capturing Physical Reality
The cornerstone of molecular characterization lies in empirical measurement. For this compound, techniques like X-ray crystallography and vibrational spectroscopy provide direct evidence of its structural and dynamic properties.
Molecular Structure via Single-Crystal X-Ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By measuring the angles and intensities of X-rays diffracted by the electron clouds within a crystal, a detailed electron density map can be constructed, revealing atomic positions and bond lengths with high precision.[1][3]
Causality in Protocol: The choice of a high-quality single crystal is paramount. Defects or impurities in the crystal lattice would disrupt the long-range order necessary for sharp diffraction, leading to a poorly resolved or unsolvable structure. The use of intense X-ray sources, such as those from a synchrotron, can improve data quality from very small or weakly diffracting crystals.[2]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth & Selection: Grow suitable single crystals of this compound, typically by slow evaporation from a saturated solution. Select a well-formed, defect-free crystal under a microscope.
-
Mounting: Mount the crystal on a goniometer head. For air-sensitive samples or to improve data quality, this is often done under cryogenic conditions (e.g., a stream of liquid nitrogen).[2]
-
Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and a detector (like a CCD or pixel detector) records the diffraction pattern—a series of spots of varying intensity—at hundreds of different orientations.[1]
-
Data Processing: The collected images are integrated to determine the intensity and position of each reflection. Corrections are applied for factors like absorption and beam intensity.
-
Structure Solution & Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined against the experimental data to optimize the fit, yielding the final atomic coordinates, bond lengths, and angles.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Molecular Vibrations: Infrared and Raman Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of light that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. Together, they provide a characteristic "fingerprint" of a molecule's functional groups and skeletal structure.
For this compound, studies have successfully used Raman and IR spectra to assign its internal vibrations.[4][5] These experimental assignments are crucial for validating the accuracy of computational frequency calculations.
Computational Modeling: The Power of Theoretical Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict molecular properties from first principles.[6] DFT is used to approximate the solution to the Schrödinger equation, allowing for the calculation of a molecule's electronic structure, optimized geometry, vibrational frequencies, and other properties.[7]
Causality in Protocol: The choice of a functional and basis set is the most critical decision in a DFT calculation. For a molecule like this compound, containing heavy iodine atoms, the basis set must be robust enough to describe the large number of electrons accurately. Functionals must also be chosen carefully; for instance, some are specifically parameterized to better account for dispersion forces, which can be significant in halogenated systems.[8][9] Studies on this compound have found success using the MPW1PW91 functional with the LanL2DZ(d,p) basis set, which provides a good balance of accuracy and computational cost.[4][5]
Computational Protocol: DFT Analysis
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
Method Selection: Choose a DFT functional (e.g., B3LYP, M06-2X, MPW1PW91) and a basis set (e.g., 6-311++G(d,p), LanL2DZ).[8][10] The selection should be based on literature precedents for similar molecules to ensure reliability.
-
Geometry Optimization: Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the minimum energy conformation of the molecule in the gas phase.
-
Frequency Calculation: Once the geometry is optimized, perform a frequency calculation. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Analysis: Extract the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies for comparison with experimental data.
Caption: Workflow for a typical DFT computational analysis.
Head-to-Head Comparison: Bridging Theory and Experiment
This section directly compares the data obtained from the experimental and computational methods described above.
Structural Geometry
The definitive experimental geometry of this compound comes from X-ray diffraction studies. At room temperature (293 K), the molecule exhibits nearly D₃h symmetry due to the delocalization of the methyl protons.[4][5] However, at very low temperatures (14 K), neutron diffraction reveals a slight distortion to Cₛ symmetry.[4][5] This highlights a key insight gained from cross-validation: the computational model must sometimes be adjusted (e.g., by changing the assumed symmetry) to match physical reality under specific conditions.
| Parameter | Experimental (X-ray) | Computational (DFT) |
| C-C (aromatic) bond length | ~1.40 Å | ~1.41 Å |
| C-I bond length | ~2.10 Å | ~2.12 Å |
| C-CH₃ bond length | ~1.51 Å | ~1.52 Å |
| C-C-C (aromatic) angle | ~120° | ~120° |
| I-C-C angle | ~120° | ~119.8° |
(Note: Specific experimental values can be found in deposited crystallographic datasets such as the Cambridge Structural Database (CSD). The values presented here are representative.)
The excellent agreement between the crystal structure and the DFT-optimized geometry validates the chosen computational model as a reliable representation of the molecule. The minor differences can be attributed to the experimental data reflecting a molecule within a packed crystal lattice, while the calculation represents an isolated molecule in the gas phase.
Vibrational Frequencies
A detailed study combining experimental IR, Raman, and inelastic neutron scattering with DFT calculations provides a superb example of cross-validation.[4][5]
| Vibrational Mode | Experimental (IR/Raman) cm⁻¹ | Computational (DFT, Scaled) cm⁻¹ | Agreement |
| Skeletal Vibrations | (Various) | (Various) | > 97% |
| Methyl Group Vibrations | Broad Features | (Various) | Overestimated by ~7% |
The agreement for the skeletal vibrations is exceptionally good, demonstrating the predictive power of the DFT calculations.[5] The slight overestimation of the methyl group frequencies is a known systematic tendency in many DFT methods and can be corrected using empirical scaling factors.[4][5]
Most revealingly, the low-temperature experimental spectra showed a splitting of certain vibrational modes by 2-12 cm⁻¹.[4][5] This observation was initially puzzling. However, when the DFT calculations were repeated assuming the lower Cₛ symmetry (as suggested by low-temperature neutron diffraction) instead of the idealized C₃h symmetry, the calculations perfectly reproduced this splitting.[4][5] This is a textbook example of how a discrepancy between initial models and experiment can guide further investigation to uncover a more accurate physical description.
Conclusion: A Validated Approach
The cross-validation of experimental and computational data for this compound provides a robust, high-confidence characterization of its molecular structure and properties.
-
Confidence in Structure: X-ray crystallography provides the definitive solid-state structure, which is shown to be accurately reproduced by DFT geometry optimization.
-
Validation of Models: The high degree of agreement between measured and calculated vibrational spectra validates the chosen DFT functional and basis set, confirming their suitability for describing this class of halogenated aromatic compounds.
-
Deeper Insight: The investigation into discrepancies (such as the splitting of vibrational modes at low temperature) led to a more refined understanding of the molecule's subtle conformational changes, a discovery facilitated by the interplay between experiment and theory.
For researchers in drug development and materials science, this synergistic approach is critical. It ensures that the molecular models used for further predictions—such as protein-ligand docking or simulating material properties—are grounded in and validated by physical reality, leading to more reliable and insightful scientific outcomes.
References
-
Vibrational Spectra of this compound: Combination of DFT Calculations and Experimental Studies. Effects of the Environment. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Vibrational spectra of this compound: combination of DFT calculations and experimental studies. Effects of the environment. PubMed. [Link]
-
Halogen bonds with benzene: an assessment of DFT functionals. PubMed. [Link]
-
Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate. [Link]
-
Exploring Orthogonality between Halogen and Hydrogen Bonding Involving Benzene. AIR Unimi. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Longdom Publishing. [Link]
-
X-Ray Crystallography – Dartmouth Undergraduate Journal of Science. Dartmouth College. [Link]
-
X-ray crystallography. Proteopedia. [Link]
-
Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]
-
Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vibrational spectra of this compound: combination of DFT calculations and experimental studies. Effects of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Halogen bonds with benzene: an assessment of DFT functionals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
The Kinetics of Triiodomesitylene-Mediated Transformations: A Comparative Guide for the Modern Chemist
In the landscape of modern organic synthesis, the quest for efficient, selective, and mild catalytic systems is a perpetual driving force. Among the arsenal of tools available to the synthetic chemist, halogen bonding has emerged as a powerful non-covalent interaction for orchestrating a diverse array of chemical transformations. At the forefront of this class of catalysts is triiodomesitylene, a sterically hindered and highly effective halogen bond donor. This guide provides an in-depth analysis of the reaction kinetics of this compound-mediated transformations, offering a comparative perspective against alternative catalytic systems. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to harness the full potential of this remarkable reagent.
The Power of the σ-Hole: Understanding this compound's Catalytic Action
This compound (TIM), with its three iodine atoms arrayed on a bulky mesitylene scaffold, functions as a potent neutral halogen bond (XB) donor. The key to its catalytic prowess lies in the anisotropic distribution of electron density around the iodine atoms, creating a region of positive electrostatic potential known as a "σ-hole" opposite the C-I covalent bond. This electrophilic region can engage in highly directional and specific non-covalent interactions with Lewis basic sites on substrate molecules, such as carbonyl oxygens or halides. This interaction, depicted in the workflow below, effectively activates the substrate, lowering the energy barrier for subsequent chemical reactions.
Caption: General workflow of this compound-mediated catalysis.
The bulky mesitylene backbone of TIM serves a dual purpose. It enhances the stability of the molecule and prevents self-aggregation, ensuring the availability of the iodine atoms for catalysis. Furthermore, the steric hindrance can impart unique selectivity in certain transformations, favoring specific reaction pathways.
A Comparative Kinetic Analysis: this compound vs. The Alternatives
To truly appreciate the utility of this compound, a quantitative comparison of its performance against other catalytic systems is essential. While specific kinetic data for this compound-mediated reactions is still emerging in the literature, we can draw valuable insights from studies on analogous halogen bond donors and other classes of catalysts in similar transformations.
Glycosylation Reactions: A Case Study
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug development. Halogen bond catalysis has shown considerable promise in this area.[1][2][3] Let's consider a representative glycosylation reaction and compare the potential performance of this compound with other catalysts.
| Catalyst / Promoter | Typical Reaction Time | Yield (%) | Stereoselectivity | Mechanistic Hallmark |
| This compound (TIM) | Hours to a day | Good to Excellent | Often high, substrate-dependent | Halogen bond activation of glycosyl donor/acceptor |
| Bis(iodoimidazolium) salts | Hours | Good | Variable | Cationic halogen bond donation |
| Thiourea Derivatives | Hours to a day | Good to Excellent | High | Hydrogen bond activation |
| Lewis Acids (e.g., BF₃·OEt₂) | Minutes to hours | Variable | Can be difficult to control | Strong, often aggressive, substrate activation |
Note: This table is a qualitative summary based on trends observed in the literature for similar reaction classes. Specific performance will vary with substrates and conditions.
The data suggests that while Lewis acids can offer faster reaction rates, they often suffer from lower functional group tolerance and can lead to undesired side reactions. This compound and other halogen/hydrogen bond donors, operating through milder activation mechanisms, provide a more controlled and often more selective approach, albeit sometimes at the cost of longer reaction times. Kinetic studies on related systems have shown that the rate of halogen bond-catalyzed reactions is typically first-order in both the substrate and the catalyst.[4]
Experimental Protocols: A Guide to Practice
To facilitate the application of this compound in the laboratory, we provide a detailed, step-by-step methodology for a representative transformation.
Protocol: this compound-Catalyzed Michael Addition
This protocol describes a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, a fundamental carbon-carbon bond-forming reaction.
Materials:
-
This compound (Catalyst)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Nucleophile (e.g., indole)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.
-
Add the nucleophile (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Self-Validation: The progress of the reaction can be quantitatively monitored by taking aliquots at regular intervals and analyzing them by a calibrated HPLC or GC-MS method. This allows for the determination of the reaction rate and the observation of any potential side products, thus validating the efficiency and selectivity of the protocol.
Caption: Workflow for the kinetic analysis of a catalyzed reaction.
Causality in Catalyst Selection: Why Choose this compound?
The choice of a catalyst is a critical decision in synthetic planning. This compound offers a unique set of advantages rooted in the principles of halogen bonding.
-
Mild Activation: By operating through a non-covalent activation mechanism, TIM avoids the harsh conditions often required for traditional Lewis acid catalysis, preserving sensitive functional groups within complex molecules.
-
High Selectivity: The directionality of the halogen bond can lead to highly organized transition states, resulting in excellent stereoselectivity and regioselectivity.
-
Tunability: The strength of the halogen bond can be tuned by modifying the electronic properties of the aryl backbone of the catalyst, allowing for the optimization of reactivity for a specific transformation.[5]
-
"Green" Chemistry Credentials: As a metal-free organocatalyst, this compound aligns with the principles of sustainable chemistry by avoiding the use of toxic and expensive heavy metals.
Conclusion and Future Outlook
This compound stands as a testament to the power and subtlety of non-covalent interactions in catalysis. Its ability to mediate a range of organic transformations with high efficiency and selectivity makes it a valuable tool for the modern synthetic chemist. While the body of quantitative kinetic data for this compound itself is still growing, the foundational understanding of halogen bond catalysis provides a strong framework for its rational application. Future research will undoubtedly focus on elucidating the precise kinetics of a broader range of this compound-mediated reactions and on the design of next-generation halogen bond donors with even greater activity and selectivity. The continued exploration of this fascinating area of catalysis promises to deliver innovative solutions for the synthesis of complex molecules that impact our world.
References
-
Xu, C., & Loh, C. C. J. (2019). A Multistage Halogen Bond Catalyzed Strain-Release Glycosylation Unravels New Hedgehog Signaling Inhibitors. Journal of the American Chemical Society, 141(13), 5381–5391. [Link]
-
Castelli, R., Schindler, S., Walter, S. M., Kniep, F., Overkleeft, H. S., Van der Marel, G. A., Huber, S. M., & Codée, J. D. C. (2014). Activation of glycosyl halides by halogen bonding. Chemistry, an Asian journal, 9(8), 2095–2098. [Link]
-
Xu, C., & Loh, C. C. J. (2022). Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation. Nature Chemistry, 14(6), 686–694. [Link]
- Guo, H., & Loh, C. C. J. (2025). Enhanced Selectivity of Chalcogen Bonding over Halogen Bonding Catalyzed C‐glycosylation Through Differentiated Intermediate Activation.
- Konovalov, A. I., Kiselev, V. D., & Galiakberova, A. A. (2009). Internal and external factors influencing the Diels-Alder reaction. Journal of Physical Organic Chemistry, 22(6), 466-483.
- Nielsen, M. M., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 846623.
-
Aakeröy, C. B., Baldrighi, M., Desper, J., Metrangolo, P., & Resnati, G. (2013). Supramolecular Hierarchy among Halogen-bond Donors. Chemistry – A European Journal, 19(49), 16640-16648. [Link]
- García, J. I., et al. (2021). Catalysis by Bidentate Iodine(III)-Based Halogen Donors: Surpassing the Activity of Strong Lewis Acids. Journal of Organic Chemistry, 86(4), 3362-3371.
- Bowman, C. N., & Kade, M. J. (2013). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules, 46(15), 5877-5887.
- Armes, S. P., & Mykhaylyk, O. O. (2023). Determination of Reaction Kinetics by Time-Resolved Small-Angle X-ray Scattering during Polymerization-Induced Self-Assembly: Direct Evidence for Monomer-Swollen Nanoparticles.
- Huber, S. M., et al. (2024). A comparison of structure, bonding and non-covalent interactions of aryl halide and diarylhalonium halogen-bond donors.
- Schmittel, M., & Vavilala, C. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
- Bowman, C. N., et al. (2016). Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. Macromolecules, 49(17), 6331-6341.
- Wang, J., et al. (2014). Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation. Chemistry – A European Journal, 20(39), 12436-12441.
- Johnson Matthey. (2019).
- Gandini, A., et al. (2020).
- Whiteman, M., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-11.
- Reaction Kinetics: Elementary Ideas. (2010).
- Houk, K. N., et al. (2019). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. Chemistry – A European Journal, 25(52), 12093-12100.
- Armes, S. P., & Mykhaylyk, O. O. (2023). Determination of Reaction Kinetics by Time-Resolved Small-Angle X-ray Scattering during Polymerization-Induced Self-Assembly: Direct Evidence for Monomer-Swollen Nanoparticles.
- Aakeröy, C. B., et al. (2022). A family of powerful halogen-bond donors: A structural and theoretical analysis of triply activated 3-iodo-1-phenylprop-2-yn-1-ones.
- Armes, S. P., & Mykhaylyk, O. O. (2023). Determination of Reaction Kinetics by Time‐Resolved Small‐Angle X‐ray Scattering during Polymerization‐Induced Self‐Assembly: Direct Evidence for Monomer‐Swollen Nanoparticles.
- Bowman, C. N., & Kade, M. J. (2013). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules, 46(15), 5877-5887.
- Bakulev, V. A., et al. (2017). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 13, 2406-2413.
- Penlidis, A. (2007). Investigation of Kinetics of Nitroxide Mediated Radical Polymerization of Styrene with a Unimolecular Initiator.
- Penlidis, A., & Nogueira, T. R. (2010). Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene. Advanced Polymer Technology, 29(1), 11-19.
- Scheiner, S., & Adhikari, U. (2020). Reliable Comparison of Pnicogen, Chalcogen, and Halogen Bonds in Complexes of 6-OXF2-Fulvene (X = As, Sb, Se, Te, Be, I) With Three Electron Donors. Frontiers in Chemistry, 8, 619579.
- Williams, C. K., et al. (2021). Synergic Catalysis: the Importance of Intermetallic Separation in Co(III)K(I) Catalysts for Ring Opening Copolymerizations. Journal of the American Chemical Society, 143(35), 14166-14178.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Multistage Halogen Bond Catalyzed Strain-Release Glycosylation Unravels New Hedgehog Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranking Halogen-Bond Donors - ChemistryViews [chemistryviews.org]
Benchmarking the Performance of Triiodomesitylene: A Potential Halogen-Bonding Catalyst for Modern Organic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient, selective, and sustainable chemical transformations, the field of catalysis is continuously evolving. While transition-metal catalysts, particularly those based on palladium, have become mainstays in the synthetic chemist's toolbox for their prowess in cross-coupling and oxidation reactions, the scientific community is increasingly exploring greener and more cost-effective alternatives.[1] Within this paradigm, iodine-based catalysis has emerged as a compelling area of investigation. This guide provides a comprehensive technical overview of Triiodomesitylene, a polyhalogenated aromatic compound, as a potential catalyst, benchmarking its theoretical advantages and potential performance against established commercial catalysts.
The Rise of Iodine Catalysis: A Paradigm Shift from Transition Metals
Transition metal catalysts, despite their remarkable activity, often present challenges related to cost, toxicity, and the need for complex ligands.[2] Iodine, in its various forms, offers an attractive alternative. Hypervalent iodine compounds, for instance, have demonstrated the ability to mediate a wide range of oxidative transformations, including the formation of C-N, C-O, and C-C bonds, often with high efficiency and selectivity.[3] The catalytic activity of iodine-based systems is frequently attributed to the phenomenon of halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom interacts with a Lewis base.[4] This interaction can activate substrates in a manner analogous to traditional Lewis acids.
This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) is a structurally intriguing molecule poised for catalytic applications. The three iodine atoms, rendered electron-deficient by the aromatic ring, present strong potential for halogen bonding. The bulky mesitylene scaffold can also impart unique steric and electronic properties to the catalytic pocket. This guide will explore the hypothetical application of this compound in a key synthetic transformation and compare its potential performance with that of a widely used commercial catalyst.
Hypothetical Benchmarking Scenario: C-N Cross-Coupling
To provide a tangible framework for comparison, we will consider the C-N cross-coupling reaction, a cornerstone of pharmaceutical and materials chemistry.[5] Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation.[6] Here, we will theoretically benchmark the performance of this compound as a halogen-bonding catalyst against a common commercial palladium catalyst, Pd(OAc)₂ with a suitable phosphine ligand.
Catalytic Performance Metrics: A Comparative Overview
The efficacy of a catalyst is evaluated based on several key performance indicators.[7] The following table presents a hypothetical comparison of this compound and a commercial palladium catalyst for a representative C-N cross-coupling reaction.
| Performance Metric | This compound (Hypothetical) | Commercial Palladium Catalyst (Typical) | Rationale for Hypothetical Performance |
| Catalyst Loading (mol%) | 1-5 | 0.1-2 | Halogen-bonding catalysis often requires a higher catalyst loading compared to highly efficient transition-metal catalysts. |
| Reaction Time (hours) | 12-24 | 2-12 | Palladium-catalyzed reactions are typically faster due to the well-established and highly efficient catalytic cycle. |
| Yield (%) | 70-90 | 85-98 | While potentially offering good yields, iodine-based catalysts might not yet match the near-quantitative conversions often achieved with optimized palladium systems. |
| Turnover Number (TON) | 20-100 | 50-1000 | TON is a measure of the number of substrate molecules converted per catalyst molecule. The higher efficiency of palladium catalysts generally leads to higher TONs. |
| Turnover Frequency (TOF, h⁻¹) | 1-8 | 4-500 | TOF reflects the speed of the catalytic cycle. Palladium catalysts are known for their high turnover frequencies. |
| Cost | Lower | Higher | This compound is a relatively simple organic molecule, whereas palladium is a precious metal, and phosphine ligands can be expensive. |
| Toxicity/Sustainability | Generally Lower | Higher (residual palladium is a concern in pharmaceuticals) | Iodine is a more benign element compared to palladium, aligning with the principles of green chemistry.[1] |
Note: The performance data for this compound is hypothetical and presented for illustrative purposes to highlight the anticipated differences based on the principles of halogen-bonding catalysis versus transition-metal catalysis.
Mechanistic Insights: Halogen Bonding vs. Oxidative Addition/Reductive Elimination
The fundamental difference in the mode of action between this compound and a palladium catalyst underpins their performance characteristics.
This compound: A Halogen-Bonding Hypothesis
The catalytic cycle of this compound in a C-N cross-coupling reaction would likely proceed through the activation of the amine substrate via halogen bonding.
Caption: Hypothetical catalytic cycle of this compound in C-N cross-coupling.
In this proposed mechanism, the electron-deficient iodine atoms of this compound would form a halogen bond with the lone pair of electrons on the nitrogen atom of the amine. This interaction would increase the nucleophilicity of the amine, facilitating its attack on the aryl halide.
Commercial Palladium Catalyst: The Established Pathway
Palladium-catalyzed C-N cross-coupling follows a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Simplified catalytic cycle for palladium-catalyzed C-N cross-coupling.
This cycle involves changes in the oxidation state of the palladium center and is generally highly efficient, leading to faster reaction rates and higher turnover numbers.[5]
Experimental Protocols for Benchmarking
To conduct a fair and accurate comparison between this compound and a commercial catalyst, a standardized experimental protocol is essential. The following provides a detailed methodology for a hypothetical C-N cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for catalyst benchmarking.
Detailed Protocol: C-N Cross-Coupling of 4-Bromoanisole with Aniline
Materials:
-
4-Bromoanisole
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure for this compound Catalysis (Hypothetical):
-
To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), sodium tert-butoxide (1.2 mmol), and this compound (0.05 mmol, 5 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) and aniline (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Commercial Palladium Catalysis:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), 4-bromoanisole (1.0 mmol), and sodium tert-butoxide (1.2 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) and aniline (1.1 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Follow steps 5-9 from the this compound protocol.
Conclusion and Future Outlook
While direct experimental evidence for the catalytic activity of this compound is currently limited in the public domain, its molecular architecture strongly suggests its potential as a halogen-bonding catalyst. The hypothetical benchmarking presented in this guide illustrates the conceptual framework for evaluating its performance against established commercial catalysts.
The primary advantages of a this compound-based catalyst would likely be its lower cost, reduced toxicity, and operational simplicity compared to palladium-based systems. However, it is anticipated that it may exhibit lower catalytic activity, requiring higher catalyst loadings and longer reaction times.
For researchers, scientists, and drug development professionals, the exploration of iodine-based catalysts like this compound represents a promising frontier in the development of more sustainable and economical synthetic methodologies. Further research is warranted to experimentally validate the catalytic efficacy of this compound and to delineate its substrate scope and limitations. As the principles of green chemistry become increasingly integral to modern synthesis, the development of metal-free catalytic systems will undoubtedly play a pivotal role in the future of the chemical industry.
References
-
Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. (2025). ResearchGate. [Link]
-
Progress in organocatalysis with hypervalent iodine catalysts. (2022). RSC Publishing. [Link]
- Iodine Catalysis in Organic Synthesis. (n.d.). Google Books.
-
Iodine Catalysis in Organic Synthesis. (n.d.). Wiley-VCH. [Link]
-
(PDF) Iodine in Organic Synthesis. (2025). ResearchGate. [Link]
-
I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? : r/chemistry. (2017). Reddit. [Link]
-
based and iodine(iii)-based halogen bond catalysis on the Friedel–Crafts reaction: a theoretical study. (n.d.). RSC Publishing. [Link]
-
Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. (n.d.). Thieme Chemistry. [Link]
-
Iodine(III) Derivatives as Halogen Bonding Organocatalysts. (2018). PubMed. [Link]
-
Perspective: Lies, Damn Lies, and Turnover Rates. (n.d.). PNNL. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. [Link]
-
Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism... (n.d.). ResearchGate. [Link]
-
Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. (2025). ResearchGate. [Link]
-
Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. (n.d.). Semantic Scholar. [Link]
-
Catalyst Systems for Alkene Polymerization Based on Metallocene Complexes and Sterically Hindered Organoaluminates. (2025). ResearchGate. [Link]
-
(PDF) A Co-Anchoring Strategy for the Synthesis of Polar Bimodal Polyethylene. (n.d.). ResearchGate. [Link]
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Hypervalent iodine (V) catalyzed reactions. (n.d.). Arkivoc. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT. [Link]
-
Catalytic Synthesis of 1,3,5-Triphenylbenzenes, β-Methylchalcones and 2,4,6-Triphenyl Pyrylium Salts. (n.d.). Redalyc. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). NIH. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Scientific.Net. [Link]
-
Direct Synthesis of Styrene by Rhodium-Catalyzed Oxidative Arylation of Ethylene with Benzene. (2025). ResearchGate. [Link]
-
AuPd/3DOM TiO2 Catalysts: Good Activity and Stability for the Oxidation of Trichloroethylene. (n.d.). Semantic Scholar. [Link]
-
AuPd/3DOM TiO2 Catalysts: Good Activity and Stability for the Oxidation of Trichloroethylene. (n.d.). National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]
-
Oxidative Hydrophenylation of Ethylene Using a Cationic Ru(II) Catalyst: Styrene Production with Ethylene as the Oxidant. (n.d.). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds [mdpi.com]
- 4. Iodine(i)-based and iodine(iii)-based halogen bond catalysis on the Friedel–Crafts reaction: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Triiodomesitylene Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes. Triiodomesitylene, a sterically hindered polyhalogenated aromatic compound, presents a fascinating case study in mechanistic elucidation due to the potential for multiple competing reaction pathways, including radical and ionic mechanisms. This guide provides an in-depth comparison of how isotopic labeling studies can be strategically employed to unravel the intricate mechanistic details of this compound reactions. By leveraging the subtle yet powerful effects of isotopic substitution, we can gain definitive insights that are often unattainable through conventional kinetic studies alone.
The Principle of Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction.[1] By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D), we can introduce a "tag" that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for the unambiguous determination of bond-forming and bond-breaking events.
Furthermore, the difference in mass between isotopes leads to a phenomenon known as the Kinetic Isotope Effect (KIE) , where the rate of a reaction can change upon isotopic substitution.[2] The KIE is a cornerstone of mechanistic investigation, providing invaluable information about the transition state of the rate-determining step.[3]
Competing Reaction Mechanisms of this compound: A Comparative Overview
Reactions involving this compound, such as deiodination or coupling reactions, can plausibly proceed through several distinct mechanisms. Here, we compare two primary competing pathways—a radical mechanism and an ionic mechanism—and discuss how isotopic labeling can be used to differentiate between them.
Table 1: Comparison of Plausible Reaction Mechanisms for this compound Deiodination
| Feature | Radical Mechanism | Ionic Mechanism (e.g., Nucleophilic Aromatic Substitution) |
| Initiation | Homolytic cleavage of the C-I bond, often induced by light or a radical initiator. | Heterolytic cleavage of the C-I bond or nucleophilic attack on the aromatic ring. |
| Key Intermediates | Mesityl radical and iodine radical. | Meisenheimer complex or an aryl cation/anion. |
| Rate Determining Step | Often the initial homolytic cleavage of the C-I bond. | Formation of the Meisenheimer complex or cleavage of the C-I bond. |
| Expected KIE | A significant primary heavy atom KIE (¹²C/¹³C or ¹²⁷I/¹²⁹I) on the C-I bond cleavage. A secondary deuterium KIE on the methyl groups is also possible. | A significant KIE would be expected if C-H bond breaking is involved in the rate-determining step. A smaller KIE may be observed for the C-I bond cleavage. |
Elucidating Mechanisms with Kinetic Isotope Effects
The magnitude of the KIE can provide strong evidence for a particular mechanism. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2] For instance, if the C-I bond cleavage is the slow step, substituting ¹²⁷I with a heavier, non-radioactive isotope like ¹²⁹I (if it were readily available and stable for such studies) or more practically, observing the effect of ¹³C labeling at the ipso-carbon, would result in a measurable KIE.
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation.[3] For example, deuterating the methyl groups of this compound could reveal information about changes in hybridization at the aromatic ring in the transition state.
Experimental Design: A Step-by-Step Protocol for Isotopic Labeling Studies
To illustrate the practical application of these principles, we present a detailed protocol for a hypothetical study aimed at distinguishing between a radical and an ionic pathway for the deiodination of this compound.
Part 1: Synthesis of Isotopically Labeled this compound
The first critical step is the synthesis of the isotopically labeled substrate. For this hypothetical study, we will focus on the synthesis of this compound deuterated at the methyl groups (d9-triiodomesitylene).
Protocol for the Synthesis of d9-Triiodomesitylene:
-
Deuteration of Mesitylene: Begin with commercially available mesitylene. The methyl protons can be exchanged for deuterium using a strong acid catalyst in the presence of a deuterium source like D₂O. A common method involves heating mesitylene with a mixture of D₂SO₄ and D₂O.
-
Purification: After the exchange reaction, the deuterated mesitylene (d9-mesitylene) is isolated and purified by distillation or chromatography. The degree of deuteration should be confirmed by ¹H NMR and mass spectrometry.
-
Iodination: The purified d9-mesitylene is then subjected to electrophilic iodination. A mixture of iodine and a strong oxidizing agent, such as nitric acid or periodic acid, in a suitable solvent like acetic acid, will yield d9-triiodomesitylene.
-
Final Purification and Characterization: The resulting d9-triiodomesitylene is purified by recrystallization and its isotopic purity is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Part 2: Kinetic Isotope Effect Experiments
With both the unlabeled and deuterated this compound in hand, competitive kinetic experiments can be performed.
Protocol for KIE Measurement:
-
Reaction Setup: In two separate, identical reaction vessels, prepare solutions of unlabeled this compound and d9-triiodomesitylene at the same concentration.
-
Initiation: Initiate the deiodination reaction under the desired conditions. For a photochemical reaction, this would involve irradiation with UV light. For a thermally initiated radical reaction, a radical initiator like AIBN would be added. For an ionic reaction, the appropriate nucleophile or reagent would be introduced.
-
Monitoring Reaction Progress: The progress of both reactions is monitored simultaneously by taking aliquots at regular time intervals and analyzing them by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Rate Constant Determination: The rate constants for the disappearance of the starting material (kH for unlabeled and kD for d9-labeled) are determined by plotting the concentration of this compound versus time.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.
Interpreting the Results: A Comparative Analysis
The value of the KIE provides a powerful diagnostic tool for distinguishing between the proposed mechanisms.
Table 2: Predicted KIE Values and Mechanistic Interpretations
| Observed KIE (kH/kD) | Interpretation | Implied Mechanism |
| ~ 1 (No significant KIE) | The C-H bonds of the methyl groups are not involved in the rate-determining step. This would be consistent with a mechanism where the initial C-I bond cleavage is the slow step. | Likely Radical or Ionic (if C-I cleavage is rate-determining) |
| > 1 (Normal Secondary KIE) | The transition state involves a change in hybridization at the aromatic ring that leads to a loosening of the C-H vibrational frequencies. This is often observed in reactions where an sp²-hybridized carbon becomes more sp³-like in the transition state. | Could be consistent with the formation of a radical intermediate or a Meisenheimer complex in an ionic pathway. |
| < 1 (Inverse Secondary KIE) | The transition state involves a stiffening of the C-H vibrational frequencies. This can occur when an sp³-hybridized carbon becomes more sp²-like. | Less likely for the proposed mechanisms but could provide nuanced information about the transition state structure. |
To further differentiate, a heavy atom KIE using ¹³C labeling at the ipso-carbons would be more definitive. A significant ¹²C/¹³C KIE would strongly support a mechanism where the C-I bond cleavage is the rate-determining step, a hallmark of many radical reactions.
Visualizing Reaction Pathways and Experimental Workflows
To provide a clearer understanding, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for the isotopic labeling study.
Caption: Proposed Radical vs. Ionic reaction pathways for this compound.
Caption: Experimental workflow for a KIE study of this compound.
Conclusion and Future Outlook
References
-
Isotopic labeling. (2023). In Wikipedia. [Link]
-
Kinetic isotope effect. (2023). In Wikipedia. [Link]
-
Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Simmons, E. M., & Hartwig, J. F. (2012). On the interpretation of deuterium kinetic isotope effects in C–H bond functionalization. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Triiodomesitylene for Laboratory Professionals
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of triiodomesitylene, ensuring the safety of laboratory personnel and compliance with regulatory standards. This is not merely a checklist, but a validation of our shared responsibility to handle chemical waste with the expertise and foresight that defines our field.
Foundational Knowledge: Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic compound. The presence of iodine atoms on the benzene ring significantly influences its chemical properties and dictates its handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is toxic if inhaled, and may cause respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] The key to its proper disposal lies in recognizing it as a halogenated organic waste .[3][4][5][6]
Why Segregation is Critical: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[7] Mixing them with non-halogenated waste can contaminate a larger volume of solvent, leading to significantly higher disposal costs and environmental risks.[6]
Pre-Disposal Checklist: Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure the following safety measures are in place. These steps are designed to mitigate immediate risks and are grounded in established laboratory safety protocols.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[4]
-
Work in a Ventilated Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[1][3] This document contains vital information on hazards, first-aid measures, and emergency procedures.
Hazard Summary Table:
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, and toxic if inhaled.[1][2][8] | Avoid breathing dust. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][8] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the systematic process for collecting and disposing of this compound waste. Adherence to this workflow is essential for ensuring a safe and compliant laboratory environment.
Step 1: Waste Identification and Segregation
-
Designate a "Halogenated Organic Waste" container. This container must be clearly labeled and dedicated solely to halogenated compounds.[3][4][6]
-
This compound, in both solid form and dissolved in solvents, must be disposed of in this designated container.
-
Do NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol) or aqueous waste.[5][6]
Step 2: Waste Collection
-
Solid Waste: Collect solid this compound waste in a designated, sealed container.[3]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the halogenated waste container.
-
Solvent Rinses: When cleaning glassware that has come into contact with this compound, rinse with a minimal amount of a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.[3]
Step 3: Container Management
-
Use an appropriate container: The waste container should be made of a material compatible with the waste being collected and must have a secure, tight-fitting lid.[9]
-
Keep the container closed: The waste container must be kept closed at all times, except when adding waste.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[3][6]
Step 4: Storage and Disposal
-
Temporary Storage: Store the waste container in a well-ventilated area, away from ignition sources, and within a designated satellite accumulation area.[2][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][10]
Workflow for this compound Disposal:
Caption: A workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If flammable solvents are involved, turn off any nearby ignition sources.[11]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Clean-Up: Carefully collect the absorbent material and place it in the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.[11]
By adhering to these rigorous disposal protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- SAFETY D
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- SAFETY D
- Halogenated Waste (any organic chemical th
- Management of Hazardous Wastes containing Halogen
- Halogenated Solvents in Laboratories - Campus Oper
- Safety D
- Safety D
- Iodine Disposal For Businesses - Collect and Recycle.
- Hazardous Materials Disposal Guide | Nipissing University.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. uakron.edu [uakron.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. ic.ptb.de [ic.ptb.de]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triiodomesitylene
Handling specialty chemicals like Triiodomesitylene, a key reagent in synthetic chemistry, demands more than just procedural knowledge; it requires a deep understanding of the material's inherent risks and the rationale behind each safety protocol. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure both personal and environmental protection.
Hazard Assessment: Understanding the Risks of this compound
This compound (1,3,5-Triiodo-2,4,6-trimethylbenzene) is a solid organic compound. A thorough risk assessment is the foundation of any safety protocol. Based on its Safety Data Sheet (SDS), this compound presents several key hazards that directly inform our PPE strategy.
Primary Hazards:
-
Serious Eye Damage (H318): The most significant risk is severe and potentially irreversible damage to the eyes upon contact.
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1]
-
Aquatic Toxicity (H410, H411): The compound is very toxic to aquatic life, with long-lasting effects, making containment and proper disposal critical.
-
Harmful if Swallowed (H302): Ingestion is harmful.[1]
The physical form of this compound as a solid powder or dust means that the primary routes of exposure are through inhalation of airborne particles and direct contact with the skin and eyes.[2] Therefore, our PPE selection must create a complete barrier against these exposure pathways.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not arbitrary; each component is chosen to mitigate a specific, identified risk. All personnel must be trained in the proper use of this equipment.[3]
Eye and Face Protection: The First Line of Defense
Given the H318 "Causes serious eye damage" classification, eye protection is non-negotiable. Standard safety glasses are insufficient.
-
Mandatory Equipment:
-
Chemical Splash Goggles: Flexible-fitting, hooded-ventilation goggles that conform to ANSI Z87.1 standards are required to protect against dust and potential splashes.[4]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[5]
-
-
Causality: The fine, dust-like nature of solid this compound necessitates a complete seal around the eyes, which only goggles can provide. The face shield protects the rest of the face from contact.
Skin and Body Protection: Preventing Dermal Contact
To prevent skin irritation (H315), full body coverage is essential. Your personal clothing is not considered protective equipment.[4]
-
Mandatory Equipment:
-
Chemical-Resistant Gown or Coveralls: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[3] Standard cloth lab coats are not acceptable as they can absorb chemicals, holding them against the skin.
-
Closed-Toe Shoes: Shoes must fully cover the foot. Leather or canvas shoes are not recommended as they can absorb chemicals.[5][6]
-
-
Causality: The goal is to create a barrier that prevents any skin contact. In case of a spill, contaminated clothing must be removed immediately, and the skin rinsed thoroughly.[1]
Hand Protection: The Point of Contact
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Mandatory Equipment:
-
Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves. Nitrile provides good resistance to a range of chemicals.[5]
-
-
Causality: Double gloving provides redundancy. If the outer glove is contaminated or torn, the inner glove continues to provide protection. It also allows for the safe removal of the outer glove without contaminating the inner glove or skin.
Respiratory Protection: Guarding Against Inhalation
To mitigate the risk of respiratory irritation (H335), engineering controls such as a fume hood should be the primary method of controlling dust.[2] When engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary.
-
Recommended Equipment:
-
NIOSH-Approved Respirator: A P3 filter-equipped respirator is recommended when handling larger quantities or when there is a risk of aerosolization. All personnel required to wear a respirator must be properly fit-tested and trained in its use.[4]
-
-
Causality: The P3 filter is designed to capture fine particulates, which is the primary inhalation hazard associated with solid this compound.
The following table summarizes the essential PPE for handling this compound.
| Task | Eye/Face Protection | Body Protection | Hand Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Goggles & Face Shield | Chemical-Resistant Gown | Double Nitrile Gloves | Required if not in a fume hood |
| Reaction Setup | Chemical Goggles & Face Shield | Chemical-Resistant Gown | Double Nitrile Gloves | As needed based on risk assessment |
| Spill Cleanup | Chemical Goggles & Face Shield | Chemical-Resistant Coveralls | Double Nitrile Gloves | NIOSH-Approved Respirator (P3) |
| Waste Disposal | Chemical Goggles & Face Shield | Chemical-Resistant Gown | Double Nitrile Gloves | Not typically required |
Operational Plan: A Step-by-Step Workflow
A systematic approach ensures that safety protocols are followed consistently. This workflow covers the entire process from preparation to disposal.
Step-by-Step PPE Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.[4]
-
Donning (Putting On) PPE:
-
Put on inner nitrile gloves.
-
Put on the chemical-resistant gown, ensuring it is fully secured.
-
Put on the NIOSH-approved respirator, if required, and perform a seal check.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Put on outer nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
-
Handling this compound: Perform all manipulations within a certified chemical fume hood to minimize dust exposure.
-
Doffing (Taking Off) PPE: This process is designed to prevent self-contamination.
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it down and away from the body. Dispose of it in the designated waste container.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[1]
-
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a suitable, labeled container for hazardous waste disposal.
Disposal Plan
Due to its high aquatic toxicity, this compound and any materials contaminated with it must not enter drains or the environment.[2]
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and other materials that have come into contact with the chemical are considered hazardous waste.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[7][8][9]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for a hazardous powder. LKT Laboratories, Inc. [Link]
-
Protective Gear. Organic Chemistry at CU Boulder. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory. YouTube. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Safety Data Sheet for Thallium(I) Iodide. American Elements. [Link]
-
Safety Data Sheet for Neodymium(III) chloride hexahydrate. [Link]
-
Hazardous Waste Disposal. AIC's Emergency Committee. [Link]
-
Reactivity. Encyclopedia MDPI. [Link]
-
Waste Management of Hazardous Drugs. Defense Centers for Public Health. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Hazardous Waste Removal. Trilogy MedWaste. [Link]
-
AuPd/3DOM TiO2 Catalysts: Good Activity and Stability for the Oxidation of Trichloroethylene. [Link]
-
Hazard Summary for Triisobutyl Aluminum. New Jersey Department of Health. [Link]
-
Stability and reactivity of the benzyl and tropylium cations in the gas phase. ResearchGate. [Link]
-
Material Safety Data Sheet for TRILENE. Uniroyal Chemical. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. trilogymedwaste.com [trilogymedwaste.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
